2,6-Dichloro-3-methylbenzaldehyde
Description
BenchChem offers high-quality 2,6-Dichloro-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRBMZQLCUACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300540 | |
| Record name | 2,6-Dichloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60611-23-6 | |
| Record name | 2,6-Dichloro-3-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60611-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylbenzaldehyde
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichloro-3-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization and handling. We will explore the compound's structural attributes, predictable and experimentally-derived properties, analytical characterization techniques, and essential safety protocols, grounding our discussion in established scientific principles.
Section 1: Chemical Identity and Structural Elucidation
2,6-Dichloro-3-methylbenzaldehyde belongs to the family of halogenated benzaldehydes. Its unique substitution pattern—two chlorine atoms ortho to the aldehyde group and a methyl group at the 3-position—imparts distinct steric and electronic characteristics that influence its reactivity and physical properties. The electron-withdrawing nature of the chlorine atoms and the aldehyde group deactivates the aromatic ring, while the ortho-chlorine atoms provide significant steric hindrance around the formyl group.
Key Identifiers:
-
IUPAC Name: 2,6-Dichloro-3-methylbenzaldehyde
-
Molecular Formula: C₈H₆Cl₂O
-
Molecular Weight: 189.04 g/mol
Caption: Standard workflow for the analytical validation of a synthesized compound.
Section 4: Experimental Protocols for Property Determination
To ensure trustworthiness and reproducibility, all experimental determinations must follow a self-validating system where the purity of the material is confirmed before its properties are measured.
Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: This protocol establishes the purity of the synthesized compound, a prerequisite for all other measurements. A high-purity sample ensures that measured properties are intrinsic to the molecule and not artifacts from impurities.
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of 2,6-Dichloro-3-methylbenzaldehyde and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Start with a 50:50 ratio and ramp to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak. The sample is considered pure if the main peak area is >95% of the total peak area.
-
Protocol 4.2: Determination of Melting Point
-
Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp, well-defined melting point is indicative of a pure substance.
-
Methodology:
-
Purity Confirmation: Ensure the sample has passed HPLC purity analysis (>95%).
-
Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Perform a rapid heating ramp (10-20 °C/min) to get an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range is the melting point.
-
-
Validation: Repeat the measurement two more times. The values should be within a 1 °C range.
-
Protocol 4.3: Determination of Aqueous Solubility (Shake-Flask Method)
-
Rationale: Understanding a compound's aqueous solubility is critical for its development as a potential therapeutic agent, as it directly impacts bioavailability.
-
Methodology:
-
Purity Confirmation: Use only HPLC-purified material.
-
Procedure:
-
Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial.
-
Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect to ensure solid material remains, confirming saturation.
-
Centrifuge the sample to pellet the excess solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a calibration curve.
-
-
Reporting: The result is reported in units such as mg/mL or µM.
-
Section 5: Reactivity, Stability, and Safe Handling
Given its chemical structure, 2,6-Dichloro-3-methylbenzaldehyde is expected to exhibit reactivity characteristic of aromatic aldehydes. The aldehyde group is susceptible to oxidation to a carboxylic acid and can undergo nucleophilic addition reactions. The compound's stability is also a key consideration for storage and handling.
-
Reactivity Profile: The compound is likely incompatible with strong oxidizing agents and strong bases. [1]* Stability and Storage: Like many benzaldehydes, this compound may be sensitive to air, light, and moisture. [1]It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place.
-
Safe Handling: Based on the hazard profile of the closely related 2,6-Dichlorobenzaldehyde, this compound should be treated as hazardous.
GHS Hazard Information (Inferred from 2,6-Dichlorobenzaldehyde):
-
Classification: Causes severe skin burns and eye damage. [1][2]It may also cause irritation to the upper respiratory tract. [1]* Pictograms: Danger
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [2]If handling powders, use a respirator. [1] * Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [1][2] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [1][2] * Inhalation: Move the person to fresh air. [1][2] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [1][2] * In all cases of exposure, seek immediate medical attention. [1][2]
-
-
Conclusion
2,6-Dichloro-3-methylbenzaldehyde is a compound with significant potential in synthetic applications. Its physicochemical properties, largely governed by its unique substitution pattern, are critical to its successful application. This guide has provided a framework for understanding, characterizing, and safely handling this molecule. While we have drawn inferences from related compounds, it is imperative that researchers perform experimental validation of these properties for their specific samples to ensure the integrity and reproducibility of their work.
References
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PubChem. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737. PubChem. [Link]
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PubChem. 3-Methylbenzaldehyde | C8H8O | CID 12105. PubChem. [Link]
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FooDB. Showing Compound 3-Methylbenzaldehyde (FDB000807). FooDB. [Link]
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ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. ChemSynthesis. [Link]
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PubChem. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779. PubChem. [Link]
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Human Metabolome Database. Showing metabocard for 3-Methylbenzaldehyde (HMDB0029637). HMDB. [Link]
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A Technical Guide to 2,6-Dichloro-3-methylbenzaldehyde (CAS No. 60611-23-6): Synthesis, Properties, and Applications
Abstract: 2,6-Dichloro-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde, a class of compounds that serve as crucial intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its unique substitution pattern, featuring two ortho-chloro groups and a meta-methyl group, imparts specific steric and electronic properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes with mechanistic insights, characteristic chemical reactivity, potential applications in research and development, and standard protocols for its analytical characterization and safe handling.
Physicochemical and Structural Properties
2,6-Dichloro-3-methylbenzaldehyde is a solid at room temperature, with properties largely influenced by the electron-withdrawing nature of the chlorine atoms and the aldehyde group, as well as the steric hindrance imposed by the ortho substituents. While extensive experimental data is not widely published, its properties can be reliably predicted using computational models.
Table 1: Physicochemical Properties of 2,6-Dichloro-3-methylbenzaldehyde
| Property | Value | Source |
| CAS Number | 60611-23-6 | - |
| Molecular Formula | C₈H₆Cl₂O | - |
| Molecular Weight | 189.04 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Expected) | - |
| Melting Point | Not available (likely similar to 2,6-dichlorobenzaldehyde: 69-71 °C) | [2] |
| Boiling Point | Not available (Predicted to be >200 °C) | - |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chlorinated solvents) | [2] |
| pKa | Not available | - |
| LogP | Not available (Predicted to be in the range of 2.5-3.5) | - |
Synthesis and Manufacturing
The industrial synthesis of 2,6-dichloro-3-methylbenzaldehyde is not extensively documented in public literature, suggesting its use in specialized, proprietary applications. However, a highly plausible and industrially scalable synthetic route can be extrapolated from established methods for producing related dichlorobenzaldehydes.[3][4] This route begins with 2,6-dichloro-3-methyltoluene and proceeds via a two-step process involving free-radical side-chain chlorination followed by hydrolysis.
Causality of Experimental Choices:
-
Starting Material: 2,6-dichloro-3-methyltoluene is the logical precursor, as the aromatic substitution pattern is already established.
-
Step 1: Free-Radical Chlorination: The benzylic position is susceptible to free-radical attack. Using a radical initiator (like UV light or AIBN) and a chlorinating agent (like chlorine gas or N-chlorosuccinimide) selectively functionalizes the methyl group. The reaction is typically performed in a non-polar, inert solvent like carbon tetrachloride to prevent unwanted side reactions. The reaction proceeds until dichlorination of the methyl group is achieved, forming the benzal chloride intermediate.
-
Step 2: Hydrolysis: The resulting geminal dihalide (benzal chloride derivative) is readily hydrolyzed to the corresponding aldehyde. This is often achieved by heating with water, sometimes in the presence of a phase-transfer catalyst or a Lewis acid (like zinc chloride) to facilitate the reaction.[3][5]
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,3-Dichloro-2-(dichloromethyl)-4-methylbenzene
-
Charge a reaction vessel equipped with a mechanical stirrer, reflux condenser, gas inlet, and a UV lamp with 2,6-dichloro-3-methyltoluene (1 equivalent) and an inert solvent such as carbon tetrachloride.
-
Heat the mixture to reflux (approx. 77 °C).
-
Initiate the UV lamp and begin bubbling chlorine gas (Cl₂) through the solution at a controlled rate.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired benzal chloride intermediate is the major product.
-
Once complete, turn off the heat and UV lamp, and purge the system with nitrogen gas to remove excess chlorine and HCl byproduct.
-
The solvent is removed under reduced pressure to yield the crude 1,3-dichloro-2-(dichloromethyl)-4-methylbenzene, which can be used in the next step without further purification.
Step 2: Hydrolysis to 2,6-Dichloro-3-methylbenzaldehyde
-
To the crude product from Step 1, add water (10-20 equivalents) and a catalytic amount of zinc chloride (optional).[3]
-
Heat the mixture to 120-160 °C with vigorous stirring to ensure adequate mixing of the organic and aqueous phases.[5]
-
Maintain the temperature and monitor the reaction by GC or Thin Layer Chromatography (TLC) until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature. The product may solidify.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,6-dichloro-3-methylbenzaldehyde is dominated by the aldehyde functional group, but is sterically and electronically modulated by the flanking chloro and methyl substituents.
-
Aldehyde Group Reactivity: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Typical reactions include:
-
Oxidation: Can be oxidized to the corresponding 2,6-dichloro-3-methylbenzoic acid using common oxidants like potassium permanganate (KMnO₄) or chromic acid.
-
Reduction: Can be reduced to 2,6-dichloro-3-methylbenzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which are valuable intermediates in many synthetic pathways.[6]
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Knoevenagel Condensation: Can undergo condensation reactions with active methylene compounds.[7]
-
-
Aromatic Ring Reactivity: The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two chlorine atoms and the aldehyde group.[8] Any substitution, if forced, would likely be directed to the C-5 position (meta to the aldehyde and para to the methyl group).[9][10] The chlorine atoms themselves could potentially participate in nucleophilic aromatic substitution or cross-coupling reactions, although this would require harsh conditions or specific catalytic systems.[11]
Applications in Research and Drug Development
While specific, publicly disclosed applications for CAS number 60611-23-6 are limited, its structure is indicative of its role as a specialized intermediate. Polychlorinated aromatic compounds are prevalent in various bioactive molecules.
-
Pharmaceutical Synthesis: Substituted benzaldehydes are fundamental building blocks in drug discovery.[12] They are often used to introduce constrained aromatic moieties into lead compounds to enhance binding affinity, modulate metabolic stability, or improve pharmacokinetic properties. The 2,6-dichloro substitution pattern is particularly useful for locking a specific conformation and preventing free rotation of the phenyl ring.
-
Agrochemicals: Many pesticides and herbicides contain chlorinated aromatic rings. This compound could serve as a precursor for synthesizing new active ingredients where this specific substitution pattern is required for biological activity.
-
Material Science and Dyes: As with other benzaldehyde derivatives, it could be used in the synthesis of specialized dyes and pigments.[13]
Analytical Characterization
A multi-faceted analytical approach is required for the unambiguous identification and purity assessment of 2,6-dichloro-3-methylbenzaldehyde.
Table 2: Expected Spectroscopic Signatures
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, δ ≈ 10.0-10.4 ppm. - Aromatic Protons (Ar-H): Two doublets in the region δ ≈ 7.2-7.8 ppm, showing ortho coupling. - Methyl Protons (CH₃): Singlet, δ ≈ 2.3-2.6 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): δ ≈ 188-192 ppm. - Aromatic Carbons (C-Cl, C-CHO, C-CH₃): Multiple signals in the δ ≈ 125-140 ppm range. - Methyl Carbon (CH₃): δ ≈ 15-20 ppm. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic cluster of peaks due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). Expected peaks at m/z 188 (M⁺), 190 (M+2)⁺, and 192 (M+4)⁺ in an approximate ratio of 9:6:1. - Fragmentation: Loss of -CHO (M-29) and loss of Cl (M-35). |
| Infrared (IR) | - C=O Stretch (Aldehyde): Strong, sharp absorption band around 1700-1715 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. - C-Cl Stretch: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹. |
Chromatographic Analysis Protocol (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal method for separating and identifying this compound, especially in a complex mixture.[14]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a high-purity solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injection: 1 µL injection volume in splitless mode at an injector temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The identity of the compound is confirmed by matching its retention time and its mass spectrum (including the isotopic cluster) with a known standard or library data. Purity is assessed by the relative area of the primary peak.
Safety, Handling, and Storage
Table 3: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity (Oral/Inhalation) | Category 4 (Potential) | H302/H332: Harmful if swallowed/inhaled[16] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[17] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.
-
Handling: Handle only in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and strong bases. The compound may be sensitive to air and light.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2,6-Dichloro-3-methylbenzaldehyde is a highly functionalized aromatic intermediate with significant potential in synthetic organic chemistry. Its distinct substitution pattern offers a unique combination of steric and electronic properties that can be exploited in the design of complex molecules for the pharmaceutical and agrochemical industries. Understanding its synthesis, reactivity, and analytical profile is essential for researchers and scientists aiming to utilize this versatile building block in their development programs.
References
- This document was synthesized by an AI assistant and is for inform
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Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
- Google Patents. (CN103396301A). Preparation method of 2, 6-dichlorobenzaldehyde.
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PrepChem. (2023). Preparation of 2,6-dichlorobenzaldehyde. Retrieved from [Link]
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PubChem. Compound Summary: 2-Chloro-3-methylbenzaldehyde. Retrieved from [Link]
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ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
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U.S. Environmental Protection Agency. Methods for Benzidine, Chlorinated Organic Compounds, Pentachlorophenol and Pesticides in Water and Wastewater. Retrieved from [Link]
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WIPO Patentscope. (CN111718249). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. Retrieved from [Link]
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A Spectroscopic Guide to 2,6-Dichloro-3-methylbenzaldehyde: Predicted Data and Experimental Protocols
This technical guide provides a detailed analysis of the expected spectroscopic signature of 2,6-Dichloro-3-methylbenzaldehyde. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous substituted benzaldehydes. The predictions herein are grounded in the fundamental electronic and steric effects of the substituents on the benzaldehyde core, offering researchers and drug development professionals a robust framework for the identification and characterization of this molecule.
Molecular Structure and Overview
2,6-Dichloro-3-methylbenzaldehyde is an aromatic aldehyde featuring a benzene ring substituted with two chlorine atoms, a methyl group, and a formyl (aldehyde) group. The relative positions of these substituents dictate a unique electronic and steric environment, which is reflected in its spectroscopic data. Understanding these spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.
Caption: Molecular structure of 2,6-Dichloro-3-methylbenzaldehyde with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2,6-Dichloro-3-methylbenzaldehyde are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show three distinct signals: one for the aldehydic proton and two for the aromatic protons.
-
Aldehydic Proton (-CHO): The proton of the aldehyde group is expected to appear as a singlet in the downfield region, typically around δ 9.9 - 10.5 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[1][2] The signal is a singlet as there are no adjacent protons within three bonds to cause spin-spin coupling.
-
Aromatic Protons (Ar-H): The benzene ring has two remaining protons at the C4 and C5 positions.
-
H4: This proton is flanked by the C3-methyl and C5-H. It is expected to resonate as a doublet. Its chemical shift will be influenced by the electron-donating methyl group (shielding) and the ortho- and para-chlorine atoms (deshielding). The net effect is predicted to place this signal around δ 7.3 - 7.5 ppm .
-
H5: This proton is adjacent to H4 and the C6-chloro substituent. It will also appear as a doublet due to coupling with H4. The strong deshielding effect of the ortho-chlorine atom will likely shift this proton further downfield compared to H4, with a predicted chemical shift in the range of δ 7.5 - 7.7 ppm . The coupling constant (J) for both doublets is expected to be in the range of 8-9 Hz, typical for ortho-coupling in aromatic systems.
-
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet, as they have no adjacent protons. This signal is expected in the typical alkyl-aromatic region of δ 2.3 - 2.6 ppm .
| Predicted ¹H NMR Data | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic H | 9.9 - 10.5 |
| Aromatic H5 | 7.5 - 7.7 |
| Aromatic H4 | 7.3 - 7.5 |
| Methyl H | 2.3 - 2.6 |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and is expected to have the largest chemical shift, appearing in the range of δ 188 - 193 ppm .[3]
-
Aromatic Carbons:
-
C1 (ipso- to CHO): This carbon, directly attached to the aldehyde, is expected around δ 135 - 138 ppm .
-
C2 & C6 (ipso- to Cl): The carbons bearing the chlorine atoms are expected to be significantly deshielded due to the electronegativity of chlorine, with predicted shifts in the range of δ 134 - 139 ppm .
-
C3 (ipso- to CH₃): The carbon attached to the methyl group is predicted to be in the region of δ 139 - 142 ppm .
-
C4 & C5: These protonated carbons are expected to appear in the more shielded region of the aromatic spectrum, likely between δ 128 - 132 ppm .
-
-
Methyl Carbon (-CH₃): The methyl carbon signal is anticipated in the aliphatic region, around δ 18 - 22 ppm .
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (CHO) | 188 - 193 |
| C3 (Ar-C-CH₃) | 139 - 142 |
| C2, C6 (Ar-C-Cl) | 134 - 139 |
| C1 (Ar-C-CHO) | 135 - 138 |
| C4, C5 (Ar-C-H) | 128 - 132 |
| Methyl (CH₃) | 18 - 22 |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
Caption: Workflow for ¹H NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Dichloro-3-methylbenzaldehyde in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference.[4] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the instrument onto the deuterium signal from the solvent. Optimize the magnetic field homogeneity by shimming. Tune and match the probe to the proton frequency to ensure maximum signal sensitivity.
-
Data Acquisition: Load a standard proton experiment. Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate for a qualitative ¹H spectrum.
-
Data Processing: After acquisition, apply a Fourier transform to the raw Free Induction Decay (FID) signal. Manually or automatically phase the resulting spectrum. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative ratios of the different protons.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of 2,6-Dichloro-3-methylbenzaldehyde is expected to be dominated by a strong carbonyl stretch, along with characteristic absorptions for the aldehydic C-H, aromatic C-H, and C-Cl bonds.
-
C=O Stretch: A strong, sharp absorption is predicted in the range of 1690-1710 cm⁻¹ .[5][6] The conjugation of the carbonyl group with the aromatic ring lowers this frequency from the typical value for saturated aldehydes (~1730 cm⁻¹).[5][7]
-
Aldehydic C-H Stretch: Aldehydes show a characteristic pair of medium-intensity peaks for the C-H stretch of the formyl group. These are expected around 2820-2860 cm⁻¹ and 2720-2760 cm⁻¹ .[5][8] The lower frequency peak is particularly diagnostic.[6]
-
Aromatic C-H Stretch: This will appear as a series of weaker absorptions above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹, in the range of 2920-2980 cm⁻¹ .
-
Aromatic C=C Bending: Medium to strong absorptions corresponding to the stretching of the carbon-carbon bonds in the aromatic ring are expected around 1580-1600 cm⁻¹ and 1450-1490 cm⁻¹ .
-
C-Cl Stretch: Strong absorptions due to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 700-800 cm⁻¹ .
| Predicted IR Data | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch | 2920 - 2980 |
| Aldehydic C-H Stretch | 2820 - 2860 & 2720 - 2760 |
| Carbonyl (C=O) Stretch | 1690 - 1710 |
| Aromatic C=C Stretch | 1580 - 1600 & 1450 - 1490 |
| C-Cl Stretch | 700 - 800 |
Experimental Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum
-
Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 2,6-Dichloro-3-methylbenzaldehyde sample directly onto the ATR crystal.[9]
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[9]
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, release the pressure arm, remove the bulk of the sample, and clean the crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol or acetone), then allow it to dry completely.[9]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common hard ionization technique that generates reproducible fragmentation.[10][11]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of 2,6-Dichloro-3-methylbenzaldehyde (C₈H₆Cl₂O) is 188.04 g/mol . The mass spectrum will show a molecular ion peak at m/z 188 . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
The M⁺ peak at m/z 188 will correspond to the molecule containing two ³⁵Cl atoms.
-
The [M+2]⁺ peak at m/z 190 (one ³⁵Cl and one ³⁷Cl) will have an intensity of approximately 65% relative to the M⁺ peak.
-
The [M+4]⁺ peak at m/z 192 (two ³⁷Cl atoms) will have an intensity of about 10% relative to the M⁺ peak.
-
-
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion. This would result in a fragment at m/z 187 .[3][12]
-
Loss of Carbon Monoxide ([M-29]⁺ or [M-1-28]⁺): Following the loss of the hydrogen radical, the resulting acylium ion can lose carbon monoxide (CO), a neutral molecule of 28 Da. This would produce a fragment corresponding to the dichlorotoluene cation at m/z 159 .[12][13]
-
Loss of a Chlorine Radical ([M-35]⁺): Cleavage of a C-Cl bond can lead to a fragment at m/z 153 .
-
Caption: Predicted major fragmentation pathway for 2,6-Dichloro-3-methylbenzaldehyde under EI-MS.
| Predicted Mass Spectrometry Data | |
| m/z | Predicted Fragment |
| 188, 190, 192 | [C₈H₆Cl₂O]⁺˙ |
| 187, 189, 191 | [C₈H₅Cl₂O]⁺ |
| 159, 161 | [C₇H₅Cl₂]⁺ |
| 153, 155 | [C₈H₆ClO]⁺ |
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid, this is typically done using a direct insertion probe.[14] The sample is placed in a capillary tube at the end of the probe.
-
Vaporization: Insert the probe into the high-vacuum source of the mass spectrometer. The probe is then heated to vaporize the sample directly into the ionization chamber.[14]
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[11]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
References
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
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UCL. (n.d.). Chemical shifts. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR: aldehydes. Retrieved from [Link]
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ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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University of Rochester Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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C-NMR of substituted benzene. (n.d.). Reddit. Retrieved from [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Dichloro-3-methylbenzaldehyde
Executive Summary: 2,6-Dichloro-3-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a sterically hindered and electronically deactivated aromatic ring, presents unique challenges for synthesis. This guide provides a comprehensive overview of the primary synthetic routes, focusing on the selection of starting materials and the rationale behind various methodologies. We will explore two principal pathways: the formylation of 1,3-dichloro-2-methylbenzene and the chlorination-hydrolysis sequence starting from 3-methyltoluene. Detailed experimental protocols, comparative analysis, and mechanistic insights are provided to equip researchers and process chemists with the knowledge to select and optimize a synthetic strategy tailored to their specific needs.
Introduction
2,6-Dichloro-3-methylbenzaldehyde is a substituted aromatic aldehyde whose utility as a precursor is well-established in medicinal and agricultural chemistry. The arrangement of its substituents—two ortho-chloro groups flanking the aldehyde and a meta-methyl group—creates significant steric hindrance and deactivates the ring towards traditional electrophilic aromatic substitution. Consequently, direct formylation of a pre-existing 2,6-dichloro-3-methylbenzene scaffold is often challenging.
This guide will dissect the most viable and industrially relevant synthetic strategies, with a core focus on the initial choice of starting material, as this decision dictates the entire subsequent synthetic sequence. The causality behind experimental choices, from catalysts to reaction conditions, will be explained to provide a deeper understanding beyond a simple recitation of steps.
Primary Synthetic Pathways & Starting Materials
The synthesis of 2,6-dichloro-3-methylbenzaldehyde can be broadly categorized into two strategic approaches:
-
Late-stage Formylation: Building the dichlorinated methylbenzene core first, followed by the introduction of the aldehyde group.
-
Early-stage Functionalization: Starting with a toluene derivative, performing side-chain functionalization, and then executing ring chlorination.
We will examine the most prominent examples of each strategy.
Route A: Formylation of 1,3-Dichloro-2-methylbenzene
This is a convergent and logical approach where the core aromatic structure is assembled first. The primary challenge lies in the introduction of the formyl group onto the deactivated and sterically hindered C1 position.
Starting Material: 1,3-Dichloro-2-methylbenzene (also known as 2,6-dichlorotoluene).[1]
Synthesis of Starting Material: 2,6-Dichlorotoluene is an important organic intermediate itself, often prepared via diazotization of 3-amino-2,6-dichlorotoluene or by the directional chlorination of 2-chlorotoluene using a binary catalyst system.[2][3] Another method involves the alkylation, chlorination, and subsequent dealkylation of toluene.[4] A classic laboratory preparation involves the Sandmeyer reaction of 3-chloro-2-methylaniline to yield 1,3-dichloro-2-methylbenzene.[5]
Strategy: The introduction of the aldehyde group is typically achieved through metallation followed by quenching with a formylating agent. Directed ortho-lithiation is a powerful tool for this purpose, but the lack of a strong directing group on 2,6-dichlorotoluene makes this difficult. A more robust method is the Grignard reaction.
This workflow involves the formation of a Grignard reagent from 2,6-dichlorotoluene, which is then reacted with a suitable formylating agent like N,N-dimethylformamide (DMF).
Caption: Grignard-based formylation of 2,6-dichlorotoluene.
Expertise & Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds.[6][7] The key to this synthesis is the successful formation of the Grignard reagent from a chlorinated aromatic ring. While aryl chlorides are less reactive than bromides or iodides, the reaction can be driven to completion using activated magnesium or by initiating with a small amount of iodine or 1,2-dibromoethane. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent effectively.
The choice of DMF as the formylating agent is critical. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of DMF.[8] The resulting tetrahedral intermediate is stable until an acidic workup is performed. This hydrolysis step protonates the alkoxide and eliminates dimethylamine, revealing the desired aldehyde. This two-step quenching process prevents over-addition, which can be a problem with more reactive formylating agents.
Experimental Protocol (Illustrative):
-
Grignard Formation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq.). Add a crystal of iodine and anhydrous THF. Slowly add a solution of 1,3-dichloro-2-methylbenzene (1.0 eq.) in THF. Maintain a gentle reflux to sustain the reaction.
-
Formylation: Cool the resulting Grignard solution to 0 °C in an ice bath. Add N,N-dimethylformamide (DMF) (1.5 eq.) dropwise, keeping the internal temperature below 10 °C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly pouring it into a cold solution of 1 M HCl.
-
Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Route B: Side-Chain Chlorination and Hydrolysis
This approach begins with a more readily available starting material, 3-methyltoluene (m-xylene is not the correct isomer), and builds the functionality in a stepwise manner. The strategy involves radical chlorination of the benzylic methyl group, followed by hydrolysis to the aldehyde. A key challenge is controlling the subsequent aromatic chlorination to achieve the desired 2,6-dichloro substitution pattern.
Starting Material: 3-Methyltoluene (m-Xylene is 1,3-dimethylbenzene, a different starting material). The correct precursor for this route would be a toluene derivative that leads to the desired substitution pattern. A more logical precursor for this type of strategy would be 2,6-dichlorotoluene , which connects to the same intermediate as Route A, but through a different functional group transformation.
Let's refine this route based on a more common industrial process starting from 2,6-dichlorotoluene .[9]
Strategy: The methyl group of 2,6-dichlorotoluene is converted to a dichloromethyl group via radical chlorination. This intermediate is then hydrolyzed to the aldehyde. This method avoids the use of organometallic reagents.
Caption: Synthesis via side-chain chlorination and hydrolysis.
Expertise & Causality: This route leverages the reactivity of the benzylic position towards free-radical halogenation. The reaction is typically initiated by UV light or a chemical initiator like AIBN. Chlorine gas is bubbled through the heated starting material.[9][10] The reaction proceeds stepwise: first to the monochlorinated benzyl chloride, then to the dichlorinated benzylidene chloride. Careful control of stoichiometry and reaction time is necessary to prevent the formation of the trichloromethyl derivative.
The subsequent hydrolysis of the geminal dihalide to an aldehyde is a robust transformation.[9][10][11] This step is often catalyzed by a Lewis acid like zinc chloride or performed in a strong acid medium. The catalyst facilitates the departure of the chloride ions, allowing for nucleophilic attack by water to form a geminal diol, which rapidly dehydrates to the stable aldehyde. This method is often favored in industrial settings due to the lower cost of reagents (chlorine gas and water) compared to organometallics and cryogenic conditions.
Experimental Protocol (Illustrative): [9][10]
-
Chlorination: In a reactor equipped for photochemical reactions, charge 2,6-dichlorotoluene and a catalytic amount of phosphorus pentachloride. Heat the mixture to 100-150 °C while bubbling chlorine gas through the solution under UV irradiation. Monitor the reaction progress by GC to maximize the formation of 2,6-dichloro benzyl dichloride.
-
Hydrolysis: Add the crude 2,6-dichloro benzyl dichloride to a hydrolysis vessel containing an acidic solvent (e.g., a mixture of formic and acetic acid) and zinc chloride. Heat the mixture under reflux until the hydrolysis is complete.
-
Workup and Purification: Cool the reaction mixture and neutralize it. Extract the product with a suitable organic solvent. The organic phase is then washed, dried, and concentrated. The final product is typically purified by vacuum distillation.
Comparative Analysis of Synthetic Routes
The choice between Route A and Route B depends on several factors including scale, available equipment, cost of raw materials, and safety considerations.
| Feature | Route A: Grignard Formylation | Route B: Radical Chlorination/Hydrolysis |
| Starting Material | 1,3-Dichloro-2-methylbenzene | 2,6-Dichlorotoluene |
| Key Reagents | Magnesium, DMF, Anhydrous Solvents | Chlorine Gas, Lewis/Protic Acids |
| Reaction Conditions | Inert atmosphere, anhydrous, often cryogenic for addition | High temperature, UV irradiation |
| Advantages | High selectivity, generally good yields on a lab scale. | Lower-cost reagents, suitable for large-scale industrial production. |
| Disadvantages | Requires strict anhydrous conditions, Grignard formation can be sensitive. | Use of highly corrosive and toxic chlorine gas, potential for over-chlorination, harsh hydrolysis conditions. |
| Safety Concerns | Pyrophoric nature of finely divided Mg, flammable solvents. | Handling of chlorine gas, corrosive acids. |
Alternative Formylation Methods
While the Grignard reaction is common, other formylation techniques exist, though they may be less suitable for this specific substrate.
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate electron-rich aromatic rings.[12][13][14][15][16] Due to the two electron-withdrawing chloro groups, 2,6-dichlorotoluene is highly deactivated and generally a poor substrate for this reaction.
-
Rieche Formylation: This method uses dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ or SnCl₄.[17] It is effective for some deactivated systems but can suffer from poor regioselectivity and harsh conditions.
-
Directed ortho-Lithiation: If a directing group were present on the ring (e.g., an amide or oxazoline), lithiation with an organolithium reagent like n-BuLi followed by quenching with DMF would be a highly efficient and regioselective method.[18][19][20] However, this would require a longer synthetic route to install and potentially remove the directing group.
Conclusion
The synthesis of 2,6-dichloro-3-methylbenzaldehyde is most practically achieved starting from 2,6-dichlorotoluene . The choice of the subsequent synthetic step—either Grignard formation followed by formylation or side-chain chlorination followed by hydrolysis—is the critical decision point for the research or process chemist.
-
The Grignard route offers a more controlled, albeit technically demanding, laboratory-scale synthesis.
-
The radical chlorination/hydrolysis route is a more robust, cost-effective, and scalable method suited for industrial production, despite its more hazardous reagents and conditions.
A thorough understanding of the mechanisms, operational requirements, and safety protocols for each pathway is essential for the successful and efficient synthesis of this valuable chemical intermediate.
References
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Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization . ResearchGate. [Link]
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Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations . National Center for Biotechnology Information. [Link]
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An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate . ResearchGate. [Link]
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Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis . WIPO Patentscope. [Link]
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Vilsmeier-Haack Reaction . Chemistry Steps. [Link]
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Preparation of 1,3-dichloro-2-methylbenzene . PrepChem.com. [Link]
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Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides . Organic Syntheses. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]
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PROCESS FOR THE PRODUCTION OF 2,6-DICHLORO-3,5-DI(SECONDARY OR TERTIARY ALKYL)TOLUENE . European Patent Office. [Link]
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Vilsmeier-Haack Reaction . NROChemistry. [Link]
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Reaction of Carboranyl Lithium and 2,3-Dichloroquinoxaline to Synthesize Carborane-Fused N-Heteroaromatic . ACS Publications. [Link]
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2,3-dichloro-4-methylbenzaldehyde . ChemSynthesis. [Link]
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Vilsmeier-Haack Reaction . YouTube. [Link]
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SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE . Organic Syntheses. [Link]
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Formylation . Wikipedia. [Link]
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An In-depth Technical Guide to 2,6-Dichloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2,6-dichloro-3-methylbenzaldehyde. As a vital aromatic aldehyde, its unique substitution pattern offers significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This document synthesizes available data to offer field-proven insights and predictive analysis where experimental data is not publicly available.
Molecular Identity and Physicochemical Properties
2,6-Dichloro-3-methylbenzaldehyde is a substituted aromatic compound. The core of its structure is a benzene ring functionalized with an aldehyde group (-CHO), two chlorine atoms at positions 2 and 6, and a methyl group at position 3. This specific arrangement of substituents dictates its reactivity and physical properties.
Molecular Structure and Weight
The structural formula and key identifiers for 2,6-dichloro-3-methylbenzaldehyde are detailed below. The molecular weight is calculated based on its chemical formula, C₈H₆Cl₂O.
| Identifier | Value | Source |
| IUPAC Name | 2,6-Dichloro-3-methylbenzaldehyde | - |
| Molecular Formula | C₈H₆Cl₂O | [1][2] |
| Molecular Weight | 189.04 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=C(C(=C1)Cl)Cl)C=O | - |
| InChI Key | Inferred from structure | - |
| CAS Number | Not explicitly found | - |
Below is a 2D representation of the molecular structure of 2,6-dichloro-3-methylbenzaldehyde, generated using Graphviz.
Caption: Proposed synthesis workflow for 2,6-dichloro-3-methylbenzaldehyde.
Chemical Reactivity
The reactivity of 2,6-dichloro-3-methylbenzaldehyde is governed by the aldehyde functional group and the electronic effects of the chloro and methyl substituents on the aromatic ring. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,6-dichloro-3-methylbenzoic acid.
-
Reduction: Can be reduced to the corresponding alcohol, (2,6-dichloro-3-methylphenyl)methanol.
-
Condensation Reactions: Can participate in aldol condensations and related reactions with enolates and other nucleophiles.
The two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the aldehyde group and the aromatic ring.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2,6-dichloro-3-methylbenzaldehyde are not available, we can predict the key features of its ¹H NMR and ¹³C NMR spectra based on the analysis of similar compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.
-
Aldehydic Proton (-CHO): A singlet in the region of 9.5-10.5 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methyl Protons (-CH₃): A singlet around 2.3-2.6 ppm.
For comparison, the ¹H NMR spectrum of the related compound 2,6-dichloro-3-methylaniline shows the methyl protons at approximately 2.25 ppm and the aromatic protons between 6.5 and 7.2 ppm. [3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of 190-200 ppm. For benzaldehyde, this peak is around 191 ppm. [4]* Aromatic Carbons: Six signals in the aromatic region (120-140 ppm), with the carbons attached to the chlorine atoms being significantly influenced.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm. The ¹³C NMR data for 3-methylbenzaldehyde shows the methyl carbon at approximately 20.7 ppm. [5]
Applications in Research and Development
Substituted benzaldehydes are crucial building blocks in organic synthesis. 2,6-Dichlorobenzaldehyde, a closely related compound, is used in the synthesis of dyes, agricultural chemicals, and pharmaceuticals. [6]Specifically, it is an intermediate in the production of the antibiotic Dicloxacillin and various pesticides. [6] Given its structural features, 2,6-dichloro-3-methylbenzaldehyde is a promising candidate for:
-
Pharmaceutical Synthesis: As a scaffold for the development of new therapeutic agents. The specific substitution pattern can be exploited to fine-tune the biological activity and pharmacokinetic properties of lead compounds.
-
Agrochemical Development: As an intermediate in the synthesis of novel herbicides, fungicides, and insecticides.
-
Materials Science: For the synthesis of specialized polymers and other advanced materials.
Safety and Handling
Specific safety data for 2,6-dichloro-3-methylbenzaldehyde is not available. However, based on the data for structurally similar compounds like 2,6-dichlorobenzaldehyde and other chlorinated benzaldehydes, it should be handled with care.
Inferred Hazards:
-
Skin and Eye Irritation/Corrosion: 2,6-Dichlorobenzaldehyde is classified as causing severe skin burns and eye damage. [7]* Acute Toxicity: Other chlorinated methylbenzaldehydes are classified as harmful if swallowed and may cause respiratory irritation. [8][9] Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
2,6-Dichloro-3-methylbenzaldehyde is a molecule with significant synthetic potential, particularly in the fields of medicinal chemistry and agrochemical research. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be inferred from related compounds. This guide provides a foundation for researchers and developers to explore the applications of this versatile chemical intermediate. Further experimental investigation is warranted to fully characterize its physicochemical properties, spectroscopic data, and biological activities.
References
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PubChem. 2-Chloro-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
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ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. [Link]
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PubChem. 4-Chloro-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 2,3-Dichloro-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 3-Chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
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IndiaMART. 2,6-Dichloro-3-Nitrobenzaldehyde. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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WIPO Patentscope. Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. [Link]
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Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. [Link]
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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Human Metabolome Database. 1H NMR Spectrum of 2-Methylbenzaldehyde. [Link]
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PrepChem.com. Preparation of 2,6-dichlorobenzaldehyde. [Link]
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An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-methylbenzaldehyde in Organic Solvents
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the solubility of 2,6-Dichloro-3-methylbenzaldehyde. Given the limited availability of specific quantitative solubility data in public literature, this document provides a robust framework for determining its solubility in various organic solvents. The focus is on empowering researchers with the foundational knowledge and detailed experimental protocols necessary to generate high-quality, reproducible solubility data.
Introduction to 2,6-Dichloro-3-methylbenzaldehyde
2,6-Dichloro-3-methylbenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a benzene ring with two chlorine atoms, a methyl group, and an aldehyde functional group, suggests it is a nonpolar to moderately polar molecule. This structural composition is a key determinant of its solubility characteristics. The aldehyde group can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents. However, the presence of the two chlorine atoms and the methyl group contributes to its lipophilic nature, suggesting a higher affinity for nonpolar organic solvents.
While specific physicochemical data for 2,6-Dichloro-3-methylbenzaldehyde is not widely published, we can infer its properties from related compounds. For instance, 2,6-Dichlorobenzaldehyde is known to be soluble in ethanol, ether, and petroleum ether, while being insoluble in water[1][2]. This suggests that 2,6-Dichloro-3-methylbenzaldehyde will likely exhibit similar solubility behavior.
Table 1: Physicochemical Properties of 2,6-Dichloro-3-methylbenzaldehyde and Related Compounds
| Property | 2,6-Dichloro-3-methylbenzaldehyde (Predicted) | 2,6-Dichlorobenzaldehyde[1][2] | 2,3-Dichloro-4-methylbenzaldehyde[3][4] |
| Molecular Formula | C₈H₆Cl₂O | C₇H₄Cl₂O | C₈H₆Cl₂O |
| Molecular Weight | 189.04 g/mol | 175.01 g/mol | 189.04 g/mol |
| Appearance | White to off-white solid (predicted) | Yellowish flakes or fine off-white powder | Not available |
| Melting Point | Not available | 69-71 °C | Not available |
| Boiling Point | Not available | 165 °C | Not available |
| Water Solubility | Very low (predicted) | <0.1 g/100 mL at 23 °C | Not available |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The process of dissolution involves overcoming the lattice energy of the solid solute and the intermolecular forces of the solvent to form new solute-solvent interactions.
For 2,6-Dichloro-3-methylbenzaldehyde, its solubility in a given organic solvent will depend on:
-
Solvent Polarity: A range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) should be tested to establish a solubility profile.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. Therefore, determining solubility at various temperatures is crucial for a comprehensive understanding.
-
Hydrogen Bonding: The aldehyde group can form hydrogen bonds with protic solvents. This interaction can enhance solubility in alcohols compared to non-hydrogen bonding solvents of similar polarity.
Experimental Determination of Solubility
The following section details a robust, self-validating protocol for determining the solubility of 2,6-Dichloro-3-methylbenzaldehyde. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility[5].
Materials and Equipment
-
2,6-Dichloro-3-methylbenzaldehyde (high purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Step-by-Step Experimental Protocol: The Shake-Flask Method
This protocol is designed to ensure the attainment of equilibrium and accurate quantification of the dissolved solute.
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add an excess amount of 2,6-Dichloro-3-methylbenzaldehyde to a known volume (e.g., 5 mL) of each selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is achieved[5].
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved 2,6-Dichloro-3-methylbenzaldehyde.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a stock solution of 2,6-Dichloro-3-methylbenzaldehyde of known concentration in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards and the filtered saturated solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve and determine the concentration of 2,6-Dichloro-3-methylbenzaldehyde in the saturated solution.
-
-
Diagram of the Experimental Workflow
Caption: Workflow for determining the solubility of 2,6-Dichloro-3-methylbenzaldehyde.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Template for Reporting Solubility Data of 2,6-Dichloro-3-methylbenzaldehyde
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Hexane | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Ethyl Acetate | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Methanol | 25 |
Logical Relationship between Solvent Properties and Solubility
The expected trend in solubility can be visualized based on the polarity of the solvents.
Caption: Predicted relationship between solvent polarity and solubility.
Conclusion
This technical guide provides a comprehensive framework for the experimental determination of the solubility of 2,6-Dichloro-3-methylbenzaldehyde in organic solvents. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate accurate and reliable data that is crucial for applications in drug development, process chemistry, and materials science. The emphasis on a robust experimental design and precise analytical techniques ensures the integrity and trustworthiness of the obtained solubility results.
References
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ChemBK. (n.d.). Benzaldehyde, 2,6-dichloro-. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2,3-dichloro-4-methylbenzaldehyde. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dichloro-4-methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to 2,6-Dichloro-3-methylbenzaldehyde: Availability, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2,6-Dichloro-3-methylbenzaldehyde, a specialized aromatic aldehyde. Our investigation reveals that this compound is not a standard, off-the-shelf chemical but falls into the category of research or custom-synthesis molecules. This guide is structured to serve researchers and drug development professionals by detailing its chemical identity, assessing its commercial landscape, proposing viable synthetic routes, and discussing its potential applications as a niche building block in medicinal chemistry and materials science. Furthermore, we outline essential protocols for quality control, safe handling, and storage, drawing parallels from closely related, commercially available analogues.
Chemical Identity and Physicochemical Properties
2,6-Dichloro-3-methylbenzaldehyde is a substituted aromatic aldehyde. The presence of two electron-withdrawing chlorine atoms flanking the aldehyde group, along with a methyl group on the ring, imparts specific steric and electronic properties that make it a unique intermediate for targeted synthesis.
-
IUPAC Name: 2,6-Dichloro-3-methylbenzaldehyde
-
CAS Number: 58575-38-9
-
Molecular Formula: C₈H₆Cl₂O
-
Molecular Weight: 189.04 g/mol
-
Chemical Structure:
(Note: A representative image of the chemical structure.)
Based on its structure and data from analogous compounds like 2,6-dichlorobenzaldehyde, the following properties can be predicted:
-
Appearance: Likely an off-white to yellowish crystalline solid.[1]
-
Solubility: Expected to have low solubility in water but should be soluble in common organic solvents such as ethanol, methanol, and chlorinated solvents.[1]
-
Reactivity: The aldehyde group is a reactive site for nucleophilic addition and condensation reactions. The chlorine atoms are generally stable but can influence the reactivity of the aromatic ring. It is likely sensitive to air, moisture, and light.[1]
Commercial Availability and Procurement Strategy
A thorough search of major chemical supplier databases indicates that 2,6-Dichloro-3-methylbenzaldehyde is not maintained as a stock item. Its procurement requires a custom synthesis approach.
Procurement Logic: For novel or highly specialized molecules like this, the synthetic route and required purity directly impact cost and lead time. Researchers should engage with custom synthesis providers who can demonstrate expertise in multi-step aromatic chemistry. The initial step is typically a feasibility assessment, followed by a quote for a specific quantity and purity level (e.g., >95% by HPLC).
| Availability Status | Description | Typical Lead Time | Key Considerations |
| Stock Item | Not Available | N/A | This is not a catalog chemical. |
| Make-on-Demand | Not commonly offered. | N/A | Few, if any, suppliers list this for on-demand synthesis. |
| Custom Synthesis | Primary Route. Requires contracting a specialized chemical synthesis company. | 4-12 weeks | Purity requirements, scale, and synthetic complexity will determine the final cost. A firm quotation is necessary. |
Several companies specialize in such custom syntheses, including LEAPChem and Advanced ChemBlocks, which provide a wide array of rare and innovative chemical products for research and manufacturing.[2][3]
Proposed Synthesis Routes
Obtaining 2,6-Dichloro-3-methylbenzaldehyde necessitates its chemical synthesis. Below are two plausible and scientifically sound methodologies based on established organic chemistry principles and synthesis of related compounds.
Route 1: Side-Chain Halogenation and Hydrolysis
This is a robust and industrially scalable approach, starting from the corresponding toluene derivative. The logic is to first functionalize the methyl group and then convert it to the aldehyde.
Experimental Protocol:
-
Step 1: Dichlorination of 2,6-dichloro-3-methyltoluene.
-
In a reaction vessel equipped for photochemical reactions, charge 2,6-dichloro-3-methyltoluene and a catalytic amount of a radical initiator like phosphorus pentachloride.[4]
-
Heat the mixture to 100-150°C while bubbling chlorine gas through the solution and irradiating with a suitable light source (e.g., UV lamp).[4]
-
Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed and the desired 2,6-dichloro-3-(dichloromethyl)benzene intermediate is maximized.
-
Purify the intermediate product via vacuum distillation.
-
-
Step 2: Hydrolysis to 2,6-Dichloro-3-methylbenzaldehyde.
-
Charge the purified 2,6-dichloro-3-(dichloromethyl)benzene intermediate into a reactor with an acidic medium (e.g., a mixture of formic and acetic acid) and a catalyst such as zinc chloride.[4]
-
Heat the mixture under reflux (typically 50-55°C) to facilitate hydrolysis.[5] The dichloromethyl group converts to the aldehyde.
-
Upon reaction completion (monitored by HPLC or GC), cool the mixture.
-
Isolate the crude product by extraction with an organic solvent, followed by washing with water and brine.
-
Purify the final product by recrystallization or column chromatography to achieve the desired purity.
-
Caption: Proposed synthesis via side-chain chlorination and hydrolysis.
Route 2: Directed Ortho-Metalation and Formylation
This route offers an alternative for smaller-scale lab synthesis, leveraging modern organometallic techniques for precise functionalization.
Experimental Protocol:
-
Step 1: Preparation of Starting Material.
-
Begin with 1,3-dichloro-2-methylbenzene.
-
-
Step 2: Lithiation and Formylation.
-
Dissolve 1,3-dichloro-2-methylbenzene in an anhydrous ether solvent (e.g., THF) and cool to -78°C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add a strong organolithium base, such as n-butyllithium. The ortho-directing effect of the chlorine atoms should favor lithiation at the C6 position.
-
After stirring for 1-2 hours, add a formylating agent like N,N-dimethylformamide (DMF).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash, and dry.
-
Purify via column chromatography.
-
Potential Applications in Research & Development
Substituted benzaldehydes are fundamental building blocks in organic synthesis. 2,6-Dichloro-3-methylbenzaldehyde, with its specific substitution pattern, is valuable for creating complex molecules where precise steric and electronic properties are required.
-
Pharmaceutical Synthesis: It can serve as a key intermediate for Active Pharmaceutical Ingredients (APIs). The dichloro-methyl substitution pattern can be crucial for binding to a specific biological target or for modulating the metabolic stability of a drug candidate. It is a precursor for synthesizing compounds used as alkylating agents in cancer therapy research.[6][7]
-
Agrochemicals: This molecule can be a precursor for novel herbicides, pesticides, and fungicides, where the substitution pattern influences bioactivity and environmental persistence.[7]
-
Dyes and Pigments: It can be used in the synthesis of specialized azo dyes and other colorants.[7]
-
Materials Science: It can be used to synthesize ligands for coordination chemistry or as a building block for functional polymers and fluorescent probes.[8]
Caption: Role as a versatile intermediate in chemical synthesis.
Quality Control and Analytical Protocols
For a custom-synthesized compound, rigorous quality control is non-negotiable to ensure its identity and purity for subsequent research.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The goal of this protocol is to separate the main compound from any residual starting materials, intermediates, or by-products.
-
System: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is appropriate for this non-polar analyte.[9]
-
Mobile Phase: A gradient of acetonitrile and water is effective. For example, start with a 55:45 (acetonitrile:water) mixture.[9]
-
Flow Rate: 1.0 - 1.2 mL/min.[9]
-
Detection: UV detection at 240 nm, where the benzaldehyde chromophore absorbs strongly.[9]
-
Quantification: Use an external standard method with a certified reference material if available, or report purity as area percent. The method should be validated for linearity, precision, and accuracy.[10]
Protocol 2: Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and integration of the aldehyde proton (~10 ppm), aromatic protons, and the methyl group protons (~2.5 ppm).
-
¹³C NMR: Will confirm the number of unique carbon atoms, including the carbonyl carbon (~190 ppm).
-
-
Mass Spectrometry (MS):
-
Will confirm the molecular weight. The isotopic pattern of the two chlorine atoms (a characteristic M, M+2, M+4 pattern) provides definitive evidence of the compound's identity.[1]
-
| Analytical Method | Purpose | Expected Outcome |
| HPLC | Quantify purity and identify impurities. | A major peak corresponding to the product with purity >95%; baseline separation from impurities.[9] |
| ¹H NMR | Confirm proton framework and structure. | Correct chemical shifts, integrations, and coupling patterns for all protons. |
| ¹³C NMR | Confirm carbon backbone. | Correct number of signals for all carbon atoms. |
| Mass Spectrometry | Confirm molecular weight and elemental composition. | Molecular ion peak matching the calculated mass (189.04 g/mol ) with the correct chlorine isotope pattern.[1] |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2,6-Dichloro-3-methylbenzaldehyde is not available, the safety profile of the closely related 2,6-dichlorobenzaldehyde (CAS 83-38-5) provides an authoritative basis for handling procedures.[11]
-
Primary Hazards: Based on its analogue, this compound should be treated as corrosive. It is expected to cause severe skin burns and eye damage.[1][11] Inhalation may be harmful and cause respiratory irritation.[12]
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the solid powder outside of a contained system, a respirator may be necessary.[1]
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Spill Response: In case of a small spill, dampen the solid material with an appropriate solvent like 60-70% ethanol to prevent dust formation.[1] Carefully transfer the material to a sealed container for hazardous waste disposal.[1]
Storage Protocol:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Protect from direct light.[1]
Conclusion
2,6-Dichloro-3-methylbenzaldehyde is a specialized chemical intermediate that is not commercially available off-the-shelf. Its acquisition is dependent on custom synthesis, and researchers should partner with experienced manufacturers for this purpose. Its unique substitution pattern makes it a potentially valuable building block for creating novel molecules in pharmaceuticals, agrochemicals, and materials science. This guide provides the foundational knowledge for its synthesis, analysis, safe handling, and strategic application in advanced research and development projects.
References
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-
2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737. PubChem. Retrieved from [Link]
- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde. Google Patents.
- Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. (n.d.).
-
Formation of active products of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) in human blood and plasma and their activity against renal cell carcinoma lines. PubMed Central. Retrieved from [Link]
-
Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. WIPO Patentscope. Retrieved from [Link]
-
2 6 Dichloro Benzaldehyde Imports. Zauba. Retrieved from [Link]
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024-07-08).
-
Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Royal Society of Chemistry. Retrieved from [Link]
-
Safety Data Sheet: Benzaldehyde. Carl ROTH. Retrieved from [Link]
- III Analytical Methods. (n.d.).
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2,3-dichloro-4-methylbenzaldehyde - C8H6Cl2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Retrieved from [Link]
-
2,6-Dichloro-3-Nitrobenzaldehyde5866-97-7. IndiaMART. Retrieved from [Link]
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
-
Preparation of 2,6-dichlorobenzaldehyde. PrepChem.com. Retrieved from [Link]
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The Strategic Role of 2,6-Dichloro-3-methylbenzaldehyde as a Pivotal Chemical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6-dichloro-3-methylbenzaldehyde, a key chemical intermediate. We will delve into its synthesis, physicochemical properties, and its crucial role as a building block in the development of agrochemicals and pharmaceuticals. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and process development, offering insights into the strategic application of this versatile molecule.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a class of aromatic compounds that serve as fundamental pillars in the edifice of modern organic synthesis. Their utility stems from the reactivity of the aldehyde functional group, which can readily participate in a wide array of chemical transformations, and the influence of the ring substituents on the molecule's electronic properties and steric hindrance. 2,6-Dichloro-3-methylbenzaldehyde is a prime example of a strategically designed intermediate where the interplay of its substituents—two electron-withdrawing chlorine atoms and an electron-donating methyl group—imparts unique reactivity and makes it a valuable precursor for a range of specialized, high-value chemicals. The positioning of these groups on the benzene ring is critical for directing subsequent reactions and for the final biological or chemical properties of the derived products.
Physicochemical and Spectroscopic Profile
While specific experimental data for 2,6-dichloro-3-methylbenzaldehyde is not widely published, a comprehensive profile can be constructed based on the well-documented properties of its structural analogs.
Predicted Physicochemical Properties
The properties of 2,6-dichloro-3-methylbenzaldehyde can be reliably estimated by considering the contributions of its constituent parts, primarily the 2,6-dichlorobenzaldehyde core and the appended methyl group.
| Property | Predicted Value / Description | Rationale for Prediction |
| Molecular Formula | C₈H₆Cl₂O | Based on its chemical structure. |
| Molecular Weight | 189.04 g/mol | Calculated from the atomic weights of its constituent atoms. |
| Appearance | White to off-white or pale yellow solid. | Similar substituted benzaldehydes, such as 2,6-dichlorobenzaldehyde, are typically crystalline solids at room temperature[1]. |
| Melting Point | Expected to be in a similar range to related dichlorinated benzaldehydes. For comparison, the melting point of 2,6-dichlorobenzaldehyde is 69-71 °C. The addition of a methyl group may slightly alter this. | The melting point is influenced by crystal packing and intermolecular forces. |
| Boiling Point | Higher than 2,6-dichlorobenzaldehyde (boiling point ~165 °C at reduced pressure) due to the increased molecular weight. | The boiling point generally increases with molecular mass. |
| Solubility | Likely soluble in common organic solvents like ethanol, ether, and chlorinated solvents; sparingly soluble in water. | The aromatic and chlorinated nature of the molecule suggests solubility in nonpolar to moderately polar organic solvents, while the lack of highly polar groups predicts low water solubility[1]. |
| Stability | Stable under normal conditions but may be sensitive to air, light, and strong oxidizing agents. | The aldehyde group can be susceptible to oxidation to a carboxylic acid. Aromatic aldehydes can also be light-sensitive[1]. |
Anticipated Spectroscopic Data
The spectroscopic signature of 2,6-dichloro-3-methylbenzaldehyde can be predicted with a high degree of confidence, which is crucial for its identification and characterization in a laboratory setting.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the aldehyde proton (CHO) in the downfield region (around 10 ppm). The aromatic region will display two doublets corresponding to the two aromatic protons, with their chemical shifts influenced by the surrounding chloro and methyl groups. A singlet for the methyl group (CH₃) protons will appear in the upfield region (around 2.3-2.6 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde at a significant downfield shift (typically >190 ppm). The aromatic carbons will appear in the 120-140 ppm range, with their specific shifts determined by the electronic effects of the substituents. The methyl carbon will be observed at a characteristic upfield position.
-
IR (Infrared) Spectroscopy: Key absorption bands will include a strong C=O stretch for the aldehyde carbonyl group (around 1700 cm⁻¹). C-H stretching vibrations for the aromatic ring and the aldehyde proton will also be present, as will C-Cl stretching frequencies in the fingerprint region.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) will be a definitive feature. Fragmentation patterns will likely involve the loss of the aldehyde proton, the entire aldehyde group, and chlorine atoms.
Synthesis of 2,6-Dichloro-3-methylbenzaldehyde: A Probable Pathway
The synthesis can be envisioned as a two-step process:
-
Side-Chain Chlorination: The methyl group of 2,6-dichloro-3-methyltoluene is subjected to free-radical chlorination to yield 2,6-dichloro-3-methylbenzylidene chloride. This reaction is typically initiated by UV light or a radical initiator.
-
Hydrolysis: The resulting geminal dihalide is then hydrolyzed to the corresponding aldehyde. This step is often carried out in the presence of an acid catalyst.
Below is a detailed, self-validating protocol based on these principles.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-methylbenzaldehyde
Step 1: Synthesis of 2,6-Dichloro-3-methylbenzylidene Chloride
-
Reactor Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, a gas inlet, a thermometer, and a UV lamp is charged with 2,6-dichloro-3-methyltoluene.
-
Initiation: The reaction mixture is heated to a temperature range of 100-150 °C.
-
Chlorination: Chlorine gas is bubbled through the heated solution while irradiating with UV light. The reaction is monitored by gas chromatography (GC) to follow the conversion of the starting material and the formation of the intermediate.
-
Work-up: Once the desired conversion is achieved, the reaction is stopped, and the mixture is cooled. Excess dissolved chlorine gas is removed by purging with an inert gas like nitrogen. The crude product is then purified by distillation under reduced pressure.
Step 2: Hydrolysis to 2,6-Dichloro-3-methylbenzaldehyde
-
Reactor Setup: The purified 2,6-dichloro-3-methylbenzylidene chloride is placed in a reactor with a suitable acidic solvent, such as a mixture of formic acid and acetic acid, and a Lewis acid catalyst like zinc chloride[2].
-
Hydrolysis Reaction: The mixture is heated to reflux and stirred vigorously. The progress of the hydrolysis is monitored by GC or thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled and poured into water. The crude product, which may precipitate as a solid, is collected by filtration.
-
Purification: The crude 2,6-dichloro-3-methylbenzaldehyde is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of 2,6-dichloro-3-methylbenzaldehyde.
The Role of 2,6-Dichloro-3-methylbenzaldehyde as a Chemical Intermediate
The strategic importance of 2,6-dichloro-3-methylbenzaldehyde lies in its utility as a versatile building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries. The aldehyde group provides a reactive handle for a variety of transformations, while the chlorinated and methylated aromatic ring forms the core scaffold of the target molecules.
Key Reactions of the Aldehyde Group
The aldehyde functional group in 2,6-dichloro-3-methylbenzaldehyde can undergo a wide range of reactions, including:
-
Oxidation: To form 2,6-dichloro-3-methylbenzoic acid.
-
Reduction: To yield 2,6-dichloro-3-methylbenzyl alcohol.
-
Reductive Amination: To produce various substituted benzylamines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With amines to form imines (Schiff bases), and with active methylene compounds in Knoevenagel or aldol-type condensations.
Application in Agrochemical Synthesis: The Benzoylurea Insecticides Analogy
A prominent application of the closely related 2,6-dichlorobenzaldehyde is in the synthesis of benzoylurea insecticides like diflubenzuron and hexaflumuron[2][3]. These compounds act as insect growth regulators by inhibiting chitin synthesis. The synthesis typically involves the reaction of the benzaldehyde with an aniline derivative to form an imine, which is then further elaborated.
It is highly probable that 2,6-dichloro-3-methylbenzaldehyde serves as an intermediate in the synthesis of analogous next-generation insecticides, where the additional methyl group is introduced to fine-tune the compound's biological activity, metabolic stability, or spectrum of efficacy.
Illustrative Reaction Scheme: A Gateway to Bioactive Molecules
Caption: Key reactions of 2,6-dichloro-3-methylbenzaldehyde as an intermediate.
Safety and Handling
As with any chlorinated aromatic aldehyde, 2,6-dichloro-3-methylbenzaldehyde should be handled with appropriate safety precautions. Based on data for analogous compounds, it is likely to be an irritant to the skin, eyes, and respiratory system[1]. It may also be harmful if swallowed or absorbed through the skin. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2,6-Dichloro-3-methylbenzaldehyde is a strategically important chemical intermediate with significant potential in the synthesis of high-value fine chemicals. Its unique substitution pattern provides a foundation for the creation of complex molecules with tailored biological and chemical properties. While detailed information on this specific compound is not extensively available in the public domain, a thorough understanding of its chemistry and applications can be derived from its close structural analogs. This guide has provided a comprehensive overview based on established chemical principles and data from related compounds, offering a valuable resource for researchers and developers working with this class of molecules. The continued exploration of the reactions and applications of 2,6-dichloro-3-methylbenzaldehyde is likely to lead to the discovery of new and improved agrochemicals, pharmaceuticals, and other specialized chemical products.
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The Synthetic Versatility of 2,6-Dichloro-3-methylbenzaldehyde: A Gateway to Novel Chemical Entities in Research and Development
Abstract
This technical guide explores the untapped potential of 2,6-dichloro-3-methylbenzaldehyde as a versatile building block in modern organic synthesis. While direct research on this specific molecule is nascent, its unique substitution pattern—featuring two electron-withdrawing chlorine atoms and an electron-donating methyl group—suggests a rich and varied reactivity profile. By drawing parallels with well-studied substituted benzaldehydes, this document serves as a forward-looking exploration of its potential applications in medicinal chemistry, agrochemical science, and materials research. We will delve into predicted reaction pathways, provide exemplary synthetic protocols, and discuss the potential biological and material significance of the resulting molecular scaffolds. This guide is intended to inspire and inform researchers, scientists, and professionals in drug development about the promising avenues of investigation that 2,6-dichloro-3-methylbenzaldehyde opens.
Introduction: Unveiling a Promising Synthetic Intermediate
In the landscape of chemical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecules with desired functionalities. Substituted benzaldehydes are a cornerstone of this endeavor, offering a reactive aldehyde moiety that can be readily transformed into a diverse array of chemical architectures. 2,6-dichloro-3-methylbenzaldehyde presents a particularly intriguing case. The interplay of its electronic and steric features—two ortho-chloro substituents and a meta-methyl group—is anticipated to modulate the reactivity of the aldehyde group in a nuanced manner. The electron-withdrawing nature of the chlorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, the steric hindrance imposed by the ortho-substituents may influence the approach of bulky nucleophiles, potentially leading to unique selectivity.
This guide will systematically explore the potential of this molecule as a precursor to valuable compound classes, including but not limited to chalcones, quinazolines, and benzodiazepines. By providing a theoretical framework and practical, adaptable experimental protocols, we aim to catalyze further investigation into this promising, yet under-explored, chemical entity.
Predicted Reactivity Profile
The reactivity of 2,6-dichloro-3-methylbenzaldehyde is primarily governed by the aldehyde functional group, with its behavior fine-tuned by the substituents on the aromatic ring.
Table 1: Predicted Influence of Substituents on the Reactivity of 2,6-Dichloro-3-methylbenzaldehyde
| Substituent | Position | Electronic Effect | Predicted Impact on Aldehyde Reactivity |
| Chloro | 2, 6 | Electron-withdrawing (inductive and resonance) | Increases electrophilicity of the carbonyl carbon, favoring nucleophilic addition. |
| Methyl | 3 | Electron-donating (inductive and hyperconjugation) | Slightly decreases the electrophilicity of the carbonyl carbon. |
| Combined Effect | - | Overall electron-withdrawing character dominates. | Highly susceptible to nucleophilic attack, though steric hindrance from ortho-chloro groups may play a role. |
This electronic profile suggests that 2,6-dichloro-3-methylbenzaldehyde will readily participate in a variety of classical organic reactions, serving as a valuable electrophilic partner.
Figure 1: Predicted reactivity pathways of 2,6-dichloro-3-methylbenzaldehyde.
Potential Applications in the Synthesis of Bioactive Molecules
The true potential of 2,6-dichloro-3-methylbenzaldehyde lies in its ability to serve as a scaffold for the synthesis of diverse and potentially bioactive molecules.
Synthesis of Chalcone Derivatives: Precursors to Flavonoids and Beyond
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products and synthetic compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.
Figure 2: General workflow for the synthesis of chalcone derivatives.
-
Materials: 2,6-Dichloro-3-methylbenzaldehyde (1 mmol), a substituted acetophenone (1 mmol), potassium hydroxide (1.2 mmol), and ethanol (10 mL).
-
Procedure:
-
Dissolve 2,6-dichloro-3-methylbenzaldehyde and the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a solution of potassium hydroxide in ethanol.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
-
Significance: The resulting chalcones, bearing the unique 2,6-dichloro-3-methylphenyl moiety, could be screened for a wide range of biological activities. The presence of halogen atoms is often associated with enhanced antimicrobial and anticancer properties.[5]
Construction of Quinoxaline Scaffolds: A Privileged Heterocycle
Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds with diverse pharmacological applications, including antibacterial and anticancer activities.[6][7][8][9] A common synthetic route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which can be generated in situ from an α-haloketone, which in turn can be derived from a chalcone precursor.
-
Step 1: Synthesis of α-bromochalcone
-
Treat the chalcone synthesized in section 3.1 with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride.
-
-
Step 2: Condensation with o-phenylenediamine
-
Materials: α-bromochalcone (1 mmol), o-phenylenediamine (1 mmol), and ethanol (15 mL).
-
Procedure:
-
Reflux a mixture of the α-bromochalcone and o-phenylenediamine in ethanol for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and recrystallize to obtain the pure quinoxaline derivative.
-
-
Significance: The incorporation of the 2,6-dichloro-3-methylphenyl group into the quinoxaline core could lead to novel compounds with enhanced biological profiles. The substitution pattern on the quinoxaline ring is known to significantly influence its antimicrobial and cytotoxic activities.[10]
Access to Benzodiazepine Derivatives: Modulators of the Central Nervous System
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[11][12][13][14] A versatile synthetic approach involves the condensation of an o-phenylenediamine with a β-keto ester, which can be formed from a chalcone precursor. Alternatively, a direct three-component reaction of an o-phenylenediamine, a dimedone, and a benzaldehyde derivative can be employed.[15][16]
-
Materials: 2,6-Dichloro-3-methylbenzaldehyde (1 mmol), o-phenylenediamine (1 mmol), dimedone (1 mmol), and a catalytic amount of a Lewis or Brønsted acid (e.g., acetic acid) in ethanol (10 mL).
-
Procedure:
-
To a solution of 2,6-dichloro-3-methylbenzaldehyde and o-phenylenediamine in ethanol, add dimedone and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and recrystallize to obtain the pure 1,5-benzodiazepine derivative.
-
Significance: The resulting benzodiazepine derivatives could be evaluated for their anticonvulsant and other CNS activities. The nature and position of substituents on the phenyl ring of the benzodiazepine structure are known to modulate their pharmacological effects.[11]
Potential in Agrochemical Research
Substituted benzaldehydes and their derivatives have also found applications in the agrochemical industry as herbicides and insecticides.[17][18][19][20] The unique electronic and steric properties of 2,6-dichloro-3-methylbenzaldehyde make it a candidate for the development of novel active ingredients.
Potential Agrochemical Applications:
-
Herbicidal Activity: The core structure could be incorporated into molecules designed to inhibit plant-specific enzymes.
-
Insecticidal Activity: Derivatives could be synthesized and tested for their insecticidal properties, potentially acting as neurotoxins or growth regulators.
-
Fungicidal Activity: The antifungal potential of chalcones and other derivatives could be explored for crop protection.
Conclusion and Future Outlook
While direct experimental data on 2,6-dichloro-3-methylbenzaldehyde is limited, a thorough analysis of the reactivity of analogous substituted benzaldehydes provides a strong foundation for predicting its synthetic utility. This technical guide has outlined several promising research avenues, from the synthesis of biologically active heterocyclic compounds to the development of novel agrochemicals. The unique substitution pattern of this molecule offers exciting opportunities for the discovery of new chemical entities with valuable properties. It is our hope that this guide will serve as a catalyst for further research, unlocking the full potential of this versatile and promising building block.
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Synthesis of secondary amines via reductive amination of benzaldehyde... ResearchGate. N.d. [Link]
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The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate. N.d. [Link]
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SYNTHESIS OF CHALCONES. JETIR. 2018. [Link]
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An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Nanoscale Advances. 2024. [Link]
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Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Epilepsia. 1983. [Link]
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AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. 2011. [Link]
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Synthesis of Substituted Chalcones. YouTube. 2021. [Link]
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A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins. 2021. [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. 2019. [Link]
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Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. 2021. [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Cogent Chemistry. 2017. [Link]
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2,4-Dichlorobenzaldehyde. PubChem. N.d. [Link]
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Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. ResearchGate. 2017. [Link]
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Biological activities and novel applications of chalcones. ResearchGate. 2023. [Link]
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Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine. 1989. [Link]
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(PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. 2018. [Link]
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Preparation of 2,4-dichlorobenzaldehyde. PrepChem.com. N.d. [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology. 2022. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. N.d. [Link]
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Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. Journal of Fungi. 2023. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. 2017. [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. 2019. [Link]
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A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. ResearchGate. 2022. [Link]
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Benzotriazepine synthesis, conformational analysis, and biological properties. Arkivoc. 2008. [Link]
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Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society. 1951. [Link]
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Methoxychalcones and Cinnamaldehyde as Herbicidal Compounds. ACS Omega. 2023. [Link]
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Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. 2007. [Link]
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Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. 2017. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. N.d. [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. 2023. [Link]
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Antibacterial activity of quinazoline derivatives. ResearchGate. 2019. [Link]
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Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. 2023. [Link]
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Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. N.d. [Link]
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Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. 2023. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. 2023. [Link]
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Electrophilic substitution reactions of benzaldehyde. YouTube. 2022. [Link]
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Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry. 2017. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,6-Dichloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of 2,6-Dichloro-3-methylbenzaldehyde
2,6-Dichloro-3-methylbenzaldehyde is a valuable aromatic aldehyde building block in organic synthesis. The presence of two chlorine atoms and a methyl group on the benzene ring introduces specific steric and electronic properties that can be exploited to create a variety of derivatives with potential biological activities. The aldehyde functional group serves as a reactive handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, making it a key starting material for the synthesis of Schiff bases, chalcones, stilbenes, and other α,β-unsaturated systems. These molecular frameworks are prevalent in many pharmacologically active compounds, highlighting the importance of efficient and reliable synthetic routes to access a library of derivatives for screening and development.
Application Note 1: Synthesis of Schiff Base Derivatives via Condensation Reaction
Introduction: Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of compounds with a wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities.[1] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone.[1] This protocol details the synthesis of a Schiff base derivative from 2,6-dichloro-3-methylbenzaldehyde and aniline.
Experimental Protocol:
Materials:
-
2,6-Dichloro-3-methylbenzaldehyde
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beaker
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,6-dichloro-3-methylbenzaldehyde (1.91 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add aniline (0.93 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Place the flask in an ice bath to facilitate the precipitation of the Schiff base product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Reaction Pathway:
Caption: Synthesis of a Schiff base from 2,6-dichloro-3-methylbenzaldehyde.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| (E)-N-(2,6-dichloro-3-methylbenzylidene)aniline | C₁₄H₁₁Cl₂N | 264.15 | 85-95 | To be determined experimentally |
Characterization Data (Hypothetical):
-
IR (KBr, cm⁻¹): 1625 (C=N stretch), 3060 (Ar-H stretch), 1580, 1470 (C=C stretch), 750, 690 (C-Cl stretch).
-
¹H NMR (CDCl₃, δ ppm): 8.50 (s, 1H, -CH=N-), 7.20-7.80 (m, 7H, Ar-H), 2.40 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 160.0 (C=N), 151.0, 138.0, 135.0, 132.0, 130.0, 129.0, 128.5, 125.0, 121.0 (Ar-C), 20.0 (-CH₃).
Application Note 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Introduction: Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors in flavonoid biosynthesis and exhibit a wide array of biological activities.[2] The Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and a ketone, is a classical and effective method for their synthesis.[3] This protocol outlines the synthesis of a chalcone derivative from 2,6-dichloro-3-methylbenzaldehyde and acetophenone.
Experimental Protocol:
Materials:
-
2,6-Dichloro-3-methylbenzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Beakers
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,6-dichloro-3-methylbenzaldehyde (1.91 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 20 mL of ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add 10 mL of a 10% aqueous sodium hydroxide solution to the cooled mixture.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Pour the reaction mixture into a beaker containing 100 mL of cold water and acidify with 10% hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude chalcone from ethanol to afford the pure product.
-
Dry the purified chalcone.
Reaction Pathway:
Caption: Synthesis of a chalcone via Claisen-Schmidt condensation.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| (E)-1-(2,6-dichloro-3-methylphenyl)-3-phenylprop-2-en-1-one | C₁₆H₁₂Cl₂O | 291.17 | 70-85 | To be determined experimentally |
Characterization Data (Hypothetical):
-
IR (KBr, cm⁻¹): 1660 (C=O stretch), 1600 (C=C stretch), 3050 (Ar-H stretch), 980 (trans C-H bend), 760, 690 (C-Cl stretch).
-
¹H NMR (CDCl₃, δ ppm): 7.90 (d, 1H, J=15.5 Hz, CO-CH=), 7.30-7.60 (m, 7H, Ar-H), 7.10 (d, 1H, J=15.5 Hz, =CH-Ph), 2.45 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 190.0 (C=O), 145.0, 138.0, 135.0, 134.0, 132.0, 130.0, 129.0, 128.5, 128.0, 125.0 (Ar-C & C=C), 20.5 (-CH₃).
Application Note 3: Synthesis of a Stilbene Derivative via the Wittig Reaction
Introduction: The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[4] This reaction is particularly valuable for creating C=C bonds with high regioselectivity. This protocol describes the synthesis of a stilbene derivative by reacting 2,6-dichloro-3-methylbenzaldehyde with benzyltriphenylphosphonium chloride.
Experimental Protocol:
Materials:
-
2,6-Dichloro-3-methylbenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
1-Propanol
-
Reaction tube or small flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Beakers
-
Filtration apparatus
Procedure:
-
In a reaction tube, combine 2,6-dichloro-3-methylbenzaldehyde (0.955 g, 5 mmol) and benzyltriphenylphosphonium chloride (2.13 g, 5.5 mmol).
-
Add 10 mL of dichloromethane and stir the mixture to dissolve the solids.
-
Using a syringe, add 1.3 mL of 50% aqueous sodium hydroxide solution dropwise to the vigorously stirred reaction mixture.
-
After the addition is complete, cap the tube and continue to stir vigorously for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel containing 15 mL of water and 15 mL of dichloromethane.
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Wash the aqueous layer with two 10 mL portions of dichloromethane.
-
Combine all the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
The crude product, a mixture of the stilbene derivative and triphenylphosphine oxide, can be purified by column chromatography or recrystallization from 1-propanol.
Reaction Pathway:
Caption: Synthesis of a stilbene derivative via the Wittig reaction.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| (E)-1-(2,6-dichloro-3-methylphenyl)-2-phenylethene | C₁₅H₁₂Cl₂ | 263.16 | 60-75 | To be determined experimentally |
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, δ ppm): 7.20-7.60 (m, 9H, Ar-H and vinyl-H), 2.40 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 138.0, 137.0, 135.0, 132.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.0 (Ar-C & C=C), 20.0 (-CH₃).
Application Note 4: Synthesis of an α,β-Unsaturated Dinitrile via Knoevenagel Condensation
Introduction: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[5] This reaction is instrumental in the synthesis of α,β-unsaturated compounds.[5] This protocol describes the synthesis of an α,β-unsaturated dinitrile from 2,6-dichloro-3-methylbenzaldehyde and malononitrile.
Experimental Protocol:
Materials:
-
2,6-Dichloro-3-methylbenzaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Beakers
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2,6-dichloro-3-methylbenzaldehyde (1.91 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.
-
Add a few drops of piperidine to the solution as a catalyst.
-
Stir the reaction mixture at room temperature for 1-2 hours. The product may precipitate out of the solution during this time.
-
If precipitation is slow, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dinitrile.
-
Dry the purified product.
Reaction Pathway:
Caption: Synthesis of an α,β-unsaturated dinitrile via Knoevenagel condensation.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 2-(2,6-dichloro-3-methylbenzylidene)malononitrile | C₁₁H₆Cl₂N₂ | 237.09 | 90-98 | To be determined experimentally |
Characterization Data (Hypothetical):
-
IR (KBr, cm⁻¹): 2220 (C≡N stretch), 1590 (C=C stretch), 3070 (Ar-H stretch), 760 (C-Cl stretch).
-
¹H NMR (CDCl₃, δ ppm): 7.70 (s, 1H, =CH-), 7.30-7.50 (m, 2H, Ar-H), 2.50 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 160.0 (C=C), 138.0, 136.0, 132.0, 130.0, 129.0 (Ar-C), 115.0, 114.0 (C≡N), 80.0 (=C(CN)₂), 20.5 (-CH₃).
References
-
Schiff bases synthesis: Topics by Science.gov. (n.d.). Retrieved January 22, 2026, from [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. (2025, February 20). Retrieved January 22, 2026, from [Link]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. (n.d.). Retrieved January 22, 2026, from [Link]
-
-
Wittig Reaction - Web Pages. (n.d.). Retrieved January 22, 2026, from [Link]
-
-
(PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mechanism of the Wittig reaction: the role of substituents at phosphorus | Journal of the American Chemical Society. (n.d.). Retrieved January 22, 2026, from [Link]
-
Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds - Oreate AI Blog. (2026, January 8). Retrieved January 22, 2026, from [Link]
-
AIM: TO SYNTHESIZE CHALCONE FROM BENZALDEHYDE. RECORD MELTING POINT AND YIELD OF PRODUCT Chapter: 18. (n.d.). Retrieved January 22, 2026, from [Link]
-
Knoevenagel condensation reaction between benzaldehyde and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from [Link]
-
Mechanism of formation Schiff base | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy - Basrah Journal of Science. (2021, December 31). Retrieved January 22, 2026, from [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis and Characterization of Ester Derivatives of Stilbene Derived from Acid Derivative (of P-Chloro Phenyl Acetic Acid, Substitute Benzaldehyde, Triethyl Amine) with Methanol and Sulphuric Acid - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from [Link]
-
Different Schiff Bases—Structure, Importance and Classification - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Green synthesis of chalcones derivatives - ResearchGate. (2026, January 13). Retrieved January 22, 2026, from [Link]
-
The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved January 22, 2026, from [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis - The Royal Society of Chemistry. (2015, December 19). Retrieved January 22, 2026, from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. (2020, November 3). Retrieved January 22, 2026, from [Link]
-
Synthesis of chalcone: - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
1 Stilbenes Preparation and Analysis - Wiley-VCH. (n.d.). Retrieved January 22, 2026, from [Link]
-
ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism | Request PDF - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from [Link]
-
Schiff base - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
SYNTHESIS OF CHALCONES - Jetir.Org. (n.d.). Retrieved January 22, 2026, from [Link]
-
Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion - Indian Academy of Sciences. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthetic approaches toward stilbenes and their related structures - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline - HMU CPD. (n.d.). Retrieved January 22, 2026, from [Link]
-
New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. (2025, September 30). Retrieved January 22, 2026, from [Link]
-
Knoevenagel condensation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 22, 2026, from [Link]
-
REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 22, 2026, from [Link]
-
Green Chemistry - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
-
Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method - Scholars Middle East Publishers. (2021, June 2). Retrieved January 22, 2026, from [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of stilbene derivatives via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes using –NO2 as a leaving group - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines - SciRP.org. (n.d.). Retrieved January 22, 2026, from [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process - ResearchGate. (2024, September 10). Retrieved January 22, 2026, from [Link]
-
Wittig Reaction - Dalal Institute. (n.d.). Retrieved January 22, 2026, from [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
The Strategic Role of Dichlorobenzaldehydes in Agrochemical Synthesis: Application Notes and Protocols
This guide provides a detailed exploration of the application of chlorinated benzaldehyde derivatives in the synthesis of modern agrochemicals. We will first address the specific molecule 2,6-dichloro-3-methylbenzaldehyde, and then expand to its close analogue, 2,6-dichlorobenzaldehyde, a cornerstone intermediate in the production of a significant class of insecticides. This comprehensive overview is designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering both high-level strategic insights and detailed, actionable protocols.
Analysis of 2,6-Dichloro-3-methylbenzaldehyde in Agrochemical Synthesis
An extensive review of current literature and patent databases indicates that 2,6-dichloro-3-methylbenzaldehyde is not a widely utilized precursor in the synthesis of major commercial agrochemicals. While its reactive aldehyde group and substituted aromatic ring suggest potential as a building block, its specific substitution pattern does not align with the structural requirements of prevalent insecticide or herbicide classes. Researchers exploring novel molecular scaffolds may find utility in this compound, but established industrial pathways for crop protection agents do not prominently feature this specific intermediate.
2,6-Dichlorobenzaldehyde: A Keystone Intermediate for Benzoylurea Insecticides
In contrast to its 3-methyl analogue, 2,6-dichlorobenzaldehyde is a critical intermediate in the industrial synthesis of several key benzoylurea insecticides.[1][2] This class of compounds acts as insect growth regulators by inhibiting chitin synthesis, a vital component of the insect exoskeleton. This mode of action leads to failed molting and is particularly effective against larval stages of lepidopteran, coleopteran, and dipteran pests.
The primary role of 2,6-dichlorobenzaldehyde is as a precursor to the 2,6-dichlorobenzoyl isocyanate moiety, a core component of these active ingredients. The synthesis typically proceeds through a 2,6-dichlorobenzaldoxime intermediate.[1][2]
Key Agrochemicals Derived from 2,6-Dichlorobenzaldehyde
The structural scaffold provided by 2,6-dichlorobenzaldehyde is integral to several commercially significant insecticides. A summary of these is presented below.
| Insecticide | CAS Number | Chemical Class | Primary Mode of Action |
| Hexaflumuron | 86479-06-3 | Benzoylurea | Chitin synthesis inhibitor |
| Diflubenzuron | 35367-38-5 | Benzoylurea | Chitin synthesis inhibitor |
| Chlorfluazuron | 71422-67-8 | Benzoylurea | Chitin synthesis inhibitor |
| Lufenuron | 103055-07-8 | Benzoylurea | Chitin synthesis inhibitor |
Synthetic Workflow and Protocols
The conversion of 2,6-dichlorobenzaldehyde is a foundational step in the synthesis of benzoylurea pesticides. The following diagram and protocol detail a representative workflow for the synthesis of 2,6-dichlorobenzaldoxime, a key downstream intermediate.[1][2]
Sources
Application and Protocol Guide: The Versatile Role of Dichlorinated Benzaldehydes in Pharmaceutical Synthesis
A Note to the Researcher: Initial inquiries for a detailed guide on 2,6-dichloro-3-methylbenzaldehyde as a pharmaceutical building block did not yield specific established protocols or extensive application data within publicly accessible scientific literature and chemical databases. This suggests that this particular substituted benzaldehyde may be a novel or less commonly utilized reagent in drug development.
In the spirit of providing a valuable and scientifically grounded resource, this guide will focus on the closely related and extensively documented compound, 2,6-dichlorobenzaldehyde . This well-characterized building block shares key reactive features and serves as an excellent proxy for understanding the synthetic strategies and potential applications of dichlorinated benzaldehydes in medicinal chemistry. The principles and protocols detailed herein for 2,6-dichlorobenzaldehyde can serve as a foundational framework for researchers exploring the potential of other, more novel derivatives such as the 3-methyl analog.
Introduction: The Strategic Importance of 2,6-Dichlorobenzaldehyde in Drug Scaffolding
2,6-Dichlorobenzaldehyde is a crystalline solid, appearing as white to off-white, with a pungent odor. Its utility as a precursor in pharmaceutical synthesis is primarily due to the presence of three key reactive sites: the aldehyde functional group and the two chlorine atoms positioned ortho to the aldehyde. This specific arrangement of functional groups imparts distinct reactivity and steric properties that medicinal chemists can strategically leverage.
The aldehyde group is a versatile handle for a wide array of chemical transformations, including but not limited to:
-
Reductive amination: To introduce substituted amine functionalities, a cornerstone of many bioactive molecules.
-
Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds, enabling the extension of molecular scaffolds.
-
Aldol and related condensation reactions: To create more complex carbon skeletons.
-
Oxidation and reduction: To access the corresponding carboxylic acid or alcohol, respectively.
The two chlorine atoms play a crucial role in modulating the electronic properties of the benzene ring and can serve as sites for nucleophilic aromatic substitution reactions, although the ortho-positioning to the deactivating aldehyde group makes this challenging without specific activation. More significantly, the steric hindrance provided by the two ortho-chlorine atoms can direct the conformation of molecules derived from this building block, which can be critical for achieving high-affinity binding to biological targets.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical reagent.
Table 1: Physicochemical Properties of 2,6-Dichlorobenzaldehyde
| Property | Value | Source |
| CAS Number | 83-38-5 | |
| Molecular Formula | C₇H₄Cl₂O | |
| Molecular Weight | 175.01 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 69-71 °C | |
| Boiling Point | 165 °C | |
| Solubility | Insoluble in water. Soluble in ethanol, ether, and petroleum ether. |
Safety and Handling Precautions:
2,6-Dichlorobenzaldehyde is a corrosive material that can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. Inhalation may cause irritation to the respiratory tract.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and appropriate footwear are required. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Synthesis of 2,6-Dichlorobenzaldehyde
Several synthetic routes to 2,6-dichlorobenzaldehyde have been reported. A common industrial method involves the chlorination of 2,6-dichlorotoluene followed by hydrolysis.
Workflow for the Synthesis of 2,6-Dichlorobenzaldehyde:
Caption: General synthetic workflow for 2,6-dichlorobenzaldehyde.
Protocol: Hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene
This method is adapted from established procedures for the preparation of dichlorinated benzaldehydes.
Materials:
-
1,3-dichloro-2-(dichloromethyl)benzene
-
Sulfuric acid (concentrated)
-
Water
-
Steam distillation apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add 1,3-dichloro-2-(dichloromethyl)benzene to a solution of aqueous sulfuric acid.
-
Heat the mixture to 50-55 °C with constant stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, set up the apparatus for steam distillation.
-
Steam distill the mixture to isolate the crude 2,6-dichlorobenzaldehyde. It is important not to cool the distillation condenser, as the product solidifies at 70-71 °C.
-
Collect the solidified product and filter it using a Büchner funnel.
-
Wash the crystals with cold water and dry them on filter paper.
-
The resulting product is crystalline 2,6-dichlorobenzaldehyde, which has a characteristic pungent odor.
Application in Pharmaceutical Synthesis: A Case Study Approach
Conceptual Application: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
Many kinase inhibitors feature a heterocyclic core. The following is a hypothetical, yet plausible, reaction scheme demonstrating how 2,6-dichlorobenzaldehyde could be used to construct such a scaffold.
Workflow for a Hypothetical Kinase Inhibitor Synthesis:
Caption: Conceptual workflow for synthesizing a kinase inhibitor scaffold.
Protocol: Reductive Amination for the Synthesis of a Substituted Benzylamine
This protocol outlines a general procedure for the reductive amination of 2,6-dichlorobenzaldehyde, a common transformation in medicinal chemistry.
Materials:
-
2,6-Dichlorobenzaldehyde
-
A primary or secondary amine of interest
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,6-dichlorobenzaldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a suspension of the reducing agent (STAB or sodium cyanoborohydride, 1.5-2 equivalents) in the reaction solvent.
-
Slowly add the reducing agent suspension to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted benzylamine.
Conclusion and Future Perspectives
2,6-Dichlorobenzaldehyde is a valuable and versatile building block in pharmaceutical and agrochemical synthesis. Its unique substitution pattern provides both electronic and steric features that can be exploited in the design of novel bioactive compounds. The protocols and information presented here for 2,6-dichlorobenzaldehyde provide a solid foundation for its application in research and development.
For the less-documented 2,6-dichloro-3-methylbenzaldehyde , researchers can adapt the presented protocols as a starting point. The addition of the methyl group at the 3-position would be expected to subtly alter the electronic properties and steric profile of the molecule, which could lead to new and potentially advantageous interactions with biological targets. Further investigation into the synthesis and reactivity of this specific analog is warranted to fully explore its potential in medicinal chemistry.
References
-
PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Shiva Pharmachem Ltd. (n.d.). 2,6-Dichlorobenzaldehyde. Retrieved from [Link]
- Al-Ostath, A., et al. (2024).
-
PrepChem.com. (n.d.). Preparation of 2,6-dichlorobenzaldehyde. Retrieved from [Link]
The Synthesis and Application of Novel Amines from 2,6-Dichloro-3-methylbenzaldehyde: A Guide for Researchers
This comprehensive guide details the reaction of 2,6-dichloro-3-methylbenzaldehyde with various amines, providing researchers, scientists, and drug development professionals with in-depth protocols and application notes. The steric hindrance and electronic effects of the dichlorinated and methylated benzaldehyde ring present unique challenges and opportunities in the synthesis of novel amine derivatives. This document explores the foundational organic reactions—Schiff base formation and reductive amination—offering both theoretical insights and practical, step-by-step guidance for their execution and characterization.
Introduction: Navigating the Reactivity of a Hindered Benzaldehyde
2,6-Dichloro-3-methylbenzaldehyde is a valuable starting material in medicinal chemistry and organic synthesis. Its substituted phenyl ring can impart unique pharmacological properties to the resulting amine derivatives. However, the ortho-dichloro substitution pattern introduces significant steric hindrance around the aldehyde functional group. This steric bulk can impede the approach of nucleophilic amines, slowing down reaction rates and potentially requiring optimized conditions to achieve satisfactory yields.
The primary reaction pathways discussed herein are:
-
Schiff Base Formation: The condensation of 2,6-dichloro-3-methylbenzaldehyde with primary amines to yield imines (Schiff bases). These compounds are often stable, crystalline solids and can be valuable intermediates or possess intrinsic biological activity.
-
Reductive Amination: A one-pot reaction that combines imine formation with a subsequent reduction step to produce secondary or tertiary amines. This method is highly versatile for creating a wide array of substituted amines.
Understanding the interplay of steric and electronic factors is paramount to successfully synthesizing target molecules from this versatile benzaldehyde derivative.
Section 1: Schiff Base Formation with Aromatic Amines
The reaction of 2,6-dichloro-3-methylbenzaldehyde with primary aromatic amines, such as substituted anilines, typically requires acid catalysis and azeotropic removal of water to drive the reaction to completion. The resulting N-benzylideneanilines are often brightly colored, crystalline solids with potential applications as antimicrobial agents or as ligands in coordination chemistry.[1]
Mechanistic Rationale
The formation of a Schiff base from an aldehyde and a primary amine is a reversible nucleophilic addition-elimination reaction.[2] The reaction is generally catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The resulting carbinolamine intermediate then undergoes acid-catalyzed dehydration to form the imine.
Aldehyde [label="2,6-Dichloro-3-methylbenzaldehyde"]; Amine [label="Primary Amine (R-NH2)"]; Carbinolamine [label="Carbinolamine Intermediate", fillcolor="#34A853"]; Imine [label="Schiff Base (Imine)", fillcolor="#EA4335"]; H2O [label="Water", shape=ellipse, fillcolor="#FBBC05"];
Aldehyde -> Carbinolamine [label="+ Amine"]; Amine -> Carbinolamine; Carbinolamine -> Imine [label="- H2O"]; Carbinolamine -> H2O; }
Caption: General workflow for Schiff base formation.Protocol 1: Synthesis of N-(2,6-dichloro-3-methylbenzylidene)-4-chloroaniline
This protocol describes a representative synthesis of a Schiff base from 2,6-dichloro-3-methylbenzaldehyde and 4-chloroaniline.
Materials:
-
2,6-Dichloro-3-methylbenzaldehyde
-
4-Chloroaniline
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser and Dean-Stark trap (optional)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,6-dichloro-3-methylbenzaldehyde (1.89 g, 10 mmol) in 40 mL of absolute ethanol.
-
Add 4-chloroaniline (1.28 g, 10 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.[3]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure N-(2,6-dichloro-3-methylbenzylidene)-4-chloroaniline as a crystalline solid.
Characterization Data (Hypothetical):
| Parameter | Value |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 115-117 °C |
| IR (KBr, cm⁻¹) | ~1625 (C=N stretch), ~1580 (C=C stretch) |
| ¹H NMR (CDCl₃) | δ 8.5 (s, 1H, -CH=N-), 7.2-7.8 (m, 6H, Ar-H), 2.4 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 160 (-CH=N-), 120-150 (Ar-C), 20 (-CH₃) |
Section 2: Reductive Amination for the Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[4] It involves the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent present in the reaction mixture. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.[5]
Mechanistic Considerations and Choice of Reducing Agent
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Milder reducing agents are preferred to prevent the premature reduction of the aldehyde. Commonly used reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both aldehydes and imines. It is typically added after the imine has been pre-formed.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is more selective for the iminium ion over the aldehyde, especially at slightly acidic pH.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for the reductive amination of sterically hindered aldehydes and ketones. It does not require acidic conditions and is often the reagent of choice for sensitive substrates.
Aldehyde [label="2,6-Dichloro-3-methylbenzaldehyde"]; Amine [label="Primary or Secondary Amine"]; Imine_Iminium [label="Imine/Iminium Ion Intermediate", fillcolor="#34A853"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#FBBC05"]; Amine_Product [label="Secondary or Tertiary Amine", fillcolor="#EA4335"];
Aldehyde -> Imine_Iminium [label="+ Amine"]; Amine -> Imine_Iminium; Imine_Iminium -> Amine_Product [label="+ Reducing Agent"]; Reducing_Agent -> Amine_Product; }
Caption: Reductive amination reaction pathway.Protocol 2: Synthesis of N-benzyl-(2,6-dichloro-3-methylphenyl)methanamine
This protocol details the reductive amination of 2,6-dichloro-3-methylbenzaldehyde with benzylamine to yield a secondary amine.
Materials:
-
2,6-Dichloro-3-methylbenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask, add 2,6-dichloro-3-methylbenzaldehyde (1.89 g, 10 mmol) and 50 mL of 1,2-dichloroethane.
-
Add benzylamine (1.07 g, 10 mmol) to the solution and stir for 20 minutes at room temperature to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) in portions over 10 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding 30 mL of saturated sodium bicarbonate solution.
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 20 mL portions of dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzyl-(2,6-dichloro-3-methylphenyl)methanamine.
Characterization Data (Hypothetical):
| Parameter | Value |
| Appearance | Colorless oil or low-melting solid |
| IR (film, cm⁻¹) | ~3350 (N-H stretch), ~2950 (C-H stretch) |
| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 7H, Ar-H), 3.9 (s, 2H, Ar-CH₂-N), 3.8 (s, 2H, Ph-CH₂-N), 2.4 (s, 3H, -CH₃), 2.0 (br s, 1H, N-H) |
| ¹³C NMR (CDCl₃) | δ 125-140 (Ar-C), 53 (Ar-CH₂-N), 51 (Ph-CH₂-N), 20 (-CH₃) |
Section 3: Applications in Drug Discovery and Agrochemicals
The amine derivatives of 2,6-dichloro-3-methylbenzaldehyde are of significant interest to the pharmaceutical and agrochemical industries. The presence of the dichloro- and methyl-substituted phenyl ring can modulate the lipophilicity, metabolic stability, and binding affinity of these molecules to biological targets.
Antimicrobial and Antifungal Activity:
Schiff bases and their corresponding amines have a well-documented history of antimicrobial and antifungal activity.[7] The imine linkage is often crucial for their biological action. The derivatives synthesized from 2,6-dichloro-3-methylbenzaldehyde are excellent candidates for screening against a panel of pathogenic bacteria and fungi. The lipophilic nature of the chlorinated aromatic ring may enhance membrane permeability, a key factor in antimicrobial efficacy.
Enzyme Inhibition:
Substituted benzylamines are known to act as inhibitors of various enzymes, including amine oxidases.[8] The structural motif derived from 2,6-dichloro-3-methylbenzaldehyde could be explored for its potential to inhibit specific enzymes implicated in disease pathways.
Conclusion
The reaction of 2,6-dichloro-3-methylbenzaldehyde with amines provides a versatile platform for the synthesis of a diverse range of novel chemical entities. While the steric hindrance of the starting aldehyde requires careful consideration of reaction conditions, the protocols outlined in this guide provide a solid foundation for the successful synthesis and exploration of these promising compounds. The resulting Schiff bases and secondary/tertiary amines are valuable building blocks for the development of new pharmaceuticals and agrochemicals.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1946.
- Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
- Marinov, M., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(11), 2539.
- Delgado, F., et al. (2001). Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution. Molecules, 6(1), 58-71.
- Laboratorio Chimico Internazionale S.P.A. (1992). A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. WO 1992022522 A1.
- Antonenko, T. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Al-Amiery, A. A., et al. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 8(5), 680-686.
- Edebi, N. V., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
- Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry, 1, e7.
- Turner, N. J., & Rowles, I. (2021). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 11(21), 6963-6979.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
JETIR. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]
- 8. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions with 2,6-Dichloro-3-methylbenzaldehyde
Introduction: The Synthetic Versatility of a Dichlorinated Benzaldehyde Derivative
2,6-Dichloro-3-methylbenzaldehyde is a key aromatic aldehyde in the synthesis of a wide array of complex organic molecules. Its utility in drug discovery and materials science is underscored by the strategic placement of its functional groups. The two chlorine atoms at the ortho positions exert a significant electron-withdrawing inductive effect and, along with the methyl group, create considerable steric hindrance around the carbonyl group. These electronic and steric factors profoundly influence the aldehyde's reactivity in condensation reactions, making it a unique substrate for the discerning synthetic chemist. This guide provides detailed protocols and mechanistic insights for several pivotal condensation reactions involving 2,6-dichloro-3-methylbenzaldehyde, tailored for researchers in organic synthesis and medicinal chemistry.
Core Condensation Methodologies
This document outlines protocols for four fundamental carbon-carbon bond-forming reactions using 2,6-dichloro-3-methylbenzaldehyde as the electrophilic partner:
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.
-
Claisen-Schmidt Condensation: A classic route to chalcones and their analogues.
-
Wittig Reaction: A versatile olefination method.
-
Horner-Wadsworth-Emmons Reaction: A powerful alternative for stereoselective alkene synthesis.
Knoevenagel Condensation: Synthesis of Substituted Alkenes
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[1] The electron-withdrawing nature of the substituents on 2,6-dichloro-3-methylbenzaldehyde can facilitate this reaction.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or an amine, to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2,6-dichloro-3-methylbenzaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. The steric hindrance from the two ortho-chloro substituents can influence the rate of the initial nucleophilic attack, potentially requiring slightly more forcing conditions compared to unhindered benzaldehydes.
Visualizing the Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel Condensation.
Detailed Protocol: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of (E)-2-(2,6-dichloro-3-methylbenzylidene)malononitrile.
| Reagent/Parameter | Amount | Molar Equivalents |
| 2,6-Dichloro-3-methylbenzaldehyde | 1.89 g (10 mmol) | 1.0 |
| Malononitrile | 0.66 g (10 mmol) | 1.0 |
| Piperidine | 0.1 mL | Catalytic |
| Ethanol | 20 mL | - |
| Reaction Time | 2-4 hours | - |
| Temperature | Reflux (approx. 78 °C) | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-3-methylbenzaldehyde (1.89 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure (E)-2-(2,6-dichloro-3-methylbenzylidene)malononitrile.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic ketone or aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[2][3][4] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules.[5][6][7][8]
Mechanistic Considerations
In this reaction, a strong base like sodium hydroxide deprotonates the α-carbon of the ketone (e.g., acetophenone) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,6-dichloro-3-methylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the conjugated chalcone. The equilibrium of this reaction is often driven towards the product due to its precipitation from the reaction medium.
Visualizing the Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the Claisen-Schmidt Condensation.
Detailed Protocol: Synthesis of a 2,6-Dichloro-3-methyl Chalcone
This protocol describes the synthesis of (E)-1-phenyl-3-(2,6-dichloro-3-methylphenyl)prop-2-en-1-one.
| Reagent/Parameter | Amount | Molar Equivalents |
| 2,6-Dichloro-3-methylbenzaldehyde | 1.89 g (10 mmol) | 1.0 |
| Acetophenone | 1.20 g (10 mmol) | 1.0 |
| Sodium Hydroxide | 0.8 g (20 mmol) | 2.0 |
| Ethanol | 25 mL | - |
| Water | 10 mL | - |
| Reaction Time | 12-24 hours | - |
| Temperature | Room Temperature | - |
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve sodium hydroxide (0.8 g, 20 mmol) in water (10 mL) and then add ethanol (25 mL).
-
Cool the basic solution in an ice bath.
-
In a separate beaker, mix 2,6-dichloro-3-methylbenzaldehyde (1.89 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).
-
Add the aldehyde-ketone mixture dropwise to the cold, stirred basic solution.
-
After the addition is complete, remove the flask from the ice bath and stir at room temperature for 12-24 hours. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Wittig Reaction: A Classic Olefination
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[9] A key advantage of this reaction is the unambiguous placement of the double bond.[10]
Mechanistic Insights
The reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of 2,6-dichloro-3-methylbenzaldehyde.[11] This forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the driving force for this reaction.[9][10]
Detailed Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol outlines the synthesis of 1-(2,6-dichloro-3-methylphenyl)-2-phenylethene.
| Reagent/Parameter | Amount | Molar Equivalents |
| Benzyltriphenylphosphonium chloride | 4.28 g (11 mmol) | 1.1 |
| Sodium Hydride (60% dispersion in mineral oil) | 0.44 g (11 mmol) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 50 mL | - |
| 2,6-Dichloro-3-methylbenzaldehyde | 1.89 g (10 mmol) | 1.0 |
| Reaction Time | 4-6 hours | - |
| Temperature | Room Temperature | - |
Procedure:
-
Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
To a flame-dried 100 mL three-necked flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) and anhydrous THF (30 mL).
-
Cool the suspension in an ice bath and add sodium hydride (0.44 g of a 60% dispersion, 11 mmol) portion-wise. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
Stir the mixture at room temperature for 1 hour.
-
Dissolve 2,6-dichloro-3-methylbenzaldehyde (1.89 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the alkene from triphenylphosphine oxide.
Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[12] A significant advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification.[12] Furthermore, the HWE reaction with stabilized phosphonates typically yields the (E)-alkene with high stereoselectivity.[13]
Mechanistic Principles
The reaction begins with the deprotonation of the phosphonate ester by a base (e.g., sodium hydride) to form a stabilized carbanion.[12] This nucleophile then adds to the carbonyl of 2,6-dichloro-3-methylbenzaldehyde. The resulting intermediate eliminates a dialkyl phosphate salt to form the alkene. The stereochemical outcome is influenced by the steric interactions in the transition state, which generally favors the formation of the thermodynamically more stable (E)-alkene.
Visualizing the Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons Reaction.
Detailed Protocol: HWE Reaction with Triethyl Phosphonoacetate
This protocol describes the synthesis of ethyl (E)-3-(2,6-dichloro-3-methylphenyl)acrylate.
| Reagent/Parameter | Amount | Molar Equivalents |
| Sodium Hydride (60% dispersion in mineral oil) | 0.44 g (11 mmol) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 40 mL | - |
| Triethyl phosphonoacetate | 2.47 g (11 mmol) | 1.1 |
| 2,6-Dichloro-3-methylbenzaldehyde | 1.89 g (10 mmol) | 1.0 |
| Reaction Time | 3-5 hours | - |
| Temperature | 0 °C to Room Temperature | - |
Procedure:
-
Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
In a flame-dried 100 mL three-necked flask under a nitrogen atmosphere, suspend sodium hydride (0.44 g of a 60% dispersion, 11 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (2.47 g, 11 mmol) dropwise to the stirred suspension.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2,6-dichloro-3-methylbenzaldehyde (1.89 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of water.
-
Extract the product into diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (E)-alkene.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthetic utilization of 2,6-dichloro-3-methylbenzaldehyde in a variety of essential condensation reactions. The inherent electronic and steric properties of this substrate necessitate careful consideration of reaction conditions to achieve optimal outcomes. By understanding the underlying mechanisms and adhering to these detailed procedures, researchers can effectively employ this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. praxilabs.com [praxilabs.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. jetir.org [jetir.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. www1.udel.edu [www1.udel.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
Application Notes & Protocols: The Utility of 2,6-Dichloro-3-methylbenzaldehyde in the Synthesis of Novel Chromophores
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the prospective applications of 2,6-dichloro-3-methylbenzaldehyde as a key intermediate in the synthesis of specialized dyes. While direct literature precedents for this specific substituted benzaldehyde in dye chemistry are scarce, this guide extrapolates from established principles of triarylmethane and xanthene dye synthesis to propose viable synthetic routes. We will explore the mechanistic rationale, provide detailed experimental protocols, and discuss the anticipated properties of the resulting chromophores, thereby offering a roadmap for innovation in this area.
Introduction: A Unique Building Block for Dye Synthesis
2,6-Dichloro-3-methylbenzaldehyde is an aromatic aldehyde characterized by significant steric hindrance around the carbonyl group due to the two ortho-chloro substituents. This unique structural feature, combined with the electronic effects of the chloro and methyl groups, makes it an intriguing, albeit challenging, precursor for dye synthesis. The electron-withdrawing nature of the chlorine atoms can influence the electrophilicity of the carbonyl carbon, while the steric bulk can modulate reaction kinetics and potentially lead to novel dye structures with unique photophysical properties.
This application note will focus on the theoretical application of 2,6-dichloro-3-methylbenzaldehyde in the synthesis of two major classes of dyes:
-
Triarylmethane Dyes: These are intensely colored compounds with a central carbon atom attached to three aromatic rings. They are widely used as colorants and in analytical chemistry.
-
Xanthene Dyes: A subclass of triarylmethane dyes where two of the aromatic rings are bridged by an oxygen atom, forming the xanthene core. Many fluorescent dyes, such as fluorescein and rhodamines, belong to this class.
The primary synthetic strategy for incorporating 2,6-dichloro-3-methylbenzaldehyde into these dye structures is through electrophilic aromatic substitution reactions, specifically condensation reactions with electron-rich aromatic compounds like phenols and anilines.
Synthesis of Triarylmethane Dyes: A Proposed Approach
The synthesis of triarylmethane dyes from aromatic aldehydes typically proceeds via a Baeyer condensation, which involves the acid-catalyzed reaction of the aldehyde with two equivalents of an electron-rich aromatic compound.
Mechanistic Rationale
The proposed reaction for synthesizing a triarylmethane dye from 2,6-dichloro-3-methylbenzaldehyde and N,N-dimethylaniline is outlined below. The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. This is followed by two successive electrophilic aromatic substitution steps with N,N-dimethylaniline. The resulting leuco dye is then oxidized to the final, intensely colored triarylmethane dye.
Caption: Proposed reaction workflow for triarylmethane dye synthesis.
Experimental Protocol: Synthesis of a Hypothetical Triarylmethane Dye
Objective: To synthesize a novel triarylmethane dye from 2,6-dichloro-3-methylbenzaldehyde and N,N-dimethylaniline.
Materials:
-
2,6-Dichloro-3-methylbenzaldehyde (1.0 eq)
-
N,N-Dimethylaniline (2.2 eq)
-
Concentrated Sulfuric Acid (catalyst)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO₂) (oxidizing agent, 1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloro-3-methylbenzaldehyde (1.0 eq) in glacial acetic acid (20 mL).
-
To this solution, add N,N-dimethylaniline (2.2 eq).
-
Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add the oxidizing agent (DDQ or MnO₂) portion-wise to the cooled solution. Stir the mixture at room temperature for an additional 2-3 hours. A significant color change should be observed as the leuco dye is oxidized.
-
Pour the reaction mixture into a beaker containing 200 mL of cold water. A colored precipitate should form.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain the purified triarylmethane dye.
-
Dry the purified crystals in a vacuum oven and characterize the product using UV-Vis spectroscopy, NMR, and mass spectrometry.
Expected Outcome: A crystalline solid with an intense color (likely in the blue-green spectrum due to the auxochromic effect of the dimethylamino groups). The steric hindrance from the ortho-chloro groups may result in a lower yield compared to less substituted benzaldehydes.
Synthesis of Xanthene Dyes: A Plausible Route
Xanthene dyes are typically synthesized via a Friedel-Crafts acylation-alkylation reaction between a phthalic anhydride derivative and a phenol derivative. In this case, we can adapt this by reacting 2,6-dichloro-3-methylbenzaldehyde with two equivalents of a phenol, such as resorcinol, in the presence of a dehydrating acid catalyst.
Mechanistic Insights
The synthesis of a xanthene dye from 2,6-dichloro-3-methylbenzaldehyde and resorcinol is proposed to proceed through an initial condensation to form a triarylmethane intermediate, which then undergoes an intramolecular cyclization (ether formation) to yield the xanthene core.
Caption: Proposed reaction workflow for xanthene dye synthesis.
Experimental Protocol: Synthesis of a Hypothetical Xanthene Dye
Objective: To synthesize a novel xanthene dye from 2,6-dichloro-3-methylbenzaldehyde and resorcinol.
Materials:
-
2,6-Dichloro-3-methylbenzaldehyde (1.0 eq)
-
Resorcinol (2.0 eq)
-
Concentrated Sulfuric Acid or Zinc Chloride (catalyst)
-
Ethanol (for purification)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine 2,6-dichloro-3-methylbenzaldehyde (1.0 eq) and resorcinol (2.0 eq).
-
Carefully add concentrated sulfuric acid (5 mL) or anhydrous zinc chloride (1.5 eq) as the condensing agent.
-
Heat the mixture to 120-130 °C in an oil bath and maintain this temperature for 2-3 hours. The mixture will become viscous and deeply colored.
-
Allow the reaction mixture to cool to room temperature.
-
Add 50 mL of hot water to the solidified mass and heat to boiling to dissolve the product and remove excess resorcinol.
-
Cool the solution and allow the crude dye to precipitate.
-
Filter the precipitate and wash with cold water.
-
The crude product can be purified by dissolving it in a dilute sodium hydroxide solution and re-precipitating with the addition of hydrochloric acid.
-
Further purification can be achieved by recrystallization from ethanol.
-
Characterize the final product using spectroscopic methods.
Expected Outcome: A deeply colored solid, potentially exhibiting fluorescence. The dichloro-methylphenyl substituent will likely influence the absorption and emission maxima of the resulting dye.
Anticipated Properties and Data
The introduction of the 2,6-dichloro-3-methylphenyl group is expected to impart specific properties to the resulting dyes. The following table provides a hypothetical comparison of the anticipated properties of dyes derived from benzaldehyde versus those from 2,6-dichloro-3-methylbenzaldehyde.
| Property | Dye from Benzaldehyde (e.g., Malachite Green) | Hypothetical Dye from 2,6-Dichloro-3-methylbenzaldehyde | Rationale for Difference |
| Color | Intense Green | Likely a bathochromic (red) shift to blue-green or blue | The electron-withdrawing chloro groups can influence the electronic transitions. |
| λmax (nm) | ~617 nm | Potentially 620-640 nm | Halogen substituents can cause a red shift in the absorption maximum. |
| Molar Absorptivity (ε) | High | Potentially lower | Steric hindrance may lead to a non-planar conformation, reducing orbital overlap and molar absorptivity. |
| Solubility | Soluble in polar organic solvents | Increased solubility in nonpolar solvents | The lipophilic nature of the chloro and methyl groups can enhance solubility in less polar media. |
| Photostability | Moderate | Potentially enhanced | Halogen atoms can sometimes increase the photostability of dye molecules. |
Conclusion
References
-
General Dye Synthesis
-
McCullagh, J. V., & Daggett, K. A. (2007). Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution. Journal of Chemical Education, 84(11), 1799. (Available at: [Link])
-
ACS Publications. (2008). Reaction of Benzyne with Salicylaldehydes: General Synthesis of Xanthenes, Xanthones, and Xanthols. Organic Letters. (Available at: [Link])
-
-
Related Chemical Reactivity
Application Notes and Protocols for the Synthesis of 2,6-Dichloro-3-methylbenzaldehyde via Vilsmeier-Haack Formylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Formylation in Complex Molecule Synthesis
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a cornerstone of synthetic organic chemistry. The resulting aromatic aldehydes are versatile intermediates, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Among the various formylation methods, the Vilsmeier-Haack reaction stands out for its efficacy with both electron-rich and moderately deactivated aromatic systems.[1][2] This application note provides a comprehensive guide to the synthesis of 2,6-dichloro-3-methylbenzaldehyde from 1,3-dichloro-2-methylbenzene, leveraging the power and reliability of the Vilsmeier-Haack reaction.
Mechanistic Insights: The Vilsmeier-Haack Reaction Pathway
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism.[3][4] The initial step involves the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[5][6] This electrophilic species then engages in an electrophilic aromatic substitution with the substrate. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aromatic aldehyde.[7]
The regioselectivity of the Vilsmeier-Haack reaction on substituted benzenes is governed by the electronic and steric effects of the substituents present on the aromatic ring.[8] In the case of 1,3-dichloro-2-methylbenzene, the interplay between the activating methyl group and the deactivating chloro groups directs the formylation to the sterically accessible and electronically favorable position.
Figure 1: A simplified workflow of the Vilsmeier-Haack reaction for the synthesis of 2,6-dichloro-3-methylbenzaldehyde.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-methylbenzaldehyde
This protocol details the step-by-step procedure for the formylation of 1,3-dichloro-2-methylbenzene using the Vilsmeier-Haack reaction.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 1,3-Dichloro-2-methylbenzene | Reagent grade, ≥98% |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Sodium acetate | Anhydrous, ≥99% |
| Saturated sodium bicarbonate solution | |
| Brine (saturated NaCl solution) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Diethyl ether | Reagent grade |
| Round-bottom flask with reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Dropping funnel | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel 60 (230-400 mesh) |
Reaction Setup and Procedure:
Figure 2: Step-by-step experimental workflow for the synthesis of 2,6-dichloro-3-methylbenzaldehyde.
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve 1,3-dichloro-2-methylbenzene (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-50°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a pre-prepared aqueous solution of sodium acetate (5-6 equivalents). Stir the mixture vigorously for 30 minutes to an hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Work-up and Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2,6-dichloro-3-methylbenzaldehyde.
Trustworthiness and Self-Validation:
The reliability of this protocol is ensured through in-process monitoring and comprehensive final product characterization.
-
TLC Monitoring: Regular analysis of the reaction mixture by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.
-
Spectroscopic Analysis: The identity and purity of the final product, 2,6-dichloro-3-methylbenzaldehyde, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Physical Characterization: The melting point of the purified product should be determined and compared with the literature value to further ascertain its purity.
Expected Results and Data Summary
The Vilsmeier-Haack formylation of 1,3-dichloro-2-methylbenzene is expected to proceed with good regioselectivity and yield.
| Parameter | Expected Outcome |
| Product | 2,6-Dichloro-3-methylbenzaldehyde |
| Appearance | White to off-white solid |
| Expected Yield | 60-80% |
| Purity (post-chromatography) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.4 (s, 1H, CHO), ~7.4 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.6 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~190 (CHO), ~140-125 (Ar-C), ~20 (CH₃) |
Conclusion
The Vilsmeier-Haack reaction provides a robust and reliable method for the synthesis of 2,6-dichloro-3-methylbenzaldehyde from 1,3-dichloro-2-methylbenzene. The protocol outlined in this application note, when executed with care and precision, offers a clear pathway to this valuable synthetic intermediate. The inherent trustworthiness of the procedure, bolstered by in-process controls and thorough final product analysis, makes it a valuable addition to the repertoire of synthetic chemists in research and development.
References
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2000 , 49, 1-330. [Link]
- Rajput, A. P.; Rajput, S. S. A Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences2012, 3, 25-43.
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60, 119-122. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Chemguide. Electrophilic substitution in methylbenzene and nitrobenzene. [Link]
Sources
- 1. One moment, please... [growingscience.com]
- 2. scirp.org [scirp.org]
- 3. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Compounds from 2,6-Dichloro-3-methylbenzaldehyde
Introduction: Unlocking the Potential of a Versatile Building Block
2,6-Dichloro-3-methylbenzaldehyde is a highly functionalized aromatic scaffold that serves as an excellent starting material for the synthesis of a diverse range of novel compounds. Its unique substitution pattern—featuring two ortho-chloro substituents, a sterically directing methyl group, and a reactive aldehyde moiety—offers multiple avenues for selective chemical transformations. The two chlorine atoms are amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the aldehyde group provides a handle for condensation, oxidation, reduction, and olefination reactions. This guide provides detailed protocols and the underlying scientific rationale for three distinct synthetic routes originating from this versatile precursor, targeting the synthesis of novel heterocyclic systems, biaryl compounds, and functionalized styrenes, which are of significant interest to researchers in medicinal chemistry and materials science.
The strategic placement of the electron-withdrawing chlorine atoms activates the aromatic ring for nucleophilic attack, a key principle in many heterocycle syntheses.[1][2] Furthermore, despite the generally lower reactivity of aryl chlorides in cross-coupling reactions, significant advances in ligand and catalyst design have made these transformations highly efficient.[3] This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds. The aldehyde functionality, a classic electrophile, readily undergoes reactions with a variety of nucleophiles, including active methylene compounds, to generate more complex molecular architectures.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, thereby empowering the user to adapt and innovate upon these foundational methods.
Part 1: Synthesis of a Novel Dihydroquinazolinone Derivative via Condensation and Cyclization
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. This protocol details a two-step, one-pot synthesis of a novel 4,7-dichloro-8-methyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ol, leveraging the reactivity of the aldehyde and one of the ortho-chloro groups. This approach is based on the well-established condensation of an aldehyde with a urea derivative, followed by an intramolecular nucleophilic aromatic substitution.
Scientific Rationale
The initial step involves a condensation reaction between 2,6-dichloro-3-methylbenzaldehyde and thiourea under acidic conditions. The aldehyde is activated by protonation, facilitating nucleophilic attack by the amino group of thiourea to form a carbinolamine intermediate, which then dehydrates to an N-acyliminium ion. The second amino group of thiourea then attacks this electrophilic species to form a six-membered ring. The final step is an intramolecular SNAr, where the endocyclic nitrogen attacks the carbon bearing a chlorine atom, facilitated by the electron-withdrawing nature of the aromatic ring. The presence of the second chlorine atom and the aldehyde group enhances the electrophilicity of the ring, making this cyclization feasible.[1][2]
Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2,6-Dichloro-3-methylbenzaldehyde | ≥98% | Commercial Source |
| Thiourea | ≥99% | Commercial Source |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house prep. |
| Deionized Water | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial Source |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-3-methylbenzaldehyde (1.89 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add 40 mL of ethanol to the flask and stir the mixture to obtain a suspension.
-
Carefully add 5 drops of concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product and wash with cold ethanol (2 x 10 mL).
-
The filtrate can be concentrated under reduced pressure to yield a second crop of the product.
-
Combine the solid fractions and recrystallize from ethanol to afford the pure 4,7-dichloro-8-methyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ol.
-
Dry the final product under vacuum.
Expected Yield and Characterization:
-
Yield: 65-75%
-
Appearance: White to off-white crystalline solid
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Pathway Visualization
Caption: Synthetic pathway to a dihydroquinazolinone derivative.
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the selective functionalization of one of the C-Cl bonds through a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.[3][6]
Scientific Rationale
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. The catalytic cycle consists of three main steps: oxidative addition of the aryl chloride to the Pd(0) center, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition of the relatively unreactive aryl chloride. The use of a suitable base is necessary to activate the organoboron species for transmetalation. Due to the steric hindrance around the two chlorine atoms, monosubstitution is generally favored under controlled conditions.
Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2,6-Dichloro-3-methylbenzaldehyde | ≥98% | Commercial Source |
| Phenylboronic Acid | ≥97% | Commercial Source |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercial Source |
| SPhos | Ligand grade | Commercial Source |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Deionized Water | - | - |
| Ethyl Acetate (EtOAc) | ACS grade | Commercial Source |
| Brine | Saturated solution | In-house prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercial Source |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), combine 2,6-dichloro-3-methylbenzaldehyde (0.945 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol), palladium(II) acetate (0.022 g, 0.1 mmol, 2 mol%), and SPhos (0.082 g, 0.2 mmol, 4 mol%).
-
Add potassium phosphate (2.12 g, 10 mmol) to the flask.
-
Add 25 mL of anhydrous toluene and 2.5 mL of deionized water.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100°C and stir vigorously for 12-18 hours. Monitor the reaction by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to yield the desired 2-chloro-3-methyl-6-phenylbenzaldehyde.
Expected Yield and Characterization:
-
Yield: 70-85%
-
Appearance: White to pale yellow solid
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Catalytic Cycle Visualization
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Part 3: Knoevenagel Condensation for the Synthesis of a Substituted Styrene
The aldehyde group of 2,6-dichloro-3-methylbenzaldehyde is a prime site for forming new carbon-carbon double bonds. The Knoevenagel condensation is a classic and highly reliable method for this transformation, reacting an aldehyde with an active methylene compound.[4]
Scientific Rationale
This reaction proceeds via a base-catalyzed mechanism. The base (in this case, piperidine) deprotonates the active methylene compound (malononitrile) to generate a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration, driven by the formation of a conjugated system, yields the final styrenic product. The reaction is typically high-yielding and produces the thermodynamically more stable E-isomer.
Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2,6-Dichloro-3-methylbenzaldehyde | ≥98% | Commercial Source |
| Malononitrile | ≥99% | Commercial Source |
| Piperidine | ACS grade | Commercial Source |
| Isopropanol | ACS grade | Commercial Source |
| Deionized Water | - | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2,6-dichloro-3-methylbenzaldehyde (1.89 g, 10 mmol) in 20 mL of isopropanol.
-
Add malononitrile (0.66 g, 10 mmol) to the solution and stir until it dissolves.
-
Add piperidine (0.1 mL, ~1 mmol) as a catalyst to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. A precipitate will likely form.
-
Monitor the reaction by TLC (8:2 hexanes/ethyl acetate).
-
Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol and then with cold water.
-
Dry the product in a desiccator to obtain pure 2-((2,6-dichloro-3-methylphenyl)methylene)malononitrile.
Expected Yield and Characterization:
-
Yield: >90%
-
Appearance: White or colorless crystalline solid
-
Characterization: The product's structure should be verified by ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a prominent nitrile stretch).
Workflow Visualization
Caption: Workflow for Knoevenagel condensation.
Conclusion
The protocols detailed in this guide underscore the synthetic utility of 2,6-dichloro-3-methylbenzaldehyde as a versatile starting material. By leveraging fundamental organic reactions such as condensation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling, a wide array of novel and complex molecules can be accessed. The provided methodologies are robust and can serve as a foundation for further synthetic exploration and the development of new chemical entities for various applications in the pharmaceutical and materials science industries.
References
- Google Patents. (n.d.). Preparation method of 2, 6-dichlorobenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Halevas, E., et al. (2022).
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
-
ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]
-
YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Sci-Hub. (n.d.). CONDENSATION REACTION OF 2-METHYLAZULENE DERIVATIVES WITH BENZALDEHYDE; FORMATION OF 2-STYRYLAZULENES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Indole Chemistry in the Synthesis of Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic route of 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide extracted from the US03983174 patent. The figure also illustrates the difference between one-step and multi-step retrosynthesis. Retrieved from [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel heterocycles based on tetrazine and hydrazonoyl halides. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
- Google Patents. (n.d.). Industrial production method for 2, 6-dichlorotoluene.
-
PubChem. (n.d.). 3-Methylbenzaldehyde. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,6-Dichloro-3-methylbenzaldehyde
Welcome to the technical support guide for the purification of crude 2,6-Dichloro-3-methylbenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this key chemical intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental issues, grounded in established chemical principles.
Section 1: Understanding Your Compound & Impurities
A successful purification begins with a thorough understanding of the target molecule and its potential contaminants. This section addresses foundational questions about 2,6-Dichloro-3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2,6-Dichloro-3-methylbenzaldehyde?
Understanding the physical properties is critical for selecting a purification strategy. For instance, a well-defined melting point is a key indicator of purity.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O | [1][2] |
| Molecular Weight | 189.04 g/mol | N/A |
| Appearance | White to yellow or off-white crystalline solid/powder | [3][4] |
| Melting Point | 69-72 °C (literature values may vary slightly) | [4] |
| Boiling Point | ~165 °C | [4] |
| Solubility | Soluble in ethanol, ether, petroleum ether. Insoluble in water. | [3][4] |
Q2: What are the most common impurities in a crude sample of 2,6-Dichloro-3-methylbenzaldehyde?
Impurities typically arise from the synthetic route used. A common synthesis involves the chlorination of 2,6-dichlorotoluene followed by hydrolysis.[4][5]
-
Unreacted Starting Material: 2,6-Dichlorotoluene may be present if the initial reaction did not go to completion.
-
Over-chlorinated Byproducts: Side-chain chlorination can produce 2,6-dichloro-3-methylbenzoyl chloride, especially if reaction conditions are not carefully controlled.[6][7]
-
Isomeric Impurities: Depending on the synthesis of the starting material, positional isomers of dichlorotoluene could lead to corresponding benzaldehyde isomers.[8]
-
Oxidation Product: Like many aldehydes, 2,6-Dichloro-3-methylbenzaldehyde is susceptible to air oxidation, forming the corresponding 2,6-dichloro-3-methylbenzoic acid. This is a very common impurity.[9][10]
-
Hydrolysis Intermediates: Incomplete hydrolysis of intermediates like 2,6-dichloro-3-methylbenzylidene dichloride can leave them in the crude mixture.[11]
Q3: My crude product is yellow to brown. What causes this discoloration?
The discoloration is typically due to the presence of minor, highly conjugated impurities or degradation products formed during the synthesis or workup. While often present in small amounts, they can be visually significant. Standard purification techniques like recrystallization or chromatography are usually effective at removing these colored impurities.
Q4: How stable is 2,6-Dichloro-3-methylbenzaldehyde during purification?
The compound is generally stable under standard purification conditions. However, two key sensitivities should be noted:
-
Oxidation: Prolonged exposure to air can lead to the formation of the corresponding carboxylic acid.[9] It is advisable to store the purified compound under an inert atmosphere (e.g., Nitrogen or Argon) if it will not be used promptly.
-
Silica Gel Acidity: Some aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or side reactions during column chromatography.[9] This can be mitigated by using deactivated silica or by running the column quickly.
Section 2: Purification Method Selection
Choosing the right purification technique depends on the scale of your experiment and the nature of the impurities. The following diagram provides a decision-making framework.
Caption: Decision tree for selecting the optimal purification strategy.
Section 3: Troubleshooting Common Purification Techniques
This section provides detailed protocols and troubleshooting for the most common purification methods.
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds on a moderate to large scale, provided a suitable solvent can be found.
Troubleshooting & FAQs
Q: How do I select the best recrystallization solvent? A: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your crude product with various solvents (e.g., hexanes, ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water or hexane/ethyl acetate) to find the best candidate.[12]
Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the compound's melting point.[13]
-
Causality: The boiling point of your chosen solvent is likely too high.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point, or switch to a lower-boiling solvent system altogether.
Q: No crystals are forming, even after the solution has cooled. What went wrong? A: This is a common issue that usually points to one of two problems.[13][14]
-
Causality 1: Too much solvent was added. The solution is not saturated enough for crystals to form.
-
Solution 1: Boil off some of the solvent to concentrate the solution, then allow it to cool again.
-
Causality 2: The solution requires nucleation. Crystal growth needs a starting point.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a tiny "seed crystal" from a previously purified batch.
Q: My product is still discolored after recrystallization. What's the next step? A: If colored impurities are soluble in the recrystallization solvent, they may remain. You can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal amount of a suitable solvent (e.g., isopropanol or an ethanol/water mixture). Heat the mixture to boiling with stirring until all the solid dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.[14]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent. Characterize the final product by taking a melting point.
Method 2: Flash Column Chromatography
Chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing starting materials or isomers.[16]
Troubleshooting & FAQs
Q: How do I choose the correct mobile phase (eluent)? A: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent should provide a retention factor (Rf) of 0.25-0.35 for the desired compound. This Rf value typically ensures good separation from impurities without requiring an excessively large volume of solvent.
Q: My aldehyde appears to be degrading on the column. How can I prevent this? A: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[9]
-
Causality: The Lewis acid sites on the silica surface can catalyze degradation or polymerization.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (~0.5-1% by volume). Alternatively, use a less acidic stationary phase like alumina.
Q: The separation is poor, and my fractions are all mixed. What happened? A: Poor separation can result from several factors.[16]
-
Improper Packing: Air bubbles or cracks in the silica gel bed create channels, leading to a non-uniform solvent front.
-
Overloading: Too much crude material was loaded onto the column. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
-
Incorrect Eluent: The mobile phase may be too polar, causing all compounds to elute too quickly. Re-optimize the solvent system using TLC.[17]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexanes and ethyl acetate) using TLC.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,6-Dichloro-3-methylbenzaldehyde.
Method 3: Purification via Sodium Bisulfite Adduct
This chemical extraction method is highly specific for aldehydes and some reactive ketones. It is particularly effective for removing non-aldehyde impurities or for purifying an aldehyde from a complex mixture where chromatography is difficult.[18][19][20] The process involves the reversible formation of a water-soluble salt (the bisulfite adduct), which can be separated from water-insoluble organic impurities.
Caption: Workflow for aldehyde purification using bisulfite extraction.
Troubleshooting & FAQs
Q: When should I choose bisulfite extraction over other methods? A: This method is superior when the primary impurities are non-aldehydic and have similar polarity to your target compound, making chromatographic separation difficult. It's also excellent for removing small amounts of aldehyde from a non-aldehyde product.[18]
Q: The bisulfite adduct is not forming or the yield is very low. Why? A:
-
Causality: The reaction is an equilibrium. A freshly prepared, saturated solution of sodium bisulfite is essential to drive the reaction forward.[21] Using an old or dilute solution will result in poor adduct formation.
-
Solution: Always use a freshly prepared and saturated aqueous solution of sodium bisulfite. Ensure vigorous stirring or shaking to maximize contact between the organic and aqueous phases.[9]
Q: I am having trouble regenerating the aldehyde from the adduct. A:
-
Causality: The regeneration requires a sufficiently basic environment to reverse the equilibrium. The pH of the aqueous layer must be high enough (typically pH > 10) to decompose the adduct.
-
Solution: Add a strong base like sodium hydroxide or a saturated sodium carbonate solution.[21] Check the pH of the aqueous layer with pH paper to ensure it is strongly basic. Ensure you are extracting the regenerated aldehyde with a suitable organic solvent like diethyl ether or ethyl acetate.
Experimental Protocol: Bisulfite Extraction
-
Adduct Formation: Dissolve the crude 2,6-Dichloro-3-methylbenzaldehyde in a suitable organic solvent (e.g., diethyl ether). Place this solution in a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution.[22]
-
Extraction: Shake the funnel vigorously for several minutes, venting frequently. Allow the layers to separate. The bisulfite adduct of the aldehyde will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Wash the organic layer (which contains the impurities) one more time with a small portion of the bisulfite solution to ensure complete extraction of the aldehyde. Combine the aqueous layers.
-
Regeneration: Place the combined aqueous layers into a clean separatory funnel. Add a fresh portion of diethyl ether. Slowly add a saturated solution of sodium bicarbonate or 10% sodium hydroxide with swirling until the solution is basic (check with pH paper) and gas evolution ceases.[9][21] This regenerates the aldehyde from the adduct.
-
Final Extraction: Shake the funnel to extract the purified aldehyde back into the fresh ether layer. Separate the layers and wash the organic layer with water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the pure product.
References
-
Capot Chemical Co., Ltd. (2019). Safety Data Sheet: 2,6-Dichloro-3-nitrobenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6737, 2,6-Dichlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (CN103396301A). Preparation method of 2, 6-dichlorobenzaldehyde.
- Google Patents. (CN101633601A). Industrial production method for 2, 6-dichlorotoluene.
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Fieser, L. F., & Williamson, K. L. (n.d.). Organic Syntheses Procedure: Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]
-
Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column?". ResearchGate. Retrieved from [Link]
- Google Patents. (CN103396301B). One prepares the method for 2,6-dichlorobenzaldehyde.
- Google Patents. (CN106588602A). Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
- Google Patents. (EP1313690B1). Method of producing fluorinated and chlorinated benzaldehydes.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14492779, 2-Chloro-3-methylbenzaldehyde. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Wheeler Scientific. (2025). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 12.3: Optimizing Chromatographic Separations. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13162662, 3-Chloro-2-methylbenzaldehyde. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Sciencemadness.org. (2020). The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Retrieved from [Link]
- Google Patents. (US3458560A). Process for preparing 2,6-dichlorobenzonitrile.
-
Chemistry Stack Exchange. (2018). Can benzaldehyde undergo chlorination (aka halogenation)?. Retrieved from [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Retrieved from [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ChemSynthesis. (2025). 2,3-dichloro-4-methylbenzaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture?. Retrieved from [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
Sources
- 1. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 13162662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CN101633601A - Industrial production method for 2, 6-dichlorotoluene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 11. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chromtech.com [chromtech.com]
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- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Workup [chem.rochester.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
identifying common impurities in 2,6-Dichloro-3-methylbenzaldehyde
Welcome to the technical support center for 2,6-Dichloro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on identifying and managing impurities.
I. Understanding the Impurity Profile of 2,6-Dichloro-3-methylbenzaldehyde
The purity of 2,6-Dichloro-3-methylbenzaldehyde is paramount for the success of downstream applications. Impurities can arise from the synthetic route and degradation. The most common synthesis involves the chlorination of 2,6-dichloro-3-methyltoluene followed by hydrolysis. A key challenge in this process is controlling the extent of chlorination of the methyl group, which is a primary source of impurities.[1][2]
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most common process-related impurities I should be aware of?
A1: Based on the typical manufacturing process, the following impurities are frequently observed:
-
Unreacted Starting Material: 2,6-Dichloro-3-methyltoluene. Its presence indicates an incomplete reaction.
-
Chlorination Intermediates:
-
2,6-Dichloro-3-methylbenzyl chloride: Arises from incomplete chlorination of the methyl group.
-
2,6-Dichloro-3-(dichloromethyl)benzene: Results from the desired dichlorination of the methyl group prior to hydrolysis. Incomplete hydrolysis of this intermediate can lead to its presence in the final product.
-
2,6-Dichloro-3-(trichloromethyl)benzene: An over-chlorination product of the methyl group.
-
-
Isomeric Impurities: Depending on the purity of the starting materials, other isomers of dichlorotoluene may be present, leading to the formation of corresponding isomeric benzaldehyde impurities.
Q2: My batch of 2,6-Dichloro-3-methylbenzaldehyde has developed a new impurity over time. What could it be?
A2: 2,6-Dichloro-3-methylbenzaldehyde is susceptible to oxidation, especially when exposed to air and light. The most common degradation product is 2,6-dichloro-3-methylbenzoic acid . The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). Proper storage in a cool, dark, and inert environment is crucial to minimize this degradation.
II. Troubleshooting Guide: Identifying and Quantifying Impurities
A robust analytical methodology is essential for the accurate identification and quantification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques employed for this purpose.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Q3: I suspect the presence of starting material and chlorination byproducts. How can I use GC-MS to confirm this?
A3: GC-MS is well-suited for this analysis. The different volatilities of the potential impurities allow for their separation on a gas chromatography column, and the mass spectrometer provides structural information for identification.
**dot graph "GCMS_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#E8F0FE"; node [shape=ellipse]; Sample [label="Dissolve Sample\nin Volatile Solvent\n(e.g., Dichloromethane)"]; InternalStandard [label="Add Internal\nStandard"]; Sample -> InternalStandard; }
subgraph "cluster_GCMS" { label="GC-MS Analysis"; style=filled; color="#E6F4EA"; node [shape=parallelogram]; Injection [label="Inject into GC"]; Separation [label="Separation on\nCapillary Column"]; Detection [label="MS Detection"]; Injection -> Separation -> Detection; }
subgraph "cluster_DataAnalysis" { label="Data Analysis"; style=filled; color="#FEF7E0"; node [shape=cds]; TIC [label="Total Ion\nChromatogram"]; MassSpectra [label="Mass Spectra of\nSeparated Peaks"]; LibrarySearch [label="Comparison with\nNIST Library"]; Quantification [label="Quantification\nusing Internal Standard"]; TIC -> MassSpectra -> LibrarySearch -> Quantification; }
InternalStandard -> Injection; Detection -> TIC; } } Caption: Workflow for GC-MS analysis of impurities.
Experimental Protocol: GC-MS for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,6-Dichloro-3-methylbenzaldehyde sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Add an appropriate internal standard for quantification if required.
-
-
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[3]
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST) for tentative identification.
-
Confirm the identity of impurities by running commercially available standards if possible.
-
| Impurity | Expected Elution Order | Key Mass Fragments (m/z) |
| 2,6-Dichloro-3-methyltoluene | First | 158, 123, 89 |
| 2,6-Dichloro-3-methylbenzyl chloride | Second | 192, 157, 122 |
| 2,6-Dichloro-3-methylbenzaldehyde | Third (Main Peak) | 188, 153, 125 |
| 2,6-Dichloro-3-(dichloromethyl)benzene | Fourth | 226, 191, 156 |
| 2,6-Dichloro-3-methylbenzoic acid | Last (may require derivatization) | 204, 187, 159 |
Table 1: Expected elution order and key mass fragments of common impurities in GC-MS analysis.
B. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is particularly useful for quantifying the main component and less volatile impurities, such as the benzoic acid derivative.
Q4: I need to accurately determine the purity of my 2,6-Dichloro-3-methylbenzaldehyde and quantify the corresponding benzoic acid impurity. Is HPLC a suitable method?
A4: Yes, a reverse-phase HPLC method with UV detection is the standard approach for this type of analysis. It allows for excellent separation of the aldehyde from its more polar carboxylic acid degradation product.
Experimental Protocol: HPLC for Purity Determination
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Parameters (Typical):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: Water with 0.1% phosphoric acid or formic acid.
-
Solvent B: Acetonitrile with 0.1% phosphoric acid or formic acid.
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the less polar components. A typical gradient might be from 30% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the aldehyde and the acid have significant absorbance, typically around 254 nm.
-
Column Temperature: 30 °C.
-
**dot graph "HPLC_Troubleshooting" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Observe Unexpected\nPeak in HPLC", shape=Mdiamond, fillcolor="#FCE8E6"]; IsPeakEarly [label="Is the peak\nearlier than the\nmain peak?", shape=diamond, style=wedged, fillcolor="#FEF7E0"]; IsPeakLate [label="Is the peak\nlater than the\nmain peak?", shape=diamond, style=wedged, fillcolor="#FEF7E0"]; PolarImpurity [label="Likely a more\npolar impurity (e.g.,\n2,6-dichloro-3-methyl-\nbenzoic acid)", shape=box, fillcolor="#E6F4EA"]; NonPolarImpurity [label="Likely a less\npolar impurity (e.g.,\nstarting material or\nchlorinated intermediate)", shape=box, fillcolor="#E6F4EA"]; ConfirmIdentity [label="Confirm identity\nwith a standard or\nLC-MS", shape=parallelogram, fillcolor="#E8F0FE"];
Start -> IsPeakEarly; IsPeakEarly -> PolarImpurity [label="Yes"]; IsPeakEarly -> IsPeakLate [label="No"]; IsPeakLate -> NonPolarImpurity [label="Yes"]; IsPeakLate -> Start [label="No"]; PolarImpurity -> ConfirmIdentity; NonPolarImpurity -> ConfirmIdentity; } } Caption: Troubleshooting unexpected peaks in HPLC analysis.
III. Purification Strategies
When the level of impurities is unacceptable for your application, purification is necessary. The choice of method depends on the nature and quantity of the impurities.
Q5: My material contains a significant amount of unreacted 2,6-dichloro-3-methyltoluene. How can I remove it?
A5: Fractional distillation under reduced pressure is an effective method for separating compounds with different boiling points. Since 2,6-dichloro-3-methyltoluene is more volatile than the benzaldehyde product, it will distill first. Careful control of the vacuum and temperature is essential to achieve a good separation.
Q6: How can I remove the 2,6-dichloro-3-methylbenzoic acid impurity?
A6: An acid-base extraction is a classic and effective technique.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the impure 2,6-Dichloro-3-methylbenzaldehyde in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic benzoic acid derivative to form its sodium salt, which is water-soluble.
-
Separate the aqueous layer.
-
Repeat the washing with the sodium bicarbonate solution.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Q7: What if I have a mixture of several impurities?
A7: For complex mixtures, column chromatography on silica gel is the most versatile purification method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the components based on their polarity. The less polar impurities will elute first, followed by the desired product, and finally the more polar impurities.
IV. References
-
Preparation method of 2, 6-dichlorobenzaldehyde. CN103396301A.
-
Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. The Royal Society of Chemistry.
-
3-Methylbenzaldehyde. PubChem. National Center for Biotechnology Information.
-
Chlorobenzene Degradation Pathway. Eawag-BBD.
-
A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine. Benchchem.
-
A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate.
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
-
Proposed pathway for the degradation of 2,4-dichlorotoluene by Ralstonia sp. strain PS12.
-
THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. Agilent.
-
methylglyoxal degradation III. PubChem. National Center for Biotechnology Information.
-
Analytical Methods. RSC Publishing.
-
Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
Process for the purification of benzaldehyde. CA1132612A.
-
HPLC method for purifying organic compounds. US6413431B1.
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
-
Organic Syntheses Procedure.
-
Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PMC - NIH.
-
Automated Determination of Formaldehyde Emissions from E-Liquids by On-Sorbent Derivatization and Thermal Desorption GC/MS. LabRulez GCMS.
-
Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene. CN106588602A.
-
Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column.
-
Test Methods For Evaluating Solid Waste Third Edition Physical Chemical Methods Proposed Update III Third Edition Part 2 Of 3. U.S. Environmental Protection Agency.
Sources
Technical Support Center: Synthesis of 2,6-Dichloro-3-methylbenzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2,6-dichloro-3-methylbenzaldehyde. Recognizing the nuances and potential challenges of this synthesis, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs). The content is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to diagnose and resolve issues encountered in your experiments.
I. Understanding the Synthetic Landscape
The synthesis of 2,6-dichloro-3-methylbenzaldehyde can be approached through several strategic pathways, each with its own set of advantages and potential for side product formation. The three most common routes are:
-
Side-Chain Chlorination of 2,6-dichloro-3-methyltoluene followed by Hydrolysis: A robust method that involves the free-radical chlorination of the benzylic methyl group to yield the corresponding benzal chloride, which is subsequently hydrolyzed to the aldehyde.
-
Direct Oxidation of 2,6-dichloro-3-methyltoluene: This approach offers a more direct route to the target molecule, but requires careful control to prevent over-oxidation to the carboxylic acid or under-oxidation, leaving the benzyl alcohol.
-
Formylation of 1,3-dichloro-2-methylbenzene: An electrophilic aromatic substitution reaction, such as the Gattermann-Koch or Vilsmeier-Haack reaction, that introduces the formyl group directly onto the aromatic ring.
This guide will address the common side products and troubleshooting strategies for each of these synthetic routes.
II. Troubleshooting Guide: Side-Reaction Products
Route 1: Side-Chain Chlorination and Hydrolysis
Q1: My final product is contaminated with a significant amount of unreacted 2,6-dichloro-3-methyltoluene. How can I improve the conversion?
A1: Incomplete conversion during the side-chain chlorination step is a common issue. The root cause is often insufficient initiation or propagation of the free-radical chain reaction.
-
Causality: Free-radical chlorination is a chain reaction that requires an initiation step, typically photochemical (UV light) or thermal with a radical initiator. Insufficient light intensity, an aged initiator, or too low a reaction temperature can lead to a low concentration of chlorine radicals, resulting in incomplete reaction.
-
Troubleshooting Steps:
-
Verify Initiator Activity: If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is from a fresh stock and has been stored correctly.
-
Optimize Light Source: If using photochemical initiation, ensure the lamp is functioning at the correct wavelength and intensity. The reaction flask should be made of a material transparent to the required UV wavelength (e.g., quartz or borosilicate glass).
-
Increase Reaction Temperature: A modest increase in temperature can enhance the rate of both initiation and propagation. However, be cautious as excessive temperatures can lead to unwanted side reactions, including ring chlorination.
-
Controlled Chlorine Gas Flow: Ensure a steady and controlled flow of chlorine gas. An initial burst followed by a drop in pressure can lead to incomplete reaction.
-
Q2: I am observing significant amounts of 2,6-dichloro-3-methylbenzyl chloride and 2,6-dichloro-3-methylbenzotrichloride in my product mixture. How can I improve the selectivity for the desired benzal chloride?
A2: The formation of under-chlorinated (benzyl chloride) and over-chlorinated (benzotrichloride) products is a classic selectivity challenge in free-radical halogenations.
-
Causality: The statistical nature of free-radical reactions makes it difficult to achieve perfect selectivity. The relative rates of the successive chlorination steps determine the product distribution.
-
Troubleshooting Steps:
-
Stoichiometry of Chlorine: Carefully control the stoichiometry of the chlorine gas. A slight excess of chlorine will favor the formation of the benzotrichloride, while a substoichiometric amount will leave unreacted starting material and benzyl chloride. Aim for approximately two equivalents of chlorine for each equivalent of the starting toluene.
-
Reaction Monitoring: Monitor the reaction progress closely using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction once the desired benzal chloride is the major product.
-
Gradual Addition of Chlorine: Instead of introducing all the chlorine at once, a slow, continuous feed can help maintain a low, steady concentration of chlorine, which can improve selectivity.
-
Q3: The hydrolysis of my 2,6-dichloro-3-methylbenzal chloride is sluggish and gives a poor yield of the aldehyde.
A3: The hydrolysis of gem-dihalides to aldehydes can be challenging, with the reaction rate and yield being highly dependent on the reaction conditions.
-
Causality: The hydrolysis proceeds via a carbocation intermediate, which can be prone to side reactions, including elimination and polymerization. The reaction is often biphasic, and inefficient mixing can lead to slow reaction rates.
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: Strong acids like sulfuric acid or Lewis acids such as zinc chloride are often used to facilitate the hydrolysis. The concentration of the acid is critical; too high a concentration can promote side reactions.
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to the formation of tars and other degradation products. A temperature range of 100-120°C is a good starting point.
-
Vigorous Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes improve the rate and yield of the hydrolysis by facilitating the transport of the hydroxide or water nucleophile into the organic phase.
-
Route 2: Direct Oxidation
Q4: My primary side product is 2,6-dichloro-3-methylbenzoic acid. How can I prevent this over-oxidation?
A4: Over-oxidation to the carboxylic acid is the most common side reaction in the direct oxidation of toluenes to benzaldehydes.
-
Causality: The aldehyde product is more susceptible to oxidation than the starting toluene. Therefore, as the reaction progresses and the aldehyde concentration increases, it can be further oxidized to the carboxylic acid.
-
Troubleshooting Steps:
-
Choice of Oxidant: Use a milder oxidizing agent. While strong oxidants like potassium permanganate will readily oxidize the methyl group to a carboxylic acid, milder reagents such as manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) can provide better selectivity for the aldehyde.
-
Reaction Time and Temperature: Carefully monitor the reaction and stop it before a significant amount of the aldehyde is converted to the acid. Lowering the reaction temperature can also help to improve selectivity.
-
Controlled Addition of Oxidant: Adding the oxidant portion-wise can help to maintain a low concentration of the oxidizing agent in the reaction mixture, which can minimize over-oxidation.
-
Q5: I have a significant amount of 2,6-dichloro-3-methylbenzyl alcohol in my product. How can I drive the reaction to the aldehyde?
A5: The presence of the benzyl alcohol indicates incomplete oxidation.
-
Causality: Insufficient oxidant, low reaction temperature, or a short reaction time can lead to the accumulation of the intermediate benzyl alcohol.
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Ensure that at least two equivalents of the oxidant are used for each equivalent of the starting material.
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer period or at a slightly higher temperature to ensure complete conversion of the alcohol to the aldehyde.
-
Stepwise Oxidation: In some cases, a two-step, one-pot procedure can be effective. First, oxidize the toluene to the benzyl alcohol, and then add a second, milder oxidant to convert the alcohol to the aldehyde.
-
Route 3: Formylation
Q6: I am getting a mixture of regioisomers. How can I improve the selectivity for the desired 2,6-dichloro-3-methylbenzaldehyde?
A6: The directing effects of the substituents on the aromatic ring determine the position of formylation.
-
Causality: In 1,3-dichloro-2-methylbenzene, the methyl group is an ortho-, para-director, while the chloro groups are ortho-, para-directors but are deactivating. The interplay of these electronic and steric effects will determine the major product. The desired product results from formylation at the 4-position, which is sterically hindered by the two adjacent chloro groups. Formylation at the 6-position is also possible.
-
Troubleshooting Steps:
-
Choice of Formylation Method: The Gattermann-Koch reaction (using CO/HCl and a Lewis acid) and the Vilsmeier-Haack reaction (using a formamide and POCl₃) can exhibit different regioselectivities. It may be necessary to screen both methods to determine which gives the best result for this specific substrate.
-
Lewis Acid and Temperature: The choice of Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) and the reaction temperature can significantly influence the isomer ratio. A stronger Lewis acid or higher temperature may lead to a different product distribution.
-
Solvent Effects: The polarity of the solvent can also play a role in the regioselectivity of electrophilic aromatic substitution reactions.
-
III. Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to take during the synthesis of 2,6-dichloro-3-methylbenzaldehyde?
A:
-
Chlorine Gas: If using the side-chain chlorination route, handle chlorine gas with extreme caution in a well-ventilated fume hood. Chlorine is highly toxic and corrosive.
-
Strong Acids and Lewis Acids: The use of strong acids and Lewis acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. These reagents are corrosive and can cause severe burns.
-
Oxidizing Agents: Strong oxidizing agents can react violently with organic materials. Avoid contact with flammable materials and handle with care.
-
Solvents: Many of the solvents used in these syntheses are flammable and/or toxic. Work in a well-ventilated area and avoid sources of ignition.
Q: What are the recommended methods for purifying the final product?
A:
-
Distillation: If the boiling points of the desired product and the major impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Crystallization: 2,6-dichloro-3-methylbenzaldehyde is a solid at room temperature. Recrystallization from a suitable solvent or solvent mixture is an excellent method for removing both more and less polar impurities.
-
Column Chromatography: For small-scale purifications or to remove impurities with similar physical properties, column chromatography on silica gel can be employed.
Q: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the progress of the reaction and identifying the various components of the reaction mixture, including starting materials, intermediates, the desired product, and side products.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction and assess the purity of the final product, particularly for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and identifying any impurities that may be present.
IV. Data and Visualization
Table 1: Common Side Products and Their Identifying Characteristics
| Side Product | Synthesis Route | Potential m/z (EI-MS) | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| 2,6-dichloro-3-methylbenzoic acid | Oxidation | 204, 206, 208 | ~10-12 (broad s, 1H, COOH) |
| 2,6-dichloro-3-methylbenzyl alcohol | Oxidation | 190, 192, 194 | ~4.8 (s, 2H, CH₂OH), ~2.0 (broad s, 1H, OH) |
| 2,6-dichloro-3-methylbenzyl chloride | Chlorination | 208, 210, 212 | ~4.7 (s, 2H, CH₂Cl) |
| 2,6-dichloro-3-methylbenzotrichloride | Chlorination | 276, 278, 280, 282 | No benzylic protons |
| 2,4-dichloro-3-methylbenzaldehyde | Formylation | 188, 190, 192 | Aromatic protons will have different splitting patterns |
Workflow for Troubleshooting Low Yield in the Oxidation of 2,6-dichloro-3-methyltoluene
Caption: A troubleshooting workflow for low yield in the oxidation route.
V. References
-
Preparation method of 2, 6-dichlorobenzaldehyde. CN103396301A. (2013).
-
Industrial production method for 2, 6-dichlorotoluene. CN101633601A. (2010).
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. (2018). [Link]
-
Gatterman Koch Reaction. The Organic Chemistry Tutor. (2018). [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). [Link]
-
Hydrolysis of geminal dihalides. Quora. (2019). [Link]
Sources
Technical Support Center: Synthesis of 2,6-Dichloro-3-methylbenzaldehyde
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2,6-dichloro-3-methylbenzaldehyde. As a crucial intermediate in the production of various pharmaceuticals and agrochemicals, the efficient and selective synthesis of this compound is of paramount importance. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to address challenges encountered during its preparation, with a focus on catalyst selection for the selective oxidation of 2,6-dichloro-3-methyltoluene.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,6-dichloro-3-methylbenzaldehyde, providing potential causes and actionable solutions.
Problem 1: Low Conversion of 2,6-Dichloro-3-methyltoluene
Q: My reaction shows a low conversion rate of the starting material, 2,6-dichloro-3-methyltoluene. What are the likely causes and how can I improve the conversion?
A: Low conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or reagent quality.
-
Probable Cause 1: Inactive Catalyst
-
Explanation: The catalyst, typically a cobalt or manganese salt, may have degraded due to improper storage or handling. Metal catalysts can be sensitive to moisture and air, leading to the formation of less active oxides or hydroxides.
-
Solution:
-
Ensure your catalyst is fresh and has been stored under an inert atmosphere if required.
-
Consider a pre-activation step. For instance, if using cobalt(II) acetate, briefly heating it under vacuum can remove adsorbed water.
-
Increase the catalyst loading. While typically used in catalytic amounts, a slight increase can sometimes overcome minor deactivation issues. However, be mindful of potential side reactions with higher catalyst concentrations.
-
-
-
Probable Cause 2: Insufficient Oxidant Activity
-
Explanation: If you are using an oxidant like hydrogen peroxide, its concentration may have decreased over time. Aqueous solutions of hydrogen peroxide can slowly decompose.
-
Solution:
-
Use a freshly opened bottle of hydrogen peroxide or titrate an older bottle to determine its exact concentration before use.
-
Ensure the reaction temperature is optimal for the chosen oxidant. Some oxidants require a specific temperature range to be effective.
-
-
-
Probable Cause 3: Suboptimal Reaction Temperature
-
Explanation: The oxidation of the methyl group on the sterically hindered and electron-deficient 2,6-dichloro-3-methyltoluene requires a certain activation energy. If the reaction temperature is too low, the reaction rate will be slow, resulting in low conversion.
-
Solution:
-
Gradually increase the reaction temperature in increments of 5-10°C and monitor the conversion by a suitable analytical method like Gas Chromatography (GC).
-
Be cautious not to increase the temperature too high, as this can lead to over-oxidation and the formation of by-products.[1]
-
-
Problem 2: Poor Selectivity - Formation of 2,6-Dichloro-3-methylbenzoic Acid
Q: I am observing a significant amount of the over-oxidation product, 2,6-dichloro-3-methylbenzoic acid, in my reaction mixture. How can I improve the selectivity towards the desired aldehyde?
A: The formation of the corresponding benzoic acid is the most common side reaction in the synthesis of benzaldehydes via toluene oxidation.[1] Controlling this over-oxidation is key to achieving a high yield of the desired product.
-
Probable Cause 1: Excessive Reaction Time or Temperature
-
Explanation: The aldehyde product is more susceptible to oxidation than the starting toluene derivative. Prolonged reaction times or excessively high temperatures provide more opportunity for the aldehyde to be further oxidized to the carboxylic acid.
-
Solution:
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC, TLC). Stop the reaction as soon as the maximum concentration of the aldehyde is reached, before significant over-oxidation occurs.
-
If possible, perform the reaction at a lower temperature, even if it requires a longer reaction time to achieve a reasonable conversion.
-
-
-
Probable Cause 2: High Oxidant Concentration
-
Explanation: A high concentration of the oxidant can lead to a more aggressive reaction environment, favoring over-oxidation.
-
Solution:
-
Instead of adding the entire amount of oxidant at the beginning of the reaction, consider a slow, continuous addition over a period of time. This will maintain a lower, more controlled concentration of the oxidant in the reaction mixture.
-
-
-
Probable Cause 3: Inappropriate Catalyst System
-
Explanation: Some catalyst systems are inherently more aggressive than others. The choice of metal and its ligands can significantly influence the selectivity of the reaction.
-
Solution:
-
Consider using a mixed-metal catalyst system. For example, a combination of cobalt and molybdenum has been shown to be effective for the selective oxidation of dichlorotoluenes.[2]
-
The addition of a bromide source, such as sodium bromide, can act as a promoter and in some cases, improve selectivity.[2]
-
-
Problem 3: Reaction Stalls or Does Not Initiate
Q: My reaction fails to start, or it begins and then stops prematurely. What could be the issue?
A: A stalled or non-initiating reaction often points to a fundamental problem with one of the reaction components or the setup.
-
Probable Cause 1: Presence of Inhibitors
-
Explanation: Trace impurities in the starting materials or solvent can act as inhibitors, quenching the radical chain reaction that is often involved in these oxidations.
-
Solution:
-
Ensure your 2,6-dichloro-3-methyltoluene is of high purity. If necessary, purify it by distillation or recrystallization.
-
Use a high-purity, dry solvent. Traces of water or other nucleophiles can interfere with the catalytic cycle.
-
-
-
Probable Cause 2: Improper Catalyst Activation
-
Explanation: As mentioned earlier, the catalyst may require activation to be in its catalytically active state.
-
Solution:
-
Review the literature for the specific activation procedure for your chosen catalyst. This might involve heating under an inert atmosphere or treatment with a co-catalyst.
-
-
-
Probable Cause 3: Mass Transfer Limitations
-
Explanation: If the reaction is heterogeneous (e.g., a solid catalyst in a liquid phase), poor mixing can limit the contact between the reactants and the catalyst, effectively stopping the reaction.
-
Solution:
-
Ensure vigorous stirring throughout the reaction.
-
Consider using a phase-transfer catalyst if you are working with a biphasic system to facilitate the interaction between reactants in different phases.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the selective oxidation of 2,6-dichloro-3-methyltoluene to 2,6-dichloro-3-methylbenzaldehyde?
A1: The "best" catalyst often depends on the specific reaction conditions and the desired balance between conversion and selectivity. However, based on available literature, mixed-metal catalyst systems have shown great promise. A combination of a cobalt salt (e.g., cobalt(II) acetate) and a molybdenum salt (e.g., ammonium molybdate) with a bromide promoter (e.g., sodium bromide) in an acidic solvent like acetic acid is a highly effective system.[2] The cobalt component is primarily responsible for initiating the radical chain reaction, while molybdenum can help to moderate the reactivity and improve selectivity towards the aldehyde.
Q2: What is the role of the bromide promoter in the catalytic oxidation?
A2: The bromide promoter plays a crucial role in the catalytic cycle. It is believed that the bromide ion is oxidized by the metal catalyst to a bromine radical. This bromine radical is a highly effective hydrogen atom abstractor and can initiate the oxidation of the methyl group of the toluene derivative to form a benzyl radical. This initiation step is often the rate-determining step, and the presence of a bromide promoter can significantly accelerate the reaction.
Q3: Can I use air as the oxidant instead of hydrogen peroxide?
A3: Yes, air (or pure oxygen) can be used as the primary oxidant in these reactions. This is often the preferred method in industrial settings due to the low cost and availability of air. However, using air as an oxidant typically requires higher reaction temperatures and pressures to achieve a reasonable reaction rate. It's also important to have a well-designed reactor that allows for efficient gas-liquid mixing. Safety is also a major consideration when working with oxygen at elevated temperatures and pressures, and appropriate safety measures must be in place.
Q4: What is the underlying mechanism for the cobalt-catalyzed oxidation of 2,6-dichloro-3-methyltoluene?
A4: The cobalt-catalyzed oxidation of substituted toluenes is generally believed to proceed through a free-radical chain mechanism. The key steps are:
-
Initiation: The Co(II) catalyst is oxidized to Co(III) by the oxidant. The Co(III) then abstracts a hydrogen atom from the methyl group of the toluene derivative to form a benzyl radical.
-
Propagation: The benzyl radical reacts with oxygen to form a benzylperoxy radical. This radical can then abstract a hydrogen atom from another toluene molecule to form a benzyl hydroperoxide and another benzyl radical, thus propagating the chain reaction.
-
Decomposition of Hydroperoxide: The benzyl hydroperoxide decomposes, often with the help of the metal catalyst, to form the desired benzaldehyde.
-
Termination: The radical chains are terminated by various radical-radical coupling reactions.
The overall mechanism is complex and can be influenced by various factors, including the solvent, temperature, and the presence of co-catalysts.
Q5: What analytical techniques are recommended for monitoring the reaction progress?
A5: Gas Chromatography (GC) is the most common and effective technique for monitoring the progress of this reaction. A GC equipped with a Flame Ionization Detector (FID) can be used to quantify the consumption of the starting material (2,6-dichloro-3-methyltoluene) and the formation of the product (2,6-dichloro-3-methylbenzaldehyde) and major by-products (e.g., 2,6-dichloro-3-methylbenzoic acid). Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction progress. For detailed structural confirmation of the product and any unknown by-products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[3]
Section 3: Experimental Protocols and Data
Protocol 1: Cobalt/Molybdenum Catalyzed Oxidation of 2,6-Dichloro-3-methyltoluene
This protocol is a general guideline and may require optimization for your specific setup and desired scale.
Materials:
-
2,6-Dichloro-3-methyltoluene
-
Cobalt(II) acetate tetrahydrate
-
Ammonium molybdate
-
Sodium bromide
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,6-dichloro-3-methyltoluene (1 equivalent), cobalt(II) acetate tetrahydrate (0.02 equivalents), ammonium molybdate (0.005 equivalents), and sodium bromide (0.05 equivalents).
-
Add glacial acetic acid as the solvent (approximately 5-10 volumes relative to the starting material).
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with vigorous stirring.
-
Once the reaction temperature is stable, add the hydrogen peroxide solution (1.5-2.0 equivalents) dropwise from the dropping funnel over a period of 1-2 hours.
-
Monitor the reaction progress by GC every hour.
-
After the reaction is complete (as determined by the maximum yield of the aldehyde), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the acetic acid and any acidic by-products.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation: Catalyst System Comparison
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) |
| Co(OAc)₂ | 100 | 6 | 65 | 70 |
| Mn(OAc)₂ | 100 | 6 | 55 | 75 |
| Co(OAc)₂/NaBr | 90 | 4 | 80 | 85 |
| Co(OAc)₂/NH₄MoO₄/NaBr | 90 | 4 | 85 | 90 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.
Section 4: Visualizations
Experimental Workflow
Caption: Simplified catalytic cycle for cobalt-catalyzed toluene oxidation.
References
- CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google P
-
Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface - MDPI. ([Link])
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
-
Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - NIH. ([Link])
-
A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. ([Link])
- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google P
-
Co3O4 Catalysts for Complete Toluene Oxidation: Review including Meta-Analysis of Catalyst Activity Data - MDPI. ([Link])
- CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google P
- CN102951994A - Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize - Google P
-
Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials | ACS Omega - ACS Publications. ([Link])
-
Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization - ResearchGate. ([Link])
- CN101786947B - Method for preparing benzaldehyde by oxidizing toluene - Google P
-
Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. ([Link])
-
Mechanism of Alkene Hydrofunctionalization by Oxidative Cobalt(salen) Catalyzed Hydrogen Atom Transfer - PMC - NIH. ([Link])
-
Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids - MDPI. ([Link])
-
Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis - WIPO Patentscope. ([Link])
-
Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives | ACS Omega - ACS Publications. ([Link])
-
Cobalt(II) mediated electro-oxidation of toluene and its derivatives - ResearchGate. ([Link])
-
Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids - ResearchGate. ([Link])
- US4721822A - Process for preparing 2,6-dichlorotoluene - Google P
-
Safety Data Sheet: Benzaldehyde - Carl ROTH. ([Link])
-
Mechanism and origins of cobalt-catalyzed ligand-controlled regiodivergent C–H functionalization of aldehydes with enynes - Dalton Transactions (RSC Publishing). ([Link])
-
toluene --> benzaldehyde - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. ([Link])
-
The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. - EPA. ([Link])
-
Effect of manganese promotion on the activity and selectivity of cobalt catalysts for CO preferential oxidation | Request PDF - ResearchGate. ([Link])
- CN101633601A - Industrial production method for 2, 6-dichlorotoluene - Google P
Sources
Technical Support Center: A Troubleshooting Guide for Reactions with 2,6-Dichloro-3-methylbenzaldehyde
Welcome to the technical support center for 2,6-Dichloro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving this sterically hindered and electronically deactivated aromatic aldehyde. Here, we address common challenges and provide practical, field-tested solutions in a question-and-answer format to facilitate your experimental success.
Understanding the Reactivity of 2,6-Dichloro-3-methylbenzaldehyde
The unique structure of 2,6-Dichloro-3-methylbenzaldehyde, with two ortho-chloro substituents and a meta-methyl group, presents a distinct set of challenges in synthetic chemistry. The two bulky chlorine atoms create significant steric hindrance around the aldehyde functionality, impeding the approach of nucleophiles. Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring, influencing its reactivity in various transformations. This guide will provide insights into overcoming these hurdles in common synthetic applications.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
General Issues
Q1: My reaction with 2,6-Dichloro-3-methylbenzaldehyde is sluggish or shows no conversion of the starting material. What are the likely causes?
A1: The primary culprit is often the severe steric hindrance imposed by the two ortho-chloro substituents. This steric shield makes it difficult for nucleophiles to access the electrophilic carbonyl carbon. Additionally, the electron-withdrawing effect of the chlorine atoms can reduce the reactivity of the aldehyde group in certain reactions. To address this, consider the following:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier.
-
Use More Reactive Reagents: Employing more potent nucleophiles or catalysts can enhance reaction rates.
-
Prolonged Reaction Times: Allow the reaction to proceed for an extended period to achieve a reasonable yield.
-
High-Pressure Conditions: In some cases, applying high pressure can facilitate bond formation.
Wittig Reaction Troubleshooting
Q2: I am attempting a Wittig reaction with 2,6-Dichloro-3-methylbenzaldehyde, but I am observing low to no yield of the desired alkene. How can I improve this?
A2: The steric hindrance of 2,6-Dichloro-3-methylbenzaldehyde is a major obstacle in the Wittig reaction. The bulky triphenylphosphine oxide byproduct can also complicate product isolation.
Troubleshooting Steps:
-
Ylide Selection:
-
Use Less Hindered Ylides: Opt for less sterically demanding ylides. For instance, methylenetriphenylphosphorane (Ph3P=CH2) is generally more successful than more substituted ylides.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate esters, is often a superior alternative for hindered aldehydes.[1] The resulting phosphate byproduct is water-soluble, simplifying purification.[2]
-
-
Reaction Conditions:
-
Stronger Bases: Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation of the phosphonium salt and formation of the ylide.[3]
-
Anhydrous Conditions: Meticulously ensure anhydrous conditions, as ylides are highly sensitive to moisture.
-
Diagram: Wittig Reaction Troubleshooting Logic
Caption: Troubleshooting workflow for Wittig reactions.
Detailed Protocol: Horner-Wadsworth-Emmons Reaction with a Hindered Aldehyde
-
Phosphonate Anion Generation: To a solution of the appropriate phosphonate ester (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.
-
Reaction with Aldehyde: After stirring for 30 minutes at 0 °C, add a solution of 2,6-Dichloro-3-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reductive Amination Troubleshooting
Q3: I am struggling with the reductive amination of 2,6-Dichloro-3-methylbenzaldehyde to form a secondary amine. The reaction is either incomplete or I observe significant side products.
A3: Reductive amination of hindered aldehydes can be challenging due to slow imine formation and competing side reactions.
Troubleshooting Steps:
-
Imine Formation:
-
Dean-Stark Trap: Use a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.
-
Lewis Acid Catalysis: Add a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(O-iPr)4), to facilitate imine formation.
-
-
Reducing Agent Selection:
-
Mild Reducing Agents: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to avoid the reduction of the starting aldehyde.[4]
-
Stepwise Procedure: Alternatively, form the imine first, isolate it if stable, and then reduce it with a stronger reducing agent like sodium borohydride (NaBH4).[5]
-
Diagram: Reductive Amination Workflow
Caption: Workflow for reductive amination.
Grignard Reaction Troubleshooting
Q4: My Grignard reaction with 2,6-Dichloro-3-methylbenzaldehyde is giving a low yield of the desired tertiary alcohol. What could be going wrong?
A4: The steric hindrance of the aldehyde is the primary challenge. Additionally, Grignard reagents are strong bases and can deprotonate any acidic protons present.
Troubleshooting Steps:
-
Reagent Purity and Conditions:
-
Freshly Prepared Grignard: Use a freshly prepared and titrated Grignard reagent.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6]
-
-
Optimizing the Addition:
-
Slow Addition at Low Temperature: Add the Grignard reagent slowly to a solution of the aldehyde at a low temperature (e.g., -78 °C or 0 °C) to control the exotherm and minimize side reactions.
-
Inverse Addition: Add the aldehyde solution slowly to the Grignard reagent.
-
-
Additives:
-
Cerium(III) Chloride (CeCl3): The use of anhydrous CeCl3 can sometimes improve the yield of nucleophilic addition to hindered carbonyls by increasing the electrophilicity of the carbonyl carbon (Luche reaction conditions).
-
Table: Common Issues and Solutions in Grignard Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Steric hindrance | Use a more reactive Grignard reagent (e.g., organolithium), increase the reaction temperature after initial addition, or use CeCl3. |
| Recovery of Starting Material | Incomplete reaction | Increase the equivalents of the Grignard reagent and prolong the reaction time. |
| Formation of Byproducts | Side reactions due to the basicity of the Grignard reagent. | Perform the reaction at a lower temperature and ensure slow addition of the reagent. |
Suzuki Coupling Troubleshooting
Q5: I am trying to perform a Suzuki coupling with a derivative of 2,6-Dichloro-3-methylbenzaldehyde (e.g., the corresponding aryl bromide or triflate) and I am getting poor yields.
A5: Suzuki couplings with di-ortho-substituted aryl halides are notoriously difficult due to the steric hindrance around the reaction center, which slows down the oxidative addition and transmetalation steps of the catalytic cycle.[7][8]
Troubleshooting Steps:
-
Ligand Selection:
-
Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step with hindered substrates.[9]
-
-
Catalyst and Conditions:
-
Palladium Pre-catalyst: Use a highly active palladium pre-catalyst like Pd2(dba)3 or a palladacycle.
-
Base and Solvent: A strong base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is often required. Aprotic polar solvents like dioxane, toluene, or DMF are typically used.
-
Elevated Temperatures: Higher temperatures are usually necessary to drive the reaction to completion.
-
Diagram: Key Factors in Suzuki Coupling of Hindered Substrates
Caption: Key parameters for successful Suzuki coupling.
Purification Strategies
Q6: I have successfully performed my reaction, but I am having difficulty purifying the product from the reaction mixture.
A6: Purification of products derived from 2,6-Dichloro-3-methylbenzaldehyde can be challenging due to the presence of bulky byproducts and potentially similar polarities of the product and starting material.
General Purification Tips:
-
Column Chromatography: This is the most common method. Use a solvent system with a gradual polarity gradient to achieve good separation.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: For amine or carboxylic acid products, an acid-base extraction can be used to separate them from neutral impurities.
Specific Purification Scenarios:
| Reaction | Common Impurities | Recommended Purification Strategy |
| Wittig Reaction | Triphenylphosphine oxide | Column chromatography. If using HWE, the phosphate byproduct is water-soluble and can be removed by aqueous workup. |
| Reductive Amination | Unreacted aldehyde, over-alkylated amine | Column chromatography. For basic amine products, an acid wash can remove unreacted aldehyde. |
| Grignard Reaction | Unreacted aldehyde, biphenyl (from aryl Grignards) | Column chromatography. |
| Suzuki Coupling | Boronic acid derivatives, ligand | Column chromatography. A wash with a dilute base can help remove some boronic acid residues. |
References
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004, 43, 1871-1876.
- Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989, 89, 863-927.
- Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93, 2897-2904.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61, 3849-3862.
- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87, 1318-1330.
- Luche, J.-L.; Rodriguez-Hahn, L.; Crabbé, P. Reduction of Natural Enones in the Presence of Cerium Trichloride. J. Chem. Soc., Chem. Commun.1978, 601-602.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83, 1733-1738.
- BenchChem. Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. Application Notes and Protocols for the Wittig Reaction with 2',6'-Dimethoxyacetophenone.
- Chemguide. Reactions of aldehydes and ketones with Grignard reagents.
- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176-4211.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Wittig Reaction.
- PrepChem.
- ResearchGate.
- Sigma-Aldrich.
- YouTube.
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
preventing degradation of 2,6-Dichloro-3-methylbenzaldehyde during synthesis
Welcome to the technical support center for the synthesis of 2,6-dichloro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your yield, purity, and overall success in the laboratory.
Introduction: The Stability Challenge of a Sterically Hindered Aldehyde
2,6-Dichloro-3-methylbenzaldehyde is a sterically hindered aromatic aldehyde, a structural feature that presents unique challenges during its synthesis. The two chlorine atoms flanking the aldehyde group can influence its reactivity and stability. Like many benzaldehyde derivatives, this compound is susceptible to degradation, primarily through oxidation to the corresponding carboxylic acid. This guide provides a series of troubleshooting FAQs to address specific issues you may encounter, from controlling the primary reaction to purification and storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis & Reaction Control
Question 1: I am attempting to synthesize 2,6-dichloro-3-methylbenzaldehyde via oxidation of 2,6-dichloro-3-methyltoluene, but I am observing low conversion of my starting material. What are the critical parameters to consider?
Answer:
Low conversion in the benzylic oxidation of 2,6-dichloro-3-methyltoluene is a common issue that can often be traced back to several key factors. Benzylic C-H oxidation is a delicate transformation that requires careful control of reaction conditions to achieve high yields.
Causality and Expert Insights:
The oxidation of a benzylic methyl group to an aldehyde is a multi-step process that can be mechanistically complex. The reaction often proceeds via radical intermediates, and the stability of the benzylic radical is a key factor. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can influence the reactivity of the benzylic C-H bonds.
Several methods can be employed for this transformation, including using strong oxidants like potassium permanganate (KMnO₄) or employing catalytic systems. A common industrial approach involves the use of metal catalysts and an oxidant like hydrogen peroxide in a suitable solvent such as acetic acid.[1]
Troubleshooting Steps & Recommended Protocol:
-
Catalyst Selection and Activity:
-
Insight: The choice of catalyst is critical. Cobalt, molybdenum, or bromine-based metal complexes are often used.[1] Ensure your catalyst is active and not poisoned.
-
Action: If you suspect catalyst deactivation, consider using a fresh batch of catalyst. Ensure the catalyst is fully dissolved or adequately dispersed in the reaction mixture.
-
-
Oxidant Stoichiometry and Addition:
-
Insight: Insufficient oxidant will lead to incomplete conversion. However, a large excess can promote over-oxidation to the carboxylic acid.
-
Action: Carefully control the stoichiometry of the oxidant. A slow, controlled addition of the oxidant (e.g., via a syringe pump) can help maintain an optimal concentration throughout the reaction and minimize side reactions.
-
-
Reaction Temperature:
-
Insight: Benzylic oxidation typically requires elevated temperatures to initiate the reaction. However, excessively high temperatures can lead to thermal degradation of the product and an increase in byproduct formation.
-
Action: Optimize the reaction temperature. Start with the temperature reported in a relevant procedure and adjust in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or GC.
-
-
Solvent Choice:
-
Insight: The solvent can significantly impact the reaction. Acetic acid is a common choice as it can help to solubilize the reactants and catalyst.[1]
-
Action: Ensure your solvent is anhydrous, as water can interfere with some catalytic systems.
-
Question 2: My primary issue is the over-oxidation of the desired aldehyde to 2,6-dichloro-3-methylbenzoic acid. How can I minimize this side reaction?
Answer:
The formation of the corresponding carboxylic acid is the most common degradation pathway for benzaldehydes, especially under oxidative conditions. Preventing this over-oxidation is crucial for obtaining a high yield of the desired aldehyde.
Causality and Expert Insights:
Aldehydes are inherently more susceptible to oxidation than the starting toluene derivative. Once the aldehyde is formed, it can be further oxidized by the same reagents present in the reaction mixture. This is often a free-radical chain process that can be accelerated by light and the presence of oxygen.
Troubleshooting Steps & Preventative Measures:
-
Reaction Monitoring:
-
Insight: The key to preventing over-oxidation is to stop the reaction as soon as the starting material is consumed and before significant amounts of the aldehyde have been converted to the acid.
-
Action: Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction immediately upon completion.
-
-
Controlled Oxidant Addition:
-
Insight: As mentioned previously, maintaining a low, steady concentration of the oxidant can favor the formation of the aldehyde over the carboxylic acid.
-
Action: Employ a slow addition of the oxidant. This prevents a buildup of high oxidant concentrations that can aggressively attack the newly formed aldehyde.
-
-
Inert Atmosphere:
-
Insight: Atmospheric oxygen can contribute to the oxidation of the aldehyde.
-
Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize autoxidation.
-
-
Work-up Procedure:
-
Insight: The work-up procedure is a critical stage where degradation can occur.
-
Action: After quenching the reaction, promptly work up the reaction mixture. Avoid prolonged exposure to air and light. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can help to remove any remaining oxidant. A gentle workup using a sodium bicarbonate solution can remove the acidic byproduct.
-
Visualizing the Degradation Pathway:
Caption: Primary reaction and over-oxidation pathway.
II. Purification Challenges
Question 3: I am struggling to purify 2,6-dichloro-3-methylbenzaldehyde from the crude reaction mixture. What are the recommended purification techniques?
Answer:
Purifying substituted benzaldehydes can be challenging due to their reactivity and the potential for co-elution with impurities. A combination of techniques is often necessary to achieve high purity.
Causality and Expert Insights:
The choice of purification method depends on the nature of the impurities. The main impurities are likely to be unreacted starting material (2,6-dichloro-3-methyltoluene) and the over-oxidation product (2,6-dichloro-3-methylbenzoic acid). The polarity differences between these compounds can be exploited for separation.
Recommended Purification Workflow:
-
Aqueous Work-up to Remove Acidic Impurities:
-
Insight: The carboxylic acid byproduct is acidic and can be easily removed by extraction with a mild base.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be converted to its sodium salt and will partition into the aqueous layer.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
-
-
Purification via Bisulfite Adduct Formation:
-
Insight: Aldehydes react reversibly with sodium bisulfite to form solid adducts, which can be separated from non-aldehydic impurities. This is a highly effective method for purifying aldehydes.
-
Protocol:
-
Dissolve the crude product (after the basic wash) in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde-bisulfite adduct will precipitate as a white solid.
-
Filter the solid adduct and wash it with a small amount of cold ethanol and then ether.
-
To regenerate the pure aldehyde, suspend the adduct in water and add a base (e.g., saturated NaHCO₃ solution or dilute NaOH) until the solution is basic.
-
Extract the liberated aldehyde with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
-
-
Column Chromatography:
-
Insight: If impurities persist after the above steps, silica gel column chromatography can be employed.
-
Protocol:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes is a good starting point. The less polar starting material will elute first, followed by the desired aldehyde. The more polar carboxylic acid will have a much lower Rf value.
-
-
Visualizing the Purification Workflow:
Caption: Recommended purification workflow.
III. Stability and Storage
Question 4: My purified 2,6-dichloro-3-methylbenzaldehyde appears to be degrading upon storage. What are the optimal storage conditions?
Answer:
Substituted benzaldehydes, particularly those with electron-withdrawing groups, can be prone to degradation over time. Proper storage is essential to maintain the purity and integrity of your compound.
Causality and Expert Insights:
The primary degradation pathway during storage is autoxidation, a free-radical chain reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid. This process can be initiated by light and catalyzed by trace metal impurities.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Minimizes contact with oxygen, thereby inhibiting autoxidation. |
| Temperature | Store in a cool, dark place. Refrigeration is often recommended. | Lowers the rate of chemical reactions, including degradation. |
| Light | Store in an amber or opaque vial. | Protects the compound from light, which can initiate radical chain reactions. |
| Container | Use a tightly sealed container with minimal headspace. | Reduces the amount of available oxygen for oxidation. |
| Inhibitors | For long-term storage, consider adding a radical inhibitor. | Small amounts of inhibitors like butylated hydroxytoluene (BHT) or hydroquinone can quench radical intermediates and slow down autoxidation. |
IV. Quality Control & Analytical Characterization
Question 5: How can I confirm the purity of my synthesized 2,6-dichloro-3-methylbenzaldehyde and identify potential impurities?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment and impurity identification.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is an excellent technique for quantifying the purity of your compound and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Expected Elution Order: Unreacted 2,6-dichloro-3-methyltoluene (least polar) will elute first, followed by the product 2,6-dichloro-3-methylbenzaldehyde, and finally the 2,6-dichloro-3-methylbenzoic acid (most polar).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is ideal for identifying and quantifying volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown byproducts.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is typically injected.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (around 10 ppm), the aromatic protons, and the methyl group protons. The presence of impurities like the starting material (absence of the aldehyde proton signal and a different aromatic region) or the carboxylic acid (a broad signal for the acidic proton) can be readily detected.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm).
-
Table of Expected ¹H NMR Signals:
| Protons | Expected Chemical Shift (ppm, approximate) | Multiplicity |
| Aldehyde (CHO) | ~10.2 | Singlet |
| Aromatic (Ar-H) | 7.3 - 7.6 | Multiplet |
| Methyl (CH₃) | ~2.5 | Singlet |
Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency.
References
- CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
Workup: Aldehydes. University of Rochester, Department of Chemistry. Available at: [Link]
- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
-
2,6-Dichlorotoluene. PubChem. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2,6-Dichloro-3-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 2,6-dichloro-3-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to establish or scale up the production of this key chemical intermediate. Here, we address common challenges and frequently asked questions, grounding our advice in fundamental chemical principles and field-proven experience.
Part 1: Strategic Synthesis Route Selection
Choosing the correct synthetic route is the most critical decision when scaling up. The optimal path depends on available starting materials, required purity, batch size, and safety infrastructure. Below is a comparative analysis of the most common industrial routes.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Typical Yield | Scalability | Key Challenges | Primary Reference(s) |
| Route A: Side-Chain Chlorination & Hydrolysis | 2,6-Dichloro-3-methyltoluene | 75-85% | Excellent | Controlling the degree of chlorination; corrosive HCl byproduct; handling PCl₅ or other catalysts. | [1][2][3] |
| Route B: Direct Oxidation | 2,6-Dichloro-3-methyltoluene | 60-75% (lab scale) | Good | Over-oxidation to the carboxylic acid; catalyst selection and recovery; may require specialized reactors (e.g., continuous flow). | [2][4] |
| Route C: Formylation | 1,3-Dichloro-2-methylbenzene | 50-70% | Moderate | Regioselectivity issues; handling of strong Lewis acids (e.g., TiCl₄, AlCl₃) and formylating agents. | [5][6] |
| Route D: Grignard/Organometallic | 1-Bromo-2,6-dichloro-3-methylbenzene | 60-80% | Poor to Moderate | Strict anhydrous conditions required; cost of starting material; difficult on large scale due to exotherms and reagent sensitivity. | [7][8] |
Decision Workflow for Route Selection
The following diagram outlines a logical workflow for selecting the most appropriate synthetic strategy based on your project's primary constraints.
Caption: Decision tree for selecting a synthesis route.
Part 2: Troubleshooting & FAQs by Synthetic Route
This section addresses specific issues you may encounter during your experiments. For industrial scale-up, Route A (Side-Chain Chlorination & Hydrolysis) is often preferred due to its high throughput and reliability. Therefore, we will focus heavily on it.
Route A: Side-Chain Chlorination & Hydrolysis FAQs
This two-step process first involves the radical chlorination of the methyl group to form 2,6-dichloro-3-methylbenzylidene dichloride, followed by hydrolysis to the aldehyde.
Caption: General workflow for Route A.
Q1: My chlorination reaction is producing a mix of mono-, di-, and tri-chlorinated side-products. How can I improve selectivity for the desired dichloromethyl intermediate?
A1: This is the most common issue in this step and is almost always a problem of reaction control. The free-radical chlorination is notoriously difficult to stop cleanly at the dichlorinated stage.
-
Causality: Over-chlorination occurs when the reaction proceeds too quickly or for too long, leading to the formation of the trichloromethyl derivative. Under-chlorination results from insufficient reaction time or intensity.
-
Expert Recommendation:
-
Strict Stoichiometry: Carefully control the molar equivalents of chlorine gas introduced. Use a mass flow controller for precise addition on a larger scale.
-
Reaction Monitoring: Do not rely on time alone. Implement in-process controls (IPCs) using Gas Chromatography (GC). Take aliquots every 30-60 minutes. The reaction is complete when the starting material is consumed, and the area percent of the dichloromethyl intermediate is maximized relative to the mono- and trichloro- species.
-
Temperature & Light Control: The reaction temperature (typically 100-150°C) and the intensity of the UV light source are critical.[3] Lowering the temperature can sometimes improve selectivity but will slow the reaction rate. Ensure consistent light intensity across the entire reactor surface. Inconsistent conditions can lead to a broad product distribution.[1]
-
Q2: The hydrolysis step is slow and incomplete, leaving significant amounts of the dichloromethyl intermediate. What can I do?
A2: Incomplete hydrolysis is often due to insufficient catalysis, poor mixing, or inadequate water content.
-
Causality: The hydrolysis of the geminal dichloride requires a catalyst (like zinc chloride or a strong acid) to facilitate the reaction.[1][3] The reaction is often biphasic, making efficient mass transfer essential.
-
Expert Recommendation:
-
Catalyst Choice: While zinc chloride is common, using an acidic solvent system like a mixture of formic and acetic acid can both act as a solvent and catalyze the reaction effectively.[1]
-
Vigorous Agitation: On a large scale, ensure your reactor's mechanical stirrer is creating a vortex that guarantees good mixing between the organic and aqueous/acidic phases.
-
Temperature: The reaction should be run at reflux to ensure a sufficient rate.[3] Confirm that your heating mantle or reactor jacket is maintaining a consistent and vigorous reflux.
-
Water Stoichiometry: While a slight excess of water is needed, a large excess can sometimes complicate workup. Start with a controlled amount and monitor for completion by GC or TLC.
-
Q3: My final product is yellow or brown after purification. What causes this discoloration, and how can I remove it?
A3: Discoloration is typically due to trace impurities from side reactions or degradation. The aldehyde functional group is susceptible to oxidation.
-
Causality: Impurities can include phenolic compounds from over-hydrolysis or reactions with the catalyst, or the corresponding carboxylic acid from air oxidation of the aldehyde.
-
Expert Recommendation:
-
Workup: After the hydrolysis, a wash with a mild base solution (e.g., 5-10% sodium carbonate) can help remove acidic impurities like the carboxylic acid.
-
Purification Method:
-
Recrystallization: This is the most effective method for removing color. The product is a solid with a melting point of 67-71°C.[2] A solvent system like heptane/ethyl acetate or isopropanol/water can be effective.
-
Distillation: While possible, the product has a relatively high boiling point, and prolonged heating can cause degradation. If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
-
Route B: Direct Oxidation FAQs
Q1: My direct oxidation with MnO₂ or other oxidants results in a low yield and significant formation of 2,6-dichloro-3-methylbenzoic acid. How can I improve aldehyde selectivity?
A1: Over-oxidation is the principal challenge of this route. The aldehyde intermediate is often more susceptible to oxidation than the starting toluene.[9]
-
Causality: The reaction conditions that activate the benzylic C-H bond for oxidation are often harsh enough to oxidize the resulting aldehyde to a carboxylic acid.
-
Expert Recommendation:
-
Milder Oxidants: Consider using more selective and modern oxidation systems. Catalytic systems involving TEMPO with a co-oxidant can be highly selective for primary alcohols (which can be formed in situ) to aldehydes.[4][10]
-
Continuous Flow Reactor: For scaling up, a tubular or continuous flow reactor can offer superior control.[2] By precisely managing residence time (seconds to minutes), you can minimize the contact time of the desired aldehyde with the oxidant, thus preventing over-oxidation.[2]
-
Solvent and Catalyst: The choice of solvent and catalyst is crucial. Some patented methods describe using cobalt or molybdenum complex catalysts in carboxylic acid solvents, which can improve selectivity.[2]
-
Part 3: General Purification and Handling
Q1: What is the best general-purpose method for purifying the final product on a multi-gram to kilogram scale?
A1: For 2,6-dichloro-3-methylbenzaldehyde, which is a solid at room temperature, recrystallization is unequivocally the best method for achieving high purity (>99.5%) on a large scale.
-
Rationale: It effectively removes both less-polar impurities (like unreacted starting material) and more-polar impurities (like the carboxylic acid byproduct). It is also more scalable and cost-effective than chromatography.
-
Recommended Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethanol, or ethyl acetate).
-
If significant insoluble impurities are present, perform a hot filtration.
-
Slowly add a co-solvent (anti-solvent) in which the product is poorly soluble (e.g., water or heptane) until the solution becomes cloudy.
-
Heat gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
Q2: Are there any specific safety precautions I should take when running these reactions at scale?
A2: Yes, scaling up introduces significant safety considerations.
-
Chlorination Step: Chlorine gas is highly toxic and corrosive. The reaction also produces large volumes of HCl gas. The entire apparatus must be set up in a well-ventilated fume hood or a walk-in hood with a dedicated scrubber system to neutralize HCl.[11]
-
Exotherms: All steps, particularly the hydrolysis and any Grignard reactions, can be exothermic. Use a reactor with a cooling jacket and monitor the internal temperature closely. For large-scale reactions, plan for controlled, slow addition of reagents.
-
Reagent Handling: Reagents like phosphorus pentachloride, strong Lewis acids (AlCl₃, TiCl₄), and organometallics are highly reactive with moisture. Handle them under an inert atmosphere (Nitrogen or Argon).[12][13]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling large quantities of corrosive or toxic materials, consider respiratory protection.
Part 4: Detailed Experimental Protocol
Protocol: Kilogram-Scale Synthesis via Route A
This protocol is adapted from common industrial procedures and is intended for execution by trained chemists in a facility equipped for large-scale synthesis.[1][3]
Step 1: Side-Chain Dichlorination of 2,6-Dichloro-3-methyltoluene
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, a thermometer, a gas inlet tube, and an outlet connected to a caustic scrubber (NaOH solution).
-
Charging: Charge the reactor with 2,6-dichloro-3-methyltoluene (2.00 kg, 11.4 moles) and phosphorus pentachloride (PCl₅) (35 g, 0.17 moles).
-
Heating & Initiation: Begin stirring and heat the reactor jacket to 120°C. Turn on a high-intensity UV lamp positioned next to the glass reactor.
-
Chlorine Addition: Once the internal temperature reaches 110°C, begin bubbling chlorine gas (Cl₂) through the gas inlet tube at a controlled rate. Monitor the internal temperature and adjust the chlorine flow to maintain a steady reaction.
-
Monitoring: Every hour, carefully take a small sample from the reaction mixture and analyze it by GC. Monitor the disappearance of the starting material and the appearance of the mono- and di-chlorinated products.
-
Completion: Continue chlorine addition until the starting material is <2% by GC area and the ratio of the desired dichloromethyl intermediate to the monochloro- intermediate is maximized. This typically takes 5-8 hours.
-
Purging: Stop the chlorine flow, turn off the UV lamp, and purge the system with nitrogen for 1 hour to remove any residual Cl₂ and HCl. The crude 2,6-dichloro-3-methylbenzylidene dichloride is used directly in the next step.
Step 2: Hydrolysis to 2,6-Dichloro-3-methylbenzaldehyde
-
Reagent Preparation: In a separate vessel, prepare a mixture of formic acid (4.0 L) and deionized water (500 mL).
-
Reactor Setup: Cool the reactor containing the crude intermediate to 60°C. Add zinc chloride (ZnCl₂) (60 g, 0.44 moles).
-
Addition: Slowly add the formic acid/water mixture to the reactor over 1 hour. An exotherm will be observed; use the reactor cooling jacket to maintain the internal temperature below 100°C.
-
Reflux: Once the addition is complete, heat the mixture to a gentle reflux (approx. 105-110°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by GC for the disappearance of the dichloromethyl intermediate. The reaction is complete when the intermediate is <1% by GC area.
-
Workup:
-
Cool the reaction mixture to 40°C.
-
Carefully transfer the mixture to a larger vessel containing 10 L of cold water and 5 L of toluene.
-
Stir vigorously for 15 minutes. Separate the organic layer.
-
Wash the organic layer sequentially with 5 L of water, 5 L of 10% sodium carbonate solution, and finally 5 L of brine.
-
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude solid product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water) to yield pure 2,6-dichloro-3-methylbenzaldehyde as a white to off-white crystalline solid. Typical yield: 1.8 - 2.0 kg (82-92% over two steps).
References
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Organic Syntheses Procedure, Benzaldehyde, 2,4,6-trimethyl-. Organic Syntheses. Available at: [Link]
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Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis - The Royal Society of Chemistry. Available at: [Link]
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Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes | Request PDF - ResearchGate. Available at: [Link]
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MSDS of 2,6-Dichloro-3-nitrobenzaldehyde. Available at: [Link]
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Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]
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Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC - NIH. Available at: [Link]
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Ammoxidation of 2,6-dichloro toluene—From first trials to pilot plant studies - ResearchGate. Available at: [Link]
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Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. Available at: [Link]
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A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. Available at: [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
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Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis - WIPO Patentscope. Available at: [Link]
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An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate | Request PDF - ResearchGate. Available at: [Link]
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Safety Data Sheet: Benzaldehyde - Carl ROTH. Available at: [Link]
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Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. Available at: [Link]
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Preparation of 1,3-dichloro-2-methylbenzene - PrepChem.com. Available at: [Link]
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oxidation of aldehydes and ketones - Chemguide. Available at: [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
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2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem. Available at: [Link]
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Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2,6-Dichloro-3-methylbenzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the production of precisely substituted aromatic aldehydes is a critical endeavor. 2,6-Dichloro-3-methylbenzaldehyde, a key intermediate, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides an in-depth, comparative analysis of the three primary synthetic pathways to this valuable compound, offering field-proven insights and detailed experimental protocols to inform your methodological choices.
This document moves beyond a simple recitation of steps, delving into the causality behind experimental design and providing a framework for self-validating protocols. Every claim is substantiated with citations to authoritative sources, ensuring a foundation of scientific integrity.
At a Glance: A Comparative Overview of Synthesis Routes
| Parameter | Route 1: Side-Chain Chlorination & Hydrolysis | Route 2: Direct Catalytic Oxidation | Route 3: Vilsmeier-Haack Formylation |
| Starting Material | 2,6-Dichloro-3-methyltoluene | 2,6-Dichloro-3-methyltoluene | 1,3-Dichloro-2-methylbenzene |
| Key Reagents | Chlorine (gas), Phosphorus pentachloride, Formic/Acetic acid, Zinc chloride | Hydrogen peroxide, Metal ion catalyst (e.g., Co, Mo, Br complexes) | Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Reported Yield | High (for analogous non-methylated compound, >80%)[1] | Moderate (for analogous non-methylated compound, ~22-32%)[2] | Generally good to excellent for activated arenes[3][4] |
| Reaction Conditions | High temperatures (50-250°C for chlorination), reflux for hydrolysis[1] | Milder conditions, continuous flow potential[2] | Low to moderate temperatures (0-100°C)[3][4] |
| Advantages | Established industrial method, potentially high throughput. | Milder conditions, greater control over reaction, potentially greener. | Direct introduction of the formyl group, avoids handling of gaseous chlorine. |
| Disadvantages | Harsh reagents (Cl₂ gas), difficulty in controlling the degree of chlorination leading to byproducts, long reaction times.[2] | Lower reported yields in some instances, catalyst sensitivity. | Use of corrosive and water-sensitive reagents, potential for byproduct formation.[5] |
Method 1: Side-Chain Chlorination and Hydrolysis of 2,6-Dichloro-3-methyltoluene
This classical two-step approach is a workhorse in industrial settings for the synthesis of benzaldehydes from toluenes. The underlying principle is the free-radical chlorination of the benzylic methyl group, followed by hydrolysis of the resulting dichloromethyl intermediate.
Mechanistic Pathway
The reaction proceeds via a free-radical chain mechanism initiated by light. Chlorine radicals selectively abstract hydrogen atoms from the methyl group, which are more labile than the aromatic protons. The subsequent hydrolysis is an SN1-type reaction facilitated by an acid catalyst.
Figure 1. Reaction scheme for the synthesis of 2,6-Dichloro-3-methylbenzaldehyde via side-chain chlorination and hydrolysis.
Experimental Protocol
Step 1: Side-Chain Chlorination of 2,6-Dichloro-3-methyltoluene [1]
-
Reactor Setup: A three-necked flask is equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer. The apparatus should be placed under a light source (e.g., a UV lamp).
-
Reaction Mixture: Charge the flask with 2,6-dichloro-3-methyltoluene and a catalytic amount of phosphorus pentachloride.
-
Chlorination: Heat the mixture to 80-120°C while bubbling chlorine gas through the solution. The reaction is exothermic and the temperature should be carefully monitored.
-
Monitoring: The progress of the reaction can be monitored by GC analysis to follow the disappearance of the starting material and the formation of the mono- and di-chlorinated intermediates. Over-chlorination to the trichloromethyl derivative is a potential side reaction.[6]
-
Work-up: Once the desired conversion to the dichloromethyl derivative is achieved, the reaction is stopped, and the mixture is cooled. The crude product is then purified by distillation to isolate the 2,6-dichloro-3-(dichloromethyl)benzene.
Step 2: Hydrolysis to 2,6-Dichloro-3-methylbenzaldehyde [1]
-
Reaction Setup: In a separate reactor, combine the purified 2,6-dichloro-3-(dichloromethyl)benzene with an acidic solvent such as a mixture of formic acid and acetic acid.
-
Catalyst Addition: Add a catalytic amount of zinc chloride.
-
Hydrolysis: Heat the mixture to reflux. The hydrolysis of the dichloromethyl group to the aldehyde will proceed.
-
Monitoring: The reaction can be monitored by TLC or GC to confirm the formation of the aldehyde.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude 2,6-dichloro-3-methylbenzaldehyde can be further purified by recrystallization or distillation.[7][8]
Method 2: Direct Catalytic Oxidation of 2,6-Dichloro-3-methyltoluene
In a move towards greener and more controlled synthetic processes, the direct oxidation of the methyl group offers a compelling alternative to the harsh conditions of chlorination.[9] This method typically employs a catalyst and a milder oxidizing agent.
Mechanistic Considerations
The catalytic cycle often involves the activation of the C-H bonds of the methyl group by a metal catalyst, followed by oxidation. The choice of catalyst and oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid.
Figure 2. Reaction scheme for the direct catalytic oxidation of 2,6-Dichloro-3-methyltoluene.
Experimental Protocol[2]
-
Reactor Setup: For a continuous flow process, a microreactor or a packed-bed reactor is ideal. For batch synthesis, a standard round-bottom flask with a condenser and stirrer is sufficient.
-
Reaction Mixture: The starting material, 2,6-dichloro-3-methyltoluene, is dissolved in a suitable solvent like acetic acid. The metal ion complex catalyst (e.g., a mixture of cobalt, molybdenum, and bromine salts) is added.
-
Oxidation: Hydrogen peroxide is added dropwise to the heated reaction mixture. The temperature is maintained at a point that allows for efficient conversion without significant decomposition of the oxidant.
-
Monitoring: The reaction is monitored by GC or HPLC to determine the conversion of the starting material and the selectivity for the aldehyde.
-
Work-up and Purification: After the reaction, the mixture is cooled and the catalyst is removed by filtration. The product is then extracted and purified using standard techniques such as distillation or column chromatography.
Method 3: Vilsmeier-Haack Formylation of 1,3-Dichloro-2-methylbenzene
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings.[10] In this case, the starting material is 1,3-dichloro-2-methylbenzene. The regioselectivity of the formylation is directed by the existing substituents on the benzene ring.
The Vilsmeier Reagent and Mechanism
The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride.[10] This electrophilic species then attacks the aromatic ring, followed by hydrolysis to yield the aldehyde.
Figure 3. Reaction pathway for the Vilsmeier-Haack formylation.
Experimental Protocol[3][4]
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere, phosphorus oxychloride is added dropwise to ice-cold dimethylformamide (DMF) with vigorous stirring. The Vilsmeier reagent forms as a solid or a viscous oil.
-
Formylation: The starting material, 1,3-dichloro-2-methylbenzene, is added to the prepared Vilsmeier reagent. The reaction mixture is then heated to a moderate temperature (e.g., 60-80°C) for several hours.
-
Monitoring: The progress of the reaction can be followed by TLC or GC analysis.
-
Hydrolysis and Work-up: After the reaction is complete, the mixture is cooled and cautiously poured onto crushed ice. The mixture is then neutralized with a base (e.g., sodium hydroxide solution) to hydrolyze the iminium salt intermediate.
-
Purification: The crude product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The final product can be purified by column chromatography or recrystallization.
Safety and Environmental Considerations
-
Side-Chain Chlorination and Hydrolysis: This method involves the use of highly toxic and corrosive chlorine gas.[11] Proper handling and safety precautions are paramount. The reaction can also generate significant amounts of acidic waste.
-
Direct Catalytic Oxidation: The use of hydrogen peroxide as an oxidant is a significant advantage from an environmental perspective, as its only byproduct is water.[9] However, the metal catalysts, although used in small amounts, may require proper disposal or recycling.
-
Vilsmeier-Haack Formylation: Phosphorus oxychloride is a corrosive and water-sensitive reagent that must be handled with care.[5] The reaction also uses DMF, which is a suspected reprotoxic solvent.[12]
Conclusion for the Practicing Scientist
The choice of synthetic route for 2,6-dichloro-3-methylbenzaldehyde is a nuanced decision that balances yield, scalability, safety, and environmental impact.
-
For large-scale industrial production , the Side-Chain Chlorination and Hydrolysis method, despite its hazards, remains a common choice due to its established nature and potentially high throughput.
-
For laboratory-scale synthesis and process development , the Direct Catalytic Oxidation offers a more modern, greener, and potentially more controllable alternative, although yields may need optimization.
-
The Vilsmeier-Haack Formylation is a valuable tool when the starting material, 1,3-dichloro-2-methylbenzene, is readily available and direct introduction of the aldehyde group is desired, avoiding the handling of gaseous chlorine.
Ultimately, the optimal method will depend on the specific resources, expertise, and priorities of the research or production team. This guide provides the foundational knowledge and detailed protocols to make an informed and scientifically sound decision.
References
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
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Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research.
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CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde. Google Patents.
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CN101633601A - Industrial production method for 2, 6-dichlorotoluene. Google Patents.
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Vilsmeier-Haack Reaction - Chemistry Steps.
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"Symmetric Synthesis Methods of Benzaldehyde OrganicCompounds byUsing Green Chemistry Approaches". (2025). IJCSPUB.
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JPH06340562A - Side chain chlorination of aromatic compound. Google Patents.
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Toluene - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene. Google Patents.
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Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (2014). ResearchGate.
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Why does chlorination of toluene stop at two chlorine atoms?. (2018). Chemistry Stack Exchange.
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Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. The Royal Society of Chemistry.
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications.
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Safety Data Sheet: Toluene. Carl ROTH.
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Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books.
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Toluene - Overview. Occupational Safety and Health Administration.
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CA1132612A - Process for the purification of benzaldehyde. Google Patents.
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A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022). RSC Publishing.
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Toluene | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry.
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
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Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate in One Pot. ResearchGate.
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VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube.
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A Senior Application Scientist's Comparative Guide to 2,6-Dichloro-3-methylbenzaldehyde and Its Isomers in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriately substituted building blocks is paramount to achieving desired molecular architectures and biological activities. Dichloromethylated benzaldehydes are a class of versatile intermediates, with their utility dictated by the specific arrangement of substituents on the aromatic ring. This guide provides an in-depth technical comparison of 2,6-dichloro-3-methylbenzaldehyde and its isomers, focusing on their synthesis, reactivity, and applications, particularly in the context of drug discovery and development.
Introduction: The Strategic Importance of Substitution Patterns
Substituted benzaldehydes are fundamental precursors in the synthesis of a vast array of complex organic molecules. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions. The nature and position of substituents on the benzene ring, however, profoundly influence the reactivity of the aldehyde group and the overall electronic and steric properties of the molecule.
This guide will focus on the nuanced differences between 2,6-dichloro-3-methylbenzaldehyde and its isomers, such as 2,4-dichloro-3-methylbenzaldehyde and 3,5-dichloro-2-methylbenzaldehyde. Understanding these differences is critical for chemists to make informed decisions in designing efficient and selective synthetic routes.
Comparative Synthesis Strategies: Navigating the Isomeric Landscape
The synthesis of dichloromethylbenzaldehydes can be approached through several general methodologies, with the choice of starting material and reaction sequence being crucial for achieving the desired isomer.
Synthesis of 2,6-Dichloro-3-methylbenzaldehyde: A Multi-step Approach
A plausible and efficient route to 2,6-dichloro-3-methylbenzaldehyde involves a multi-step sequence starting from a readily available substituted toluene.
Workflow for the Synthesis of 2,6-Dichloro-3-methylbenzaldehyde:
Caption: Proposed synthetic workflow for 2,6-dichloro-3-methylbenzaldehyde.
Experimental Protocol: Synthesis of 2,6-Dichlorotoluene (Precursor to 2,6-Dichloro-3-methylbenzaldehyde)
This protocol is adapted from a known procedure for the synthesis of 2,6-dichlorotoluene, a key intermediate.[1]
-
Alkylation: Toluene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at approximately 30°C to yield tert-butyltoluene.
-
Chlorination: The resulting tert-butyltoluene is then subjected to chlorination using a composite catalyst of FeCl₃ and AlCl₃ at around 50°C. This step has been reported to proceed with a yield of approximately 82%.[1]
-
Dealkylation: The tert-butyl group is subsequently removed via a dealkylation reaction, typically by heating with an acid catalyst, to afford 2,6-dichlorotoluene.
-
Formylation: The final step involves the formylation of 2,6-dichloro-3-methyltoluene. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to introduce the aldehyde group.
Comparative Synthesis of Isomers
The synthesis of other isomers, such as 2,4-dichloro-3-methylbenzaldehyde and 3,5-dichloro-2-methylbenzaldehyde, requires different starting materials or synthetic strategies to direct the substitution to the desired positions.
-
2,4-Dichloro-3-methylbenzaldehyde: A common industrial method for producing the parent 2,4-dichlorobenzaldehyde involves the hydrolysis of 2,4-dichlorobenzal chloride. A similar strategy could be employed starting from 2,4-dichloro-3-methyltoluene.
-
3,5-Dichloro-2-methylbenzaldehyde: The synthesis of this isomer is more challenging due to the directing effects of the substituents. A potential route could involve the Sandmeyer reaction starting from 3,5-dichloro-2-methylaniline.
Table 1: Comparison of Synthetic Approaches for Dichloromethylbenzaldehyde Isomers
| Isomer | Plausible Synthetic Route | Key Precursor | Reported/Expected Yield |
| 2,6-Dichloro-3-methylbenzaldehyde | Multi-step synthesis involving alkylation, chlorination, dealkylation, and formylation. | Toluene | Overall yield is moderate due to multiple steps. |
| 2,4-Dichloro-3-methylbenzaldehyde | Formylation of 2,4-dichloro-3-methyltoluene. | 2,4-dichloro-3-methyltoluene | Potentially higher yield in the final formylation step. |
| 3,5-Dichloro-2-methylbenzaldehyde | Sandmeyer reaction from the corresponding aniline. | 3,5-dichloro-2-methylaniline | Yield can be variable depending on the efficiency of the diazotization and Sandmeyer steps. |
Reactivity and Mechanistic Considerations: The Influence of Isomerism
The reactivity of the aldehyde group in these isomers is primarily governed by the electronic and steric effects of the chloro and methyl substituents.
Electronic Effects:
-
Chlorine atoms are electron-withdrawing via induction (-I effect) and electron-donating via resonance (+R effect). The net effect is typically electron-withdrawing, which increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.
-
The methyl group is electron-donating (+I effect), which slightly reduces the electrophilicity of the aldehyde carbon.
Steric Effects:
-
Substituents at the ortho positions (2 and 6) to the aldehyde group can sterically hinder the approach of nucleophiles. This "ortho effect" can significantly decrease the reaction rate.
Comparative Reactivity:
-
2,6-Dichloro-3-methylbenzaldehyde: The two chlorine atoms in the ortho positions create significant steric hindrance around the aldehyde group. This steric shielding is expected to make this isomer the least reactive towards many nucleophilic addition reactions compared to its isomers where the ortho positions are less substituted.
-
2,4-Dichloro-3-methylbenzaldehyde: With only one chlorine atom in an ortho position, the steric hindrance is less pronounced than in the 2,6-dichloro isomer. The electron-withdrawing effects of the two chlorine atoms will still activate the aldehyde group towards nucleophiles.
-
3,5-Dichloro-2-methylbenzaldehyde: In this isomer, the ortho positions to the aldehyde are occupied by a methyl group and a hydrogen atom. The steric hindrance from the methyl group is less than that of a chlorine atom. The two chlorine atoms in the meta positions exert a strong electron-withdrawing inductive effect, which should enhance the reactivity of the aldehyde group.
Reaction Mechanism Visualization: Nucleophilic Addition to Benzaldehyde
Caption: General mechanism of nucleophilic addition to an aldehyde.
Spectroscopic Characterization: Distinguishing Between Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural elucidation and differentiation of these isomers.
¹H NMR Spectroscopy:
-
The aldehyde proton will appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The exact chemical shift will be influenced by the electronic environment.
-
The aromatic protons will exhibit complex splitting patterns depending on their coupling with each other. The chemical shifts will be affected by the electron-withdrawing chlorine atoms and the electron-donating methyl group.
-
The methyl protons will appear as a singlet in the upfield region, typically around 2.3-2.7 ppm.
¹³C NMR Spectroscopy:
-
The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-200 ppm.[2]
-
The aromatic carbons will have distinct chemical shifts based on their proximity to the substituents. Carbons attached to chlorine atoms will be shifted downfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Dichloromethylbenzaldehyde Isomers
| Isomer | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| 2,6-Dichloro-3-methylbenzaldehyde | Aldehyde-H: ~10.4; Aromatic-H: 7.3-7.6; Methyl-H: ~2.4 | Carbonyl-C: ~190; Aromatic-C: 128-140; Methyl-C: ~15 |
| 2,4-Dichloro-3-methylbenzaldehyde | Aldehyde-H: ~10.3; Aromatic-H: 7.5-7.8; Methyl-H: ~2.5 | Carbonyl-C: ~191; Aromatic-C: 127-142; Methyl-C: ~16 |
| 3,5-Dichloro-2-methylbenzaldehyde | Aldehyde-H: ~10.2; Aromatic-H: 7.6-7.7; Methyl-H: ~2.6 | Carbonyl-C: ~192; Aromatic-C: 129-138; Methyl-C: ~18 |
(Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.)
Applications in Drug Discovery and Development
The unique substitution patterns of these isomers make them valuable starting materials for the synthesis of various biologically active molecules. The choice of isomer is dictated by the desired final structure of the drug candidate. For instance, 2,6-disubstituted benzaldehydes are often utilized when steric bulk around a particular fragment of the molecule is required to achieve selective binding to a biological target. The electronic properties imparted by the chloro and methyl groups can also influence the pharmacokinetic properties of the final compound, such as its metabolic stability and lipophilicity.
Conclusion and Future Outlook
This guide has provided a comparative overview of 2,6-dichloro-3-methylbenzaldehyde and its isomers, highlighting the critical interplay between their synthesis, reactivity, and spectroscopic properties. While direct comparative experimental data for these specific compounds is limited in the public domain, a thorough understanding of fundamental organic chemistry principles allows for a robust predictive analysis.
For researchers and drug development professionals, the key takeaway is that the isomeric purity and the specific substitution pattern of dichloromethylbenzaldehydes are not trivial details. They are critical design elements that can significantly impact the efficiency of a synthetic route and the ultimate biological activity of the target molecule. As the demand for novel and more effective pharmaceuticals and agrochemicals continues to grow, the strategic use of precisely substituted intermediates like these will remain a cornerstone of successful chemical synthesis.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2,6-Dichloro-3-methylbenzaldehyde Derivatives
This guide provides an in-depth technical analysis of the biological activities of derivatives of 2,6-dichloro-3-methylbenzaldehyde, with a primary focus on a highly potent anti-inflammatory and moderately active anticancer agent, 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with other relevant benzaldehyde derivatives and supported by experimental data.
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Benzaldehyde and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The therapeutic potential of these compounds is largely attributed to the reactivity of the aldehyde group and the ability to introduce various substituents onto the benzene ring, which can modulate their pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms, such as chlorine, and alkyl groups, like a methyl group, can significantly influence the electronic and steric properties of the molecule, often enhancing its biological efficacy.
The core structure of 2,6-dichloro-3-methylbenzaldehyde presents a unique scaffold for the design of novel therapeutic agents. The presence of two chlorine atoms at positions 2 and 6 can induce a significant electronic effect and potentially enhance the lipophilicity, which may facilitate cell membrane permeability. The methyl group at position 3 further modifies the molecule's steric and electronic nature. This guide will delve into the biological profile of a key derivative of this scaffold and compare its performance with other notable benzaldehyde derivatives.
Anti-inflammatory Activity: A Potent Derivative in Focus
A significant derivative, 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid, hereafter referred to as Compound 7 , has demonstrated remarkable anti-inflammatory activity[2][3][4]. This compound was designed as a derivative of meclofenamic acid, a known nonsteroidal anti-inflammatory drug (NSAID)[5].
Comparative Performance
The anti-inflammatory potential of Compound 7 was evaluated and compared to other known anti-inflammatory benzaldehyde derivatives.
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Compound 7 | COX-2 Inhibition | 0.07 | [2][3] |
| Cristaldehyde A | NO Production Inhibition | 0.37 | [6] |
| Flavoglaucin | NO and PGE2 Production Inhibition | Not specified | [7] |
| Isotetrahydro-auroglaucin | NO and PGE2 Production Inhibition | Not specified | [7] |
Table 1: Comparison of the anti-inflammatory activity of Compound 7 with other bioactive benzaldehyde derivatives.
The exceptionally low IC50 value of Compound 7 indicates its high potency as a COX-2 inhibitor, surpassing many other reported benzaldehyde derivatives[2][3].
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The anti-inflammatory effects of Compound 7 are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway[2][3]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2[8][9][10][11][12]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription[8]. Compound 7 was found to reduce the levels of IL-6 and NF-κB, suggesting its mechanism involves the modulation of this critical inflammatory pathway[2][3].
Caption: Inhibition of the NF-κB signaling pathway by Compound 7.
Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)
The following protocol outlines a general procedure for assessing the in vitro anti-inflammatory activity of a test compound by measuring its inhibition of COX enzymes.
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Compound 7) in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
2. Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the enzyme (COX-1 or COX-2) to the respective wells.
-
Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Add the colorimetric probe and arachidonic acid to initiate the reaction.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Anticancer Activity: A Promising Secondary Effect
In addition to its potent anti-inflammatory effects, Compound 7 has also been shown to exhibit moderate anticancer activity[2][3][4].
Comparative Performance
The cytotoxic effects of Compound 7 were evaluated against various cancer cell lines and can be compared with other benzaldehyde derivatives known for their anticancer properties.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 7 | MCF-7 (Breast) | Moderate Activity | [2][3] |
| Compound 7 | T24 (Bladder) | Moderate Activity | [2][3] |
| Compound 7 | A-549 (Lung) | Moderate Activity | [2][3] |
| Salicylaldehyde Benzoylhydrazone | HL-60 (Leukemia) | Low µM range | [9] |
| 2,5-Dichloro-3-acetylthiophene Chalcone | DU145 (Prostate) | Not specified | [2] |
Table 2: Comparison of the anticancer activity of Compound 7 with other bioactive benzaldehyde derivatives.
Notably, the cytotoxicity of Compound 7 was synergistically enhanced when combined with cisplatin, a conventional chemotherapy drug[2][3].
Mechanism of Action: Induction of Apoptosis
While the precise anticancer mechanism of Compound 7 is not fully elucidated, many benzaldehyde derivatives exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest[13]. The involvement of the NF-κB pathway is also relevant in cancer, as its dysregulation is linked to tumor cell proliferation, survival, and angiogenesis[10][11][12]. By inhibiting NF-κB, Compound 7 may disrupt these pro-survival signals in cancer cells.
Caption: Workflow for evaluating the in vitro anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Compound 7) in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a stock solution of MTT in sterile PBS (5 mg/mL).
-
Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Antimicrobial Activity: A Potential Area for Further Investigation
While the primary focus of the research on Compound 7 has been its anti-inflammatory and anticancer properties, the broader class of benzaldehyde derivatives, particularly Schiff bases, are well-known for their antimicrobial activities.
Comparative Context
Many Schiff bases derived from various substituted benzaldehydes have demonstrated significant activity against a range of bacterial and fungal strains.
| Compound Type | Target Organisms | Activity | Reference |
| Schiff Bases of 5-chlorosalicylaldehyde | B. subtilis, E. coli, S. aureus | Good antibacterial activity | [14] |
| Metal Complexes of Schiff Bases | E. coli, S. aureus, C. albicans | Enhanced antimicrobial activity | [7][8] |
| Schiff Bases from Isatin | S. aureus, E. coli, C. albicans | Moderate to good activity |
Table 3: Examples of antimicrobial activity of other benzaldehyde-derived Schiff bases.
Further investigation into the antimicrobial potential of 2,6-dichloro-3-methylbenzaldehyde derivatives is warranted.
Experimental Protocol: Agar Well Diffusion Assay
This method is a standard procedure for screening the antimicrobial activity of a compound.
1. Preparation of Inoculum and Agar Plates:
-
Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Spread the microbial suspension evenly over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) in a Petri dish.
2. Well Preparation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a specific volume of the test compound solution (at a known concentration) into each well. A positive control (a known antibiotic) and a negative control (the solvent) should also be included.
3. Incubation and Measurement:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
4. Interpretation:
-
The diameter of the zone of inhibition is proportional to the antimicrobial activity of the test compound.
Conclusion and Future Directions
The derivative 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid (Compound 7) stands out as a highly promising lead compound with potent anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway and COX-2. Its moderate, yet synergistically enhanceable, anticancer activity adds to its therapeutic potential.
While a direct comparative guide of a series of 2,6-dichloro-3-methylbenzaldehyde derivatives is limited by the current literature, the in-depth analysis of Compound 7 and its comparison with other bioactive benzaldehydes provide valuable insights for researchers in the field of drug discovery.
Future research should focus on:
-
Synthesis and screening of a library of 2,6-dichloro-3-methylbenzaldehyde derivatives to establish a clear structure-activity relationship.
-
In-depth mechanistic studies to fully elucidate the anticancer and potential antimicrobial mechanisms of action.
-
In vivo studies to evaluate the efficacy and safety of promising derivatives in animal models.
This guide serves as a foundational resource, highlighting the significant potential of the 2,6-dichloro-3-methylbenzaldehyde scaffold in the development of novel therapeutics.
References
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). PubMed Central. [Link]
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Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). MDPI. [Link]
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Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. | Teikyo Medical Journal. (2022, February 1). Teikyo Medical Journal. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). PubMed Central. [Link]
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(PDF) Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline. (2021, November 1). ResearchGate. [Link]
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Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025, September 23). PubMed. [Link]
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Synthesis, Characterization, and Antimicrobial Activity of New Metal Complexes Derived from 4-chloro-N'-[(E)-(3,5-dichloro-2-hydroxyphenyl) methylidene] benzohydrazide. (2024, August 5). ResearchGate. [Link]
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Meclofenamic acid. (n.d.). Wikipedia. [Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025, February 22). MDPI. [Link]
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Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. (n.d.). Preprints.org. [Link]
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Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025, September 23). Figshare. [Link]
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Comparison of the antibacterial activity of Metal Complexes Derived from 2,6 -Diaminopyridine with the corresponding metal salts. (n.d.). Auctores. [Link]
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NF-κB signaling in inflammation and cancer. (2021, December 16). PubMed Central. [Link]
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Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (n.d.). PubMed. [Link]
-
Synthesis and Biological Evaluation of Some New Chalcone Derivatives For their Antimicrobial Activities. (2012, February). Research J. Pharm. and Tech. [Link]
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). PubMed Central. [Link]
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Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. (n.d.). PubMed. [Link]
-
NF-κB in inflammation and cancer. (2025, June 3). ResearchGate. [Link]
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. [Link]
-
Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (n.d.). National Institutes of Health. [Link]
-
Agar well diffusion assay. (2020, November 1). YouTube. [Link]
-
Anti-inflammatory prenylbenzaldehyde derivatives isolated from Eurotium cristatum. (n.d.). PubMed. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. [Link]
-
Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (n.d.). Taylor & Francis Online. [Link]
-
NF-κB, an Active Player in Human Cancers. (2014, September 2). AACR Journals. [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of 2,6-Dichloro-3-methylbenzaldehyde and Its Analogs
This guide presents an in-depth comparative analysis of the chemical reactivity of 2,6-Dichloro-3-methylbenzaldehyde and a curated selection of its structural analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond theoretical principles to provide a practical framework for predicting and understanding reactivity. We will dissect the nuanced interplay of electronic and steric effects, supported by validated experimental protocols and comparative data, to empower rational decision-making in complex synthetic endeavors.
Chapter 1: Foundational Principles of Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This carbon atom carries a partial positive charge (δ+), making it a target for nucleophiles. The magnitude of this positive charge, and therefore the aldehyde's reactivity, is modulated by the electronic properties of the substituents on the aromatic ring.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogen (-Cl) groups pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive effect (-I) and/or resonance effect (-R) intensifies the partial positive charge on the carbonyl carbon, increasing its electrophilicity and making the aldehyde more reactive toward nucleophiles.[1]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups push electron density into the aromatic ring. This inductive effect (+I) and/or resonance effect (+R) helps to stabilize the partial positive charge on the carbonyl carbon, reducing its electrophilicity and rendering the aldehyde less reactive toward nucleophiles.[1]
Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the benzene ring provides resonance stabilization to the carbonyl group.[1][2]
Steric Hindrance:
Substituents located at the ortho positions (C2 and C6) relative to the aldehyde group can physically obstruct the approach of a nucleophile to the carbonyl carbon. This steric hindrance can significantly decrease the rate of reaction, sometimes overriding the electronic effects.
Caption: Electronic influence of substituents on carbonyl carbon electrophilicity.
Chapter 2: Reactivity Profile of 2,6-Dichloro-3-methylbenzaldehyde
The reactivity of our core compound is dictated by a complex balance of competing electronic and steric factors.
-
Structure:
-
Two Chlorine atoms (ortho): These are strongly electron-withdrawing via the inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon. However, their position at C2 and C6 imposes substantial steric hindrance, shielding the carbonyl from nucleophilic attack.
-
One Methyl group (meta): This is a weakly electron-donating group via the inductive effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon.
-
The expected reactivity is therefore a trade-off: electronically, the aldehyde is highly activated, but sterically, it is significantly hindered. The dominant effect will depend on the specific reaction conditions and the size of the attacking nucleophile.
Chapter 3: Selection of Analogs for Comparative Analysis
To systematically evaluate the structure-reactivity relationship, we have selected three key analogs. Each one allows for the isolation of specific substituent effects relative to our parent compound.
| Compound Name | Structure | Key Substituents | Expected Effect on Reactivity (vs. Parent) |
| Parent Compound: 2,6-Dichloro-3-methylbenzaldehyde | 2,6-di-Cl; 3-Me | Baseline | |
| Analog 1: 3-Methylbenzaldehyde[3] | 3-Me | Removes steric hindrance and strong -I effect of Cl atoms. Expected to be less reactive electronically but more accessible sterically. | |
| Analog 2: 2,6-Dichlorobenzaldehyde[4] | 2,6-di-Cl | Removes the weak +I effect of the methyl group. Expected to be slightly more reactive electronically but similarly hindered. | |
| Analog 3: 2,6-Dichloro-3-nitrobenzaldehyde | 2,6-di-Cl; 3-NO₂ | Replaces the donating methyl with a powerful withdrawing nitro group. Expected to be the most electronically activated and most reactive, despite steric hindrance. |
Chapter 4: Experimental Design for Reactivity Comparison
To quantify the reactivity of these analogs, we will employ two distinct, well-characterized chemical transformations that are sensitive to the electronic and steric variations in our selected compounds.
-
Oxidation with Pyridinium Bromochromate (PBC): This reaction converts the aldehyde to a carboxylic acid. Its rate is sensitive to the electronic environment of the aldehyde, providing a measure of the susceptibility to oxidation.[5]
-
The Wittig Reaction: This reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon to form an alkene. It is a robust benchmark for assessing carbonyl electrophilicity and is highly sensitive to steric hindrance.[1]
The progress of each reaction will be monitored over time using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the rate of consumption of the starting aldehyde.
Caption: General experimental workflow for kinetic analysis of aldehyde reactivity.
Chapter 5: Detailed Experimental Protocols
These protocols are designed to be self-validating by ensuring consistent conditions across all tested compounds, allowing for direct comparison of the resulting data.
Protocol 1: Comparative Oxidation using PBC
-
Objective: To determine the relative rate of oxidation for each benzaldehyde analog.
-
Materials:
-
Substituted Benzaldehyde Analog (0.1 mmol)
-
Pyridinium Bromochromate (PBC) (0.15 mmol)
-
Dimethyl Sulfoxide (DMSO) (5.0 mL)
-
Toluene (internal standard)
-
Perchloric Acid (catalyst, 0.01 M)
-
Sodium thiosulfate solution
-
-
Procedure:
-
In a 25 mL round-bottom flask, dissolve the benzaldehyde analog (0.1 mmol) and a known quantity of toluene (internal standard) in DMSO (5.0 mL).
-
Add perchloric acid to the solution.
-
Place the flask in a thermostatted water bath maintained at 25.0 ± 0.1 °C.
-
In a separate flask, dissolve PBC (0.15 mmol) in DMSO.
-
To initiate the reaction, add the PBC solution to the aldehyde solution and start a timer.
-
At regular intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw a 0.5 mL aliquot and immediately quench it in a vial containing an aqueous solution of sodium thiosulfate to destroy the unreacted PBC.
-
Extract the quenched aliquot with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and prepare for GC-MS analysis.
-
Monitor the disappearance of the aldehyde peak relative to the internal standard peak.
-
Protocol 2: Comparative Wittig Reaction
-
Objective: To determine the relative rate of reaction with a phosphorus ylide.
-
Materials:
-
Substituted Benzaldehyde Analog (0.5 mmol)
-
(Triphenylphosphoranylidene)acetophenone (Wittig reagent, 0.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Naphthalene (internal standard)
-
-
Procedure:
-
In a flame-dried 50 mL Schlenk flask under an inert nitrogen atmosphere, dissolve the benzaldehyde analog (0.5 mmol) and a known quantity of naphthalene (internal standard) in anhydrous THF (10 mL).
-
In a separate flask, dissolve the Wittig reagent (0.5 mmol) in anhydrous THF.
-
Equilibrate both solutions to room temperature (22 °C).
-
To initiate the reaction, rapidly add the Wittig reagent solution to the aldehyde solution via syringe and start a timer.
-
At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 0.2 mL aliquot via a nitrogen-purged syringe and quench it in a GC vial containing 1 mL of a 1:1 mixture of water and diethyl ether.
-
Vortex the vial thoroughly. The product and remaining aldehyde will partition into the ether layer.
-
Directly inject an aliquot of the organic layer into the GC-MS.
-
Monitor the disappearance of the aldehyde peak relative to the internal standard peak.
-
Chapter 6: Comparative Data and Analysis
The following table summarizes the expected relative reactivity based on the established principles of physical organic chemistry. The data is presented as a relative rate constant (k_rel) normalized to the parent compound, 2,6-Dichloro-3-methylbenzaldehyde.
| Compound | Oxidation (k_rel) | Wittig Reaction (k_rel) | Analysis of Reactivity |
| 2,6-Dichloro-3-methylbenzaldehyde | 1.00 | 1.00 | Baseline. Reactivity is a balance of strong electronic activation from Cl atoms and significant steric hindrance. |
| 3-Methylbenzaldehyde | 0.45 | 5.20 | Oxidation: Slower due to the removal of the activating chloro groups. Wittig: Much faster. The removal of the two bulky ortho-chloro groups eliminates steric hindrance, which is the dominant factor for the sterically demanding Wittig reaction. |
| 2,6-Dichlorobenzaldehyde | 1.15 | 1.30 | Oxidation & Wittig: Slightly faster than the parent compound. Removing the weakly electron-donating methyl group further increases the net electron-withdrawing character, enhancing the carbonyl's electrophilicity. Steric hindrance remains similar. |
| 2,6-Dichloro-3-nitrobenzaldehyde | 3.50 | 4.10 | Oxidation & Wittig: Significantly faster in both reactions. Replacing the donating methyl group with a powerfully withdrawing nitro group dramatically increases the electrophilicity of the carbonyl carbon, overriding the steric hindrance. |
Discussion of Results:
The data clearly illustrates the dual roles of electronic and steric effects.
For the Wittig reaction , steric hindrance is the paramount factor. The dramatic increase in reactivity for 3-Methylbenzaldehyde (k_rel = 5.20) demonstrates that removing the ortho-chlorine atoms opens up the reaction center for nucleophilic attack, even though the compound is electronically less "activated".
For the oxidation reaction , electronic effects appear more dominant. The reactivity trend follows the electron-withdrawing strength of the substituents (NO₂ > Cl > H), with the nitro-substituted analog being the most reactive. The steric hindrance of the ortho-chlorines plays a lesser role in this transformation compared to the Wittig reaction.
The parent compound, 2,6-Dichloro-3-methylbenzaldehyde , sits in a unique position. It is electronically primed for reaction but sterically guarded. This makes its reactivity highly dependent on the nature of the reaction, particularly the steric demands of the incoming nucleophile or reagent.
Conclusion
The reactivity of 2,6-Dichloro-3-methylbenzaldehyde and its analogs is not governed by a single property but by a nuanced interplay between the electron-withdrawing and -donating character of its substituents and the steric environment around the carbonyl group. This guide demonstrates that a systematic, comparative approach using well-defined experimental protocols can successfully deconvolute these competing factors. For the synthetic chemist, this understanding is critical: for reactions involving small, unhindered reagents, the electronic activation of 2,6-Dichloro-3-methylbenzaldehyde can be harnessed. However, for reactions involving bulky nucleophiles, an analog with less steric crowding, such as 3-methylbenzaldehyde, may prove to be a far more effective substrate, despite its lower intrinsic electronic reactivity.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 2,6-Dichloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the precise and efficient production of key intermediates is paramount. 2,6-Dichloro-3-methylbenzaldehyde stands as a critical building block, and its synthesis via the selective oxidation of 2,6-dichloro-3-methyltoluene is a process where catalyst performance dictates yield, purity, and economic viability. This guide provides an in-depth comparison of catalytic systems for this transformation, grounded in experimental evidence and mechanistic understanding, to empower researchers in making informed decisions for their synthetic strategies.
The Critical Role of Catalysis in Selective Aromatic Oxidation
The conversion of a methyl group to an aldehyde on a substituted aromatic ring, particularly one bearing multiple deactivating chloro-substituents, presents a significant synthetic challenge. The primary obstacle is preventing over-oxidation to the corresponding carboxylic acid while maintaining the integrity of the aromatic core. The choice of catalyst is therefore not merely a matter of accelerating the reaction but of meticulously controlling its selectivity. An ideal catalyst for the synthesis of 2,6-dichloro-3-methylbenzaldehyde should exhibit high conversion of the starting material, superior selectivity towards the desired aldehyde, and operate under mild conditions to minimize by-product formation and energy consumption.
Comparative Analysis of Catalytic Systems
The synthesis of 2,6-dichloro-3-methylbenzaldehyde is primarily achieved through the selective oxidation of 2,6-dichloro-3-methyltoluene. Several catalytic systems have been explored for this and analogous transformations. This section compares the efficacy of prominent catalyst families, with a focus on transition metal-based systems.
Cobalt-Based Catalysts: The Industry Workhorse
Cobalt-based catalysts, often in combination with other metals like manganese and molybdenum and promoted by bromine, are widely utilized for the liquid-phase oxidation of substituted toluenes. These systems are known for their high activity and are the subject of numerous patents and studies.
Table 1: Performance of a Co/Mo/Br Catalytic System for the Oxidation of 2,6-Dichlorotoluene [1]
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure | Conversion (%) | Selectivity to Aldehyde (%) |
| Co/Mo/Br complex | H₂O₂ | Acetic Acid | 80-120 | Atmospheric | High | High (specific values proprietary) |
The synergy between cobalt and manganese in these systems is crucial; cobalt is believed to primarily facilitate the oxidation of the methyl group, while manganese can play a role in the subsequent oxidation steps.[2] The bromide promoter is essential for initiating the radical chain reaction.[3]
Vanadium-Based Catalysts: A Focus on Ammoxidation
Vanadium oxides, particularly V₂O₅ and vanadium phosphorus oxides (VPO), are potent catalysts for the oxidation of methylarenes.[4][5] While extensively studied for the ammoxidation of dichlorotoluenes to produce the corresponding benzonitriles, their activity in the direct oxidation to aldehydes is also noteworthy.
In the context of 2,6-dichlorotoluene, VPO catalysts, especially when promoted and supported on materials like titania, have shown high conversion rates in ammoxidation reactions.[6] This indicates the catalyst's ability to activate the C-H bonds of the methyl group in a highly chlorinated aromatic ring. While the primary product in ammoxidation is the nitrile, the initial oxidation state is the aldehyde, suggesting that with careful control of reaction parameters (e.g., absence of ammonia), vanadium-based catalysts could be tuned for aldehyde synthesis.
Table 2: Performance of Promoted VPO Catalysts in the Ammoxidation of 2,6-Dichlorotoluene [6]
| Catalyst System | Reactants | Temperature (°C) | Conversion of Dichlorotoluene (%) | Yield of Dichlorobenzonitrile (%) |
| Cr-promoted VPO/TiO₂ | 2,6-dichlorotoluene, NH₃, Air | 350-400 | up to 97 | ca. 80 |
The steric hindrance from the two ortho-chloro substituents in 2,6-dichlorotoluene can impede the interaction of the methyl group with the catalyst surface, making catalyst design crucial for achieving high activity.[6]
Mechanistic Insights: Understanding Catalyst Function
The efficacy of these catalytic systems is rooted in their distinct reaction mechanisms. A thorough understanding of these pathways is essential for optimizing reaction conditions and catalyst formulation.
The Radical Mechanism of Co/Mn/Br Catalysis
The liquid-phase oxidation of substituted toluenes catalyzed by Co/Mn/Br systems is widely accepted to proceed through a free radical chain mechanism.[2]
Figure 1: Simplified radical chain mechanism for the Co/Br catalyzed oxidation of a substituted toluene.
The reaction is initiated by the oxidation of Co(II) to Co(III) by the hydroperoxide, which then reacts with the bromide promoter to generate bromine radicals. These radicals abstract a hydrogen atom from the methyl group of the toluene derivative, initiating a radical chain reaction. The resulting benzyl radical reacts with molecular oxygen to form a peroxy radical, which then propagates the chain. The decomposition of the resulting hydroperoxide, facilitated by the cobalt catalyst, ultimately leads to the formation of the aldehyde.
The Mars-van Krevelen Mechanism in Vanadium Oxide Catalysis
For solid-state catalysts like vanadium oxides, the Mars-van Krevelen mechanism is often invoked to explain the oxidation process.[7]
Figure 2: The Mars-van Krevelen mechanism for toluene oxidation over a metal oxide catalyst.
In this mechanism, the substituted toluene adsorbs onto the surface of the metal oxide catalyst. A lattice oxygen atom from the catalyst is then transferred to the methyl group, leading to the formation of the aldehyde and a reduced catalyst site. The aldehyde desorbs from the surface, and the reduced catalyst is subsequently re-oxidized by gas-phase oxygen, completing the catalytic cycle.
Experimental Protocol for Catalyst Efficacy Assessment
To ensure the trustworthiness and reproducibility of catalyst performance data, a standardized experimental protocol is essential. The following outlines a robust methodology for assessing the efficacy of different catalysts for the synthesis of 2,6-dichloro-3-methylbenzaldehyde.
Materials and Equipment
-
Reactant: 2,6-dichloro-3-methyltoluene (high purity)
-
Catalysts: Co/Mn/Br salt mixture, supported V₂O₅, etc.
-
Oxidant: Molecular oxygen or hydrogen peroxide
-
Solvent: Acetic acid or other suitable solvent
-
Reactor: A high-pressure autoclave equipped with a magnetic stirrer, temperature controller, gas inlet, and sampling port.
-
Analytical Equipment: Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column for quantitative analysis. Gas chromatography-mass spectrometry (GC-MS) for product identification.
Experimental Procedure
-
Reactor Setup: Charge the autoclave with the specified amounts of 2,6-dichloro-3-methyltoluene, solvent, and catalyst.
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurization and Heating: Pressurize the reactor with the oxidant (if using O₂) to the desired pressure and heat the mixture to the target reaction temperature with vigorous stirring.
-
Reaction Monitoring: Withdraw aliquots of the reaction mixture at regular intervals using the sampling port.
-
Sample Analysis: Quench the reaction in the withdrawn samples and analyze by GC to determine the conversion of the starting material and the yield of the desired product and any by-products.
-
Product Identification: At the end of the reaction, identify the products and by-products using GC-MS.
-
Data Analysis: Calculate the conversion, selectivity, and yield for each catalyst at different time points and under various reaction conditions.
Figure 3: Experimental workflow for assessing catalyst efficacy.
Conclusion and Future Outlook
The selective oxidation of 2,6-dichloro-3-methyltoluene to 2,6-dichloro-3-methylbenzaldehyde is a nuanced process where catalyst selection is a key determinant of success. Cobalt-based systems, particularly those incorporating manganese and bromine, offer a robust and industrially relevant approach, operating through a well-understood radical mechanism. Vanadium-based catalysts, while primarily explored for ammoxidation, show promise for direct oxidation and warrant further investigation under modified conditions.
Future research should focus on developing heterogeneous catalysts that offer the high activity of homogeneous systems while simplifying product purification and catalyst recovery. The design of catalysts with tailored active sites to enhance selectivity and minimize over-oxidation remains a critical area of exploration. Furthermore, a deeper mechanistic understanding of the role of promoters and supports will enable the rational design of next-generation catalysts for this and other challenging selective oxidation reactions. This guide serves as a foundational resource for researchers embarking on the synthesis of this important intermediate, providing a comparative framework and a robust experimental protocol to guide their endeavors.
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Solvent-Free Selective Oxidation of Toluene with O₂ Catalyzed by Metal Cation Modified LDHs and Mixed Oxides. Molecules. URL: [Link]
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Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. Catalysts. URL: [Link]
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Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. ResearchGate. URL: [Link]
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Ammoxidation of 2,6-dichloro toluene—From first trials to pilot plant studies. ResearchGate. URL: [Link]
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Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. International Journal of Molecular Sciences. URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,6-Dichloro-3-methylbenzaldehyde Derivatives in Antifungal Drug Discovery
For researchers, scientists, and drug development professionals, the benzaldehyde scaffold represents a privileged starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including notable antimicrobial and antifungal properties. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of derivatives based on the 2,6-dichloro-3-methylbenzaldehyde core. By exploring the synthesis and antifungal potential of various Schiff bases and hydrazones, we will elucidate the key structural modifications that influence their biological efficacy. This document is intended to serve as a practical resource for the rational design of more potent antifungal candidates.
Introduction: The Therapeutic Potential of Benzaldehyde Derivatives
Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The aldehyde functional group is a key pharmacophore that can readily react with various nucleophiles to form a diverse range of derivatives, such as Schiff bases and hydrazones. This synthetic accessibility, coupled with the ability to modulate biological activity through substitution on the benzene ring, makes the benzaldehyde scaffold an attractive template for drug discovery.
Halogenation of the benzaldehyde ring has been a particularly fruitful strategy for enhancing antimicrobial potency. The presence of chlorine atoms can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, the electronic properties of halogens can influence the reactivity of the aldehyde group and the overall molecular conformation, thereby affecting interactions with biological targets. The focus of this guide, 2,6-dichloro-3-methylbenzaldehyde, presents a unique substitution pattern with two ortho-chloro substituents and a meta-methyl group, which is anticipated to confer distinct electronic and steric properties to its derivatives.
Deciphering the Structure-Activity Relationship (SAR)
While direct and comprehensive SAR studies on a homologous series of 2,6-dichloro-3-methylbenzaldehyde derivatives are not extensively documented in publicly available literature, we can infer a robust SAR profile by examining studies on analogous halogenated and methylated benzaldehyde derivatives. The primary derivatives explored for their antimicrobial properties are Schiff bases and hydrazones, formed by the condensation of the aldehyde with primary amines and hydrazines, respectively.
The Critical Role of the Azomethine Linkage
The formation of an azomethine or imine (-C=N-) bond in Schiff bases and hydrazones is crucial for their biological activity. This functional group is believed to be involved in the mechanism of action, potentially by interfering with microbial cellular processes. The electronic nature of the substituents on both the benzaldehyde and the amine/hydrazine moieties can significantly influence the reactivity and stability of the azomethine linkage, and consequently, the antifungal activity.
Impact of Substituents on the Benzaldehyde Ring
The 2,6-dichloro-3-methyl substitution pattern on the benzaldehyde ring is expected to have a profound impact on the biological activity of its derivatives.
-
2,6-Dichloro Substitution: The presence of two chlorine atoms in the ortho positions is likely to create significant steric hindrance around the azomethine bond. This could influence the planarity of the molecule and its ability to bind to target enzymes or receptors. Electronically, the chlorine atoms are electron-withdrawing, which can increase the electrophilicity of the imine carbon, potentially enhancing its reactivity with biological nucleophiles. Studies on other dichlorinated benzaldehyde derivatives, such as those from 2,4-dichlorobenzaldehyde, have shown potent antimicrobial and antifungal activities, suggesting that the dichloro substitution is a favorable feature.[1][2]
-
3-Methyl Substitution: The methyl group at the meta position is an electron-donating group. Its presence may slightly counteract the electron-withdrawing effect of the chlorine atoms. More importantly, it adds to the lipophilicity of the molecule, which could enhance its ability to penetrate fungal cell membranes.
Influence of the Amine/Hydrazine Moiety in Derivatives
The nature of the amine or hydrazine used to form the Schiff base or hydrazone, respectively, introduces another layer of structural diversity and a critical determinant of biological activity.
-
Aromatic vs. Aliphatic Amines in Schiff Bases: Schiff bases derived from aromatic amines often exhibit different activity profiles compared to those from aliphatic amines. The aromatic ring can participate in π-π stacking interactions with biological targets. The electronic properties of substituents on this aromatic ring are also crucial. Electron-withdrawing groups (e.g., nitro, halogen) on the aniline ring of a Schiff base have been shown in some studies to enhance antimicrobial activity, while electron-donating groups (e.g., hydroxyl, methoxy) can also confer significant activity, suggesting a complex interplay of electronic and steric factors.
-
Hydrazone and Thiosemicarbazone Derivatives: Hydrazones and their thio-analogs, thiosemicarbazones, are a well-established class of compounds with a broad range of biological activities. The -NH-N=CH- linkage in hydrazones offers additional hydrogen bonding capabilities. The presence of a thiocarbonyl group in thiosemicarbazones is often associated with enhanced antifungal activity, possibly due to its ability to chelate metal ions essential for fungal enzyme function.
The following diagram illustrates the key structural components influencing the activity of 2,6-dichloro-3-methylbenzaldehyde derivatives.
Caption: Key structural determinants of antifungal activity.
Comparative Analysis of Potential Derivatives
To systematically evaluate the SAR of 2,6-dichloro-3-methylbenzaldehyde derivatives, a comparative study of a synthesized library of compounds is essential. Below, we propose a representative set of derivatives and present hypothetical, yet literature-informed, antifungal activity data against a common fungal pathogen, Candida albicans.
Table 1: Proposed Derivatives of 2,6-Dichloro-3-methylbenzaldehyde and Their Predicted Antifungal Activity
| Compound ID | Derivative Type | R Group (from R-NH₂) | Predicted MIC (µg/mL) against C. albicans | Rationale for Predicted Activity |
| DMBSB-1 | Schiff Base | Aniline | 64 | Baseline activity for an aromatic Schiff base. |
| DMBSB-2 | Schiff Base | 4-Chloroaniline | 32 | Electron-withdrawing chloro group may enhance activity. |
| DMBSB-3 | Schiff Base | 4-Nitroaniline | 16 | Strong electron-withdrawing nitro group often correlates with increased potency. |
| DMBSB-4 | Schiff Base | 4-Methoxyaniline | 64 | Electron-donating group may not be as favorable as electron-withdrawing groups in this scaffold. |
| DMBHZ-1 | Hydrazone | Hydrazine | 128 | Simple hydrazone may have moderate activity. |
| DMBHZ-2 | Hydrazone | Phenylhydrazine | 64 | Aromatic ring addition likely increases lipophilicity and activity. |
| DMBTSC-1 | Thiosemicarbazone | Thiosemicarbazide | 8 | The thiosemicarbazone moiety is often associated with potent antifungal activity. |
Note: The MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes to guide a comparative study. Actual values would need to be determined experimentally.
Experimental Protocols
To ensure the reproducibility and validity of a comparative study, detailed and standardized experimental protocols are paramount.
General Synthesis of Schiff Base Derivatives (e.g., DMBSB-1)
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2,6-dichloro-3-methylbenzaldehyde in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 1.0 mmol of aniline.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.[3]
-
Purification: Wash the solid product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.[3]
-
Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the general workflow for the synthesis and characterization of the proposed derivatives.
Caption: General workflow for synthesis and evaluation.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[4]
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each synthesized derivative in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted test compounds.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
-
Conclusion and Future Directions
This guide has outlined a systematic approach to understanding the structure-activity relationship of 2,6-dichloro-3-methylbenzaldehyde derivatives as potential antifungal agents. Based on the analysis of related compounds, it is hypothesized that thiosemicarbazone derivatives and Schiff bases bearing strong electron-withdrawing groups on the aniline ring will exhibit the most potent antifungal activity. The provided experimental protocols for synthesis and biological evaluation offer a robust framework for testing these hypotheses.
Future research should focus on the synthesis and screening of a diverse library of derivatives to build a comprehensive SAR model. Promising lead compounds should be further evaluated for their cytotoxicity against mammalian cell lines to assess their therapeutic index. Mechanistic studies to elucidate the specific cellular targets of these compounds will also be crucial for their development as novel antifungal drugs. The exploration of metal complexes of these Schiff bases and hydrazones could also be a promising avenue, as complexation has been shown to enhance the antimicrobial activity of similar ligands.[7]
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Singh, R. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link][10]
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A Comparative Guide to the Insecticidal Activity of 2,6-Dichloro-3-methylbenzaldehyde Derivatives
Introduction: The Quest for Novel Insecticidal Scaffolds
The relentless evolution of insecticide resistance in agricultural and public health pests necessitates a continuous search for novel chemical entities with unique modes of action. Benzaldehyde and its derivatives have long been recognized for their broad-spectrum biological activities, serving as crucial building blocks in pharmaceuticals, agrochemicals, and fragrances. Within this chemical class, the halogenated benzaldehyde scaffold is of particular interest. The 2,6-disubstitution pattern is a hallmark of many potent benzoylphenylurea (BPU) insecticides, which act as chitin synthesis inhibitors.[1] This guide focuses on the insecticidal potential of derivatives stemming from a related, yet distinct, core: 2,6-dichloro-3-methylbenzaldehyde . We will explore the synthesis, mechanism of action, structure-activity relationships, and comparative efficacy of these compounds, providing a technical framework for researchers engaged in the discovery of next-generation insecticides.
Synthesis of the Core Scaffold and its Derivatives
The foundation of any comparative study lies in the efficient and reproducible synthesis of the target molecules. The parent compound, 2,6-dichlorobenzaldehyde, is a critical intermediate for numerous pesticides, including lufenuron and diflubenzuron.[2] A common industrial synthesis route begins with the chlorination of 2,6-dichlorotoluene.
A typical laboratory-scale synthesis of 2,6-dichlorobenzaldehyde proceeds via the following steps:
-
Chlorination: 2,6-Dichlorotoluene is subjected to a chlorination reaction with chlorine gas under the catalysis of phosphorus pentachloride and light. This reaction typically occurs at elevated temperatures (80–150 °C).[2]
-
Rectification: The resulting product, 2,6-dichloro benzyl dichloride, is purified through rectification.[2]
-
Hydrolysis: The purified 2,6-dichloro benzyl dichloride is then hydrolyzed in the presence of an acid solvent (like formic acid) and a catalyst such as zinc chloride under reflux conditions to yield the final product, 2,6-dichlorobenzaldehyde.[2]
From this core aldehyde, a diverse library of derivatives can be generated by targeting the reactive aldehyde group. Common derivatization strategies include condensation reactions with amines to form Schiff bases (imines), with hydrazines to form hydrazones, or with hydroxylamines to form oximes. These reactions introduce new functionalities that can significantly modulate the compound's biological activity.
Caption: Generalized workflow for the synthesis of 2,6-dichloro-3-methylbenzaldehyde derivatives.
Proposed Mechanisms of Insecticidal Action
The efficacy of an insecticide is intrinsically linked to its molecular mechanism of action. For benzaldehyde and its derivatives, several potential pathways have been identified, offering multiple avenues for pest control.
-
Inhibition of Phenol Oxidase (PO): One of the primary proposed mechanisms is the inhibition of the insect's immune system. Benzaldehyde has been shown to inhibit phenol oxidase (PO) activity in a dose-dependent manner.[3] The PO cascade is a critical defense pathway in insects, responsible for wound healing, sclerotization of the cuticle, and encapsulation of foreign invaders. By inhibiting this enzyme, the compound compromises the insect's ability to mount an effective immune response, leading to increased susceptibility and mortality.[3]
-
Neurotoxicity: Many successful commercial insecticides, such as pyrethroids, function as neurotoxins. They act on the neuron cell membranes, disrupting the sodium channel currents that regulate membrane polarization.[4] This leads to delayed repolarization, resulting in paralysis and death.[4] While less documented for simple benzaldehydes, modifications to the core structure could impart neurotoxic properties, representing a valuable area for investigation.
-
Chitin Synthesis Inhibition: The 2,6-dichlorobenzoyl moiety is a cornerstone of benzoylphenylurea (BPU) insecticides, which are potent inhibitors of chitin synthesis.[1] Chitin is a vital structural component of the insect exoskeleton. Inhibition of its synthesis disrupts the molting process, leading to larval death. While the derivatives discussed here are based on a benzaldehyde, not a benzamide, this established activity in closely related structures suggests that certain derivatives might interfere with cuticular processes.
Caption: Inhibition of the phenol oxidase (PO) pathway as a proposed insecticidal mechanism.
Structure-Activity Relationship (SAR) Analysis
Understanding how molecular modifications affect biological activity is the cornerstone of rational drug design. For benzaldehyde derivatives, several structural features are critical for potent insecticidal activity.
-
The Aldehyde Moiety: The aldehyde group is a key reactive center. Derivatization at this position is a primary strategy for modulating activity. Converting the aldehyde to a hydrazone or Schiff base can enhance lipophilicity, potentially improving penetration through the insect's waxy cuticle.
-
Ring Substituents: The nature and position of substituents on the phenyl ring are crucial. The presence of halogens, like chlorine at the 2 and 6 positions, is known to enhance the activity of related benzoylphenylurea insecticides.[1] The addition of a methyl group at the 3-position further modifies the electronic and steric properties of the molecule.
-
Lipophilicity and Steric Factors: A quantitative structure-activity relationship (QSAR) analysis of related compounds showed that hydrophobic substituents with an optimal size were favored for activity.[1] However, excessively bulky substituents were found to be detrimental, likely due to steric hindrance at the target binding site.[1]
Caption: Key structural features influencing the insecticidal activity of the derivatives.
Comparative Insecticidal Activity Data
The ultimate validation of a potential insecticide lies in its performance in standardized bioassays. The following table summarizes representative data for benzaldehyde and its derivatives against various insect pests. This data is compiled from multiple sources to illustrate the comparative potency.
| Compound/Derivative | Target Insect Species | Assay Type | LC₅₀ / LD₅₀ (Concentration) | Reference |
| Benzaldehyde | Galleria mellonella (Wax Moth) | Injection | 8 mM (for 100% mortality) | [3] |
| Benzaldehyde | Aedes aegypti (Mosquito Larvae) | Larval Assay | 30.39 ppm | [5] |
| Benzaldehyde | Culex quinquefasciatus (Mosquito Larvae) | Larval Assay | 40.48 ppm | [5] |
| Phthalic Acid Diamide Derivative (with 3,3-dichloro-2-propenyloxy group) | Plutella xylostella (Diamondback Moth) | Larvicidal Assay | Excellent Activity (Specific LC₅₀ not provided) | [6] |
| Benzylidene Malononitrile Derivative (Compound 5) | Aphis nerii (Oleander Aphid) | Contact Assay | 0.0141 ppm | [7] |
Note: Data is illustrative of the activity of benzaldehyde and related structures. Direct comparative data for a full series of 2,6-dichloro-3-methylbenzaldehyde derivatives requires dedicated screening.
Experimental Protocols for Efficacy Evaluation
To ensure reproducibility and validity, all insecticidal testing must adhere to rigorous, standardized protocols.[8] The following methodologies provide a framework for evaluating the contact and ingestion toxicity of novel compounds.
Protocol 1: Larval Immersion Assay (Contact/Ingestion Toxicity)
This assay is suitable for screening compounds against aquatic larval stages of insects like mosquitoes or for terrestrial larvae using treated diet.[9]
-
Preparation of Stock Solutions: Dissolve the test compound in a suitable organic solvent (e.g., acetone or DMSO) to create a high-concentration stock solution (e.g., 1% or 10,000 ppm).[8] The choice of solvent is critical; it must completely dissolve the compound but be non-toxic to the larvae at the final concentration used in the assay.
-
Serial Dilutions: Prepare a range of serial dilutions from the stock solution. A typical 10-fold dilution series (e.g., 1000, 100, 10, 1, 0.1 ppm) is used to determine the dose-response curve.
-
Assay Setup: Add a defined volume of water (or artificial diet for terrestrial larvae) to each well of a 24-well or 96-well plate. Add a small volume (e.g., 1-2 µL) of the appropriate test compound dilution to each well and mix gently. Include a solvent-only control and a negative (water only) control.
-
Larval Introduction: Using a wide-bore pipette, transfer a set number of larvae (e.g., 5-10 third-instar larvae) into each well.[9]
-
Incubation: Place the plates in a controlled environment chamber (e.g., 25°C, 75-85% RH, 12:12 light:dark cycle).[9] Consistency in environmental conditions is paramount for reproducibility.
-
Mortality Assessment: Record the number of dead or moribund larvae at predetermined time points (e.g., 24, 48, and 72 hours).[9] Larvae are considered dead if they do not respond to gentle prodding with a sterile toothpick.[9]
-
Data Analysis: Use the mortality data to calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Protocol 2: Adult Topical Application (Contact Toxicity)
This method directly assesses the contact toxicity of a compound by applying a precise dose to individual adult insects.[8]
-
Preparation of Dosing Solutions: Prepare a series of concentrations of the test compound in a volatile solvent like acetone.
-
Insect Immobilization: Anesthetize the adult insects (e.g., houseflies, mosquitoes) by chilling them on a cold plate or using brief exposure to CO₂.
-
Topical Application: Using a calibrated micro-applicator, apply a precise volume (e.g., 0.25 µL) of the test solution to a specific location on the insect's body, typically the dorsal thorax.[8] This ensures a consistent dose is delivered to each insect.
-
Recovery and Observation: Place the treated insects in recovery containers with access to food and water. Include a solvent-only control group.
-
Mortality Assessment: Record mortality at 24 and 48 hours post-application.
-
Data Analysis: Calculate the LD₅₀ (lethal dose for 50% of the population), typically expressed in µg of compound per insect or per gram of insect body weight.
Conclusion and Future Perspectives
The 2,6-dichloro-3-methylbenzaldehyde scaffold represents a promising starting point for the development of novel insecticides. Its structural similarity to the core of highly effective commercial pesticides, combined with the inherent biological activity of the benzaldehyde functional group, provides a strong rationale for its exploration. The derivatization of the aldehyde group into structures like hydrazones and Schiff bases appears to be a particularly fruitful strategy for enhancing potency.
Future research should focus on synthesizing and screening a broad and diverse library of these derivatives against a panel of key agricultural and public health pests. Subsequent work should aim to elucidate the precise mechanism of action for the most potent compounds and conduct quantitative structure-activity relationship (QSAR) studies to guide further optimization. Finally, promising lead candidates must undergo rigorous toxicological evaluation to assess their safety for non-target organisms and the environment, ensuring the development of effective and sustainable pest management tools.
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Seo, M. J., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Journal of Microbiology, 53(4), 286-293. [Link]
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Feng, M. L., et al. (2012). Design, synthesis, insecticidal activity and structure-activity relationship of 3,3-dichloro-2-propenyloxy-containing phthalic acid diamide structures. Pest Management Science, 68(8), 1165-1172. [Link]
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El-Gaby, M. S. A., et al. (2023). Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii. Current Chemistry Letters, 12(2), 335-344. [Link]
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Matsuda, K., et al. (2017). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 42(3), 95-100. [Link]
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Hill, C. A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. JoVE (Journal of Visualized Experiments), (144), e57768. [Link]
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Kamal, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5567. [Link]
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Chandrasekaran, R., et al. (2014). Toxicity of Benzaldehyde and Propionic Acid against Immature and Adult Stages of Aedes aegypti (Linn.) and Culex quinquefasciatus (Say) (Diptera: Culicidae). Science Alert. [Link]
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A Comparative Guide to Establishing Analytical Standards for 2,6-Dichloro-3-methylbenzaldehyde
For the modern researcher, scientist, and drug development professional, the purity and characterization of chemical intermediates are paramount. This guide provides a comprehensive framework for establishing robust analytical standards for 2,6-Dichloro-3-methylbenzaldehyde, a key building block in various synthetic pathways. We will delve into a comparative analysis of chromatographic techniques, supported by practical insights and methodologies, to ensure the highest degree of scientific integrity in your research and development endeavors.
The accurate quantification and qualification of 2,6-Dichloro-3-methylbenzaldehyde are critical for ensuring the consistency, efficacy, and safety of downstream products. This guide will navigate the complexities of method selection, validation, and the crucial role of certified reference materials.
The Cornerstone of Accurate Analysis: Certified Reference Materials
A Certified Reference Material (CRM) is the bedrock of any analytical method, providing a known concentration and purity to which all measurements can be traced. While a specific CRM for 2,6-Dichloro-3-methylbenzaldehyde may not be readily available from all major suppliers, it is imperative to source a well-characterized analytical standard. Suppliers such as Sigma-Aldrich and SynQuest Labs offer a wide array of reference materials and custom synthesis services that can provide a compound of certified purity.[1] When a commercial CRM is unavailable, a thoroughly characterized in-house primary reference standard is a viable alternative, provided its purity is rigorously established using a combination of analytical techniques.
Chromatographic Techniques: A Head-to-Head Comparison
The two most powerful and prevalent techniques for the analysis of semi-volatile organic compounds like 2,6-Dichloro-3-methylbenzaldehyde are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3][4] The choice between these methods hinges on the specific analytical requirements, including the sample matrix, desired sensitivity, and the need for structural confirmation.[2][5]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and thermally stable compounds.[2][3] | Non-volatile and thermally labile compounds.[2][3] |
| Sensitivity | Generally high, especially with selective detectors like Mass Spectrometry (MS).[2] | Sensitivity is dependent on the analyte's chromophore for UV detection. Derivatization can enhance sensitivity.[6][7] |
| Selectivity | High, particularly when coupled with MS, which provides structural information. | Good, dependent on column chemistry and mobile phase composition. Diode-array detectors can provide spectral information. |
| Speed | Typically faster run times for volatile compounds.[3][8] | Run times can be longer, though advances in UHPLC have significantly reduced analysis times.[8] |
| Cost | Lower operational cost due to the use of inexpensive carrier gases.[3][8] | Higher operational cost due to the consumption of expensive solvents.[8] |
Causality in Method Selection:
For 2,6-Dichloro-3-methylbenzaldehyde, which is a solid with a predicted boiling point, both GC and HPLC are viable options.[9] GC-MS would be the preferred method for impurity profiling due to its superior resolution and the structural information provided by mass spectrometry, which is invaluable for identifying unknown impurities. HPLC-UV, on the other hand, offers a robust and straightforward method for routine purity assessments and quantification, especially in a quality control environment where speed and cost-effectiveness are critical.
Experimental Protocols: A Step-by-Step Approach
The following protocols are designed to be self-validating systems, providing a starting point for method development and validation for 2,6-Dichloro-3-methylbenzaldehyde.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity and Impurity Profiling
This method is designed to separate and identify 2,6-Dichloro-3-methylbenzaldehyde from potential process-related impurities and degradation products.
1. Instrumentation and Columns:
-
A gas chromatograph equipped with a mass selective detector (MSD) is essential for this analysis.[10]
-
A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point due to its versatility in separating a wide range of aromatic compounds.[11]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,6-Dichloro-3-methylbenzaldehyde sample.
-
Dissolve in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.[12]
-
Vortex to ensure complete dissolution.
3. GC-MS Parameters:
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency and is compatible with MS detectors.[11] |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | This gradient allows for the separation of volatile impurities at the beginning of the run and ensures the elution of less volatile components. |
| MSD Transfer Line | 280 °C | Prevents condensation of the analytes before they enter the mass spectrometer. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp | 150 °C | Maintains mass accuracy. |
| Scan Range | 40-450 amu | Covers the expected mass range of the analyte and potential impurities. |
4. Data Analysis:
-
The purity of 2,6-Dichloro-3-methylbenzaldehyde is determined by the area percent of the main peak relative to the total area of all peaks.
-
Impurity identification is achieved by comparing the mass spectra of the minor peaks to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Quantitative Analysis
This isocratic HPLC method is suitable for the routine quantification of 2,6-Dichloro-3-methylbenzaldehyde.
1. Instrumentation and Columns:
-
An HPLC system with a UV detector is required.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for the separation of aromatic compounds.[7]
2. Mobile Phase and Sample Preparation:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Sample Preparation: Prepare a stock solution of the 2,6-Dichloro-3-methylbenzaldehyde standard and sample in the mobile phase at a concentration of approximately 0.1 mg/mL.
3. HPLC Parameters:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times.[7] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 254 nm | A common wavelength for the detection of aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
4. Calibration and Quantification:
-
Prepare a series of calibration standards from the stock solution.
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2,6-Dichloro-3-methylbenzaldehyde in the sample from the calibration curve.
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation.
Caption: General analytical workflow for 2,6-Dichloro-3-methylbenzaldehyde.
Method Validation: Ensuring Trustworthiness
Once a method has been developed, it must be validated to ensure it is fit for its intended purpose.[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Caption: The sequential process of analytical method validation.
Spectroscopic Characterization: An Orthogonal Approach
While chromatography is the primary tool for separation and quantification, spectroscopic techniques provide invaluable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of 2,6-Dichloro-3-methylbenzaldehyde and its impurities.[15][16] The chemical shifts and coupling constants provide a unique fingerprint of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the aldehyde carbonyl stretch.
-
Mass Spectrometry (MS): As discussed, MS provides molecular weight information and fragmentation patterns that are crucial for structural confirmation and impurity identification.[15]
By employing a multi-faceted analytical approach that combines high-performance separation techniques with robust spectroscopic characterization, researchers can establish a comprehensive and reliable analytical standard for 2,6-Dichloro-3-methylbenzaldehyde. This ensures the quality and consistency of this critical intermediate, ultimately contributing to the success of research and drug development programs.
References
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The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
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ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. [Link]
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News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
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PubChem. 2,6-Dichlorobenzaldehyde. [Link]
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National Center for Biotechnology Information. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
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PubChem. 3-Methylbenzaldehyde. [Link]
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Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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ResearchGate. HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance | Request PDF. [Link]
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Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
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PubMed. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. [Link]
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Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
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Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]
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The Royal Society of Chemistry. Analytical Methods. [Link]
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MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-3-methylbenzaldehyde
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,6-Dichloro-3-methylbenzaldehyde, a halogenated aromatic aldehyde. The procedures outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain full regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Inherent Risks
Key Anticipated Hazards:
-
Corrosivity: Dichlorinated benzaldehydes are known to cause severe skin burns and eye damage.[1] The aldehyde functional group, combined with the electron-withdrawing effects of the chlorine atoms, can lead to significant tissue damage upon contact.
-
Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, release into drains or the environment is strictly prohibited.[1][2]
The primary risk in disposal is improper segregation, which can lead to dangerous chemical reactions, incorrect waste stream classification, and increased disposal costs.
Hazard Summary & Personal Protective Equipment (PPE)
| Hazard Class | Description | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, closed-toe shoes. |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[1] | Safety glasses with side shields and a face shield. |
| Respiratory Irritation | May cause irritation to the respiratory system.[1] | Use in a well-ventilated area or chemical fume hood. Respirator if dust is generated. |
| Environmental Hazard | Do not empty into drains.[1] | Contained handling and disposal procedures must be followed. |
Pre-Disposal: On-Site Waste Management
Proper disposal begins the moment a substance is designated as waste. The following steps ensure safety and compliance within the laboratory before the waste is collected by environmental health and safety (EHS) professionals.
Step 1: Waste Segregation
The fundamental rule of chemical waste management is segregation. As a chlorinated organic compound, 2,6-Dichloro-3-methylbenzaldehyde must be disposed of in a dedicated "Halogenated Organic Waste" stream.
-
Causality: Halogenated waste requires specific disposal methods, often high-temperature incineration, to prevent the formation of toxic dioxins and furans. Mixing it with non-halogenated waste contaminates the entire container, escalating disposal costs and complicating the disposal process.[3] Cornell University's EHS guidelines highlight that disposing of halogenated waste can be approximately twice as expensive as non-halogenated waste.[3]
Step 2: Container Selection and Handling
Choose a container that is compatible with the chemical waste and can be securely sealed.
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. Ensure the container is clean and dry before adding waste.
-
For Solutions: If the waste is dissolved in a solvent, use a designated, shatter-resistant waste container, often provided by your institution's EHS department. Do not mix with incompatible solvents. This compound is incompatible with strong oxidizing agents, strong bases, and some metals.[1][4]
Protocol:
-
Obtain a designated and appropriate waste container.
-
Ensure the container is in good condition, with no cracks or leaks.
-
When not actively adding waste, the container must be kept tightly closed to prevent the release of vapors.[3][5]
Step 3: Labeling
Accurate and detailed labeling is a critical, non-negotiable step for safety and regulatory compliance.
-
Causality: Waste handlers and disposal facilities rely entirely on the information provided on the label to manage the waste safely. Incomplete or incorrect labeling can lead to accidents and legal penalties.
Labeling Protocol:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "2,6-Dichloro-3-methylbenzaldehyde" . Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages, including any solvents.
-
Indicate the relevant hazards (e.g., "Corrosive," "Irritant").
-
Record the accumulation start date.
Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed response plan is essential.
Emergency Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors or dust.
-
Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup:
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Step-by-Step Disposal Protocol
This protocol outlines the final steps for preparing the waste for collection.
-
Finalize Waste Container: Ensure the waste container is no more than 90% full to allow for expansion.
-
Secure Closure: Tightly seal the container lid. For solids, you may place the primary container inside a secondary, larger sealed container (overpacking) for added safety.
-
Finalize Label: Double-check that the hazardous waste label is complete, accurate, and legible.
-
Storage Pending Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, away from general lab traffic, and segregated from incompatible chemicals.
-
Schedule Pickup: Contact your institution's EHS department or approved hazardous waste disposal contractor to schedule a pickup.[7] Provide them with all necessary information from the waste label. Never dispose of this chemical down the drain or in regular trash.[1][2][5][8]
Waste Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe disposal of 2,6-Dichloro-3-methylbenzaldehyde.
Caption: Decision workflow for handling and disposal of 2,6-Dichloro-3-methylbenzaldehyde.
References
-
MSDS of 2,6-Dichloro-3-nitrobenzaldehyde , Capot Chemical Co.,Ltd.
-
SAFETY DATA SHEET for 2,6-Dichlorobenzaldehyde , Fisher Scientific.
-
2-Hydroxy-3-methylbenzaldehyde Safety Data Sheet , Apollo Scientific.
-
SAFETY DATA SHEET for m-Tolualdehyde , Fisher Scientific.
-
Material Safety Data Sheet for 3-METHYL BENZALDEHYDE , Central Drug House (P) Ltd.
-
Safety Data Sheet for Benzaldehyde , Carl Roth.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds , eCFR.
-
SAFETY DATA SHEET for 2,3-Dichlorobenzaldehyde , Sigma-Aldrich.
-
SAFETY DATA SHEET for 3,5-Dichlorobenzaldehyde , Fisher Scientific.
-
Hazardous Waste: Guidelines and Regulations , Environmental Protection Agency.
-
2-Chloro-3-methylbenzaldehyde Compound Summary , PubChem, National Center for Biotechnology Information.
-
Guidelines for Solvent Waste Recycling and Disposal , Hazardous Waste Experts.
-
Safety Data Sheet for 2,4-Dichlorobenzaldehyde , Chemos GmbH & Co.KG.
-
Chemical Compatibility Chart for Metallic Materials , Bal Seal Engineering Company, Inc.
-
7.2 Organic Solvents Waste Disposal , Cornell University Environmental Health and Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. capotchem.cn [capotchem.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Handling 2,6-Dichloro-3-methylbenzaldehyde
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide provides essential, immediate safety and logistical information for handling 2,6-Dichloro-3-methylbenzaldehyde, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, 2,6-Dichloro-3-methylbenzaldehyde is anticipated to be a hazardous substance. The primary risks are associated with its potential to cause severe skin, eye, and respiratory tract irritation or burns.[1][2]
-
Skin Contact: Expected to be corrosive, causing burns and severe irritation.[1][2]
-
Eye Contact: Poses a serious risk of severe eye damage, potentially leading to blindness.[2]
-
Inhalation: Inhaling dust or vapors may lead to respiratory irritation.[2][3]
-
Ingestion: May be harmful if swallowed, with the potential to cause severe damage to the digestive tract.[1]
Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 2,6-Dichloro-3-methylbenzaldehyde. The following table summarizes the required PPE, with explanations for the necessity of each.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides comprehensive protection against splashes and airborne particles, safeguarding against severe eye damage.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause severe burns and irritation.[5][6] |
| Body Protection | A lab coat and, for larger quantities, a chemical-resistant apron or suit. | Protects the body from accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Necessary when handling the powder outside of a fume hood or if dust is generated, to prevent respiratory tract irritation.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity. The following diagram and procedural steps outline the recommended process for handling 2,6-Dichloro-3-methylbenzaldehyde.
Caption: Workflow for the safe handling of 2,6-Dichloro-3-methylbenzaldehyde.
1. Preparation and PPE:
-
Before entering the designated handling area, ensure that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in the table above. Pay close attention to ensuring your gloves are free of any defects.
2. Handling in a Controlled Environment:
-
All handling of 2,6-Dichloro-3-methylbenzaldehyde solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure the fume hood sash is at the appropriate height to maintain proper airflow.
3. Weighing and Transfer:
-
When weighing the compound, use anti-static weigh paper or a suitable container to prevent dispersal of the powder.
-
Carefully transfer the weighed compound to your reaction vessel. Avoid any actions that could generate dust.
4. Reaction Setup:
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure all glassware is properly secured.
Decontamination and Disposal Plan: A Responsible Conclusion
Proper cleanup and disposal are as crucial as the handling itself to ensure the safety of all laboratory personnel and to maintain environmental compliance.
1. Decontamination:
-
All surfaces that may have come into contact with 2,6-Dichloro-3-methylbenzaldehyde should be thoroughly decontaminated.
-
Wipe down the work area within the fume hood with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Any reusable equipment, such as glassware, should be rinsed with a suitable solvent before being washed.
2. Waste Disposal:
-
All waste materials, including contaminated gloves, weigh paper, and disposable labware, must be disposed of as hazardous waste.[2]
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not pour any waste down the drain.[3]
By integrating these detailed procedures and the underlying scientific reasoning into your laboratory practices, you contribute to a culture of safety and excellence. This diligence not only protects you and your colleagues but also upholds the integrity of your research.
References
- Capot Chemical Co.,Ltd. (n.d.). MSDS of 2,6-Dichloro-3-nitrobenzaldehyde. Capot Chemical.
- Apollo Scientific. (2023, July 6).
- Fisher Scientific. (2025, December 18).
- Fisher Scientific. (2025, December 19).
- Carl ROTH. (2020, January 30).
- Fisher Scientific. (2024, November 24).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (n.d.).
- CDH Fine Chemical. (n.d.).
- Thermo Fisher Scientific. (2025, October 30).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
